molecular formula C5H5NO3S B1179264 lacticin 481 CAS No. 136959-47-2

lacticin 481

Cat. No.: B1179264
CAS No.: 136959-47-2
Attention: For research use only. Not for human or veterinary use.
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Description

Lacticin 481 is a ribosomally synthesized and post-translationally modified antimicrobial peptide (lantibiotic) produced by Lactococcus lactis subsp. lactis CNRZ 481 . This bacteriocin belongs to the this compound group, a distinct class of lantibiotics characterized by the presence of unusual thioether amino acids, including lanthionine (Lan), 3-methyllanthionine (MeLan), and the dehydrated residue dehydrobutyrine (Dhb) . The complete structure of this compound has been determined, featuring three characteristic thioether bridges that create a unique topology: one between residues 9 and 14, a second between residues 11 and 25, and a third between residues 18 and 26 . Its mode of action is primarily bacteriostatic, targeting the cell wall biosynthesis of Gram-positive bacteria. Research has demonstrated that this compound binds to the membrane-bound peptidoglycan precursor Lipid II, thereby inhibiting the transglycosylation step essential for peptidoglycan biosynthesis . Unlike some other lantibiotics such as nisin, this compound does not form pores in the cytoplasmic membrane of susceptible bacteria, making it a specific tool for studying cell wall inhibition mechanisms . The genetic determinants for its biosynthesis, regulation, and producer immunity are located within the lct gene cluster . This compound exhibits a narrow spectrum of inhibition, primarily targeting closely related lactic acid bacteria and some food spoilage organisms like Clostridium tyrobutyricum . Its primary research applications include the study of lantibiotic biosynthesis and engineering, investigation of bacterial cell wall biosynthesis mechanisms, and development of novel food biopreservation strategies to control spoilage and pathogenic bacteria in dairy and other food products . Furthermore, its role in promoting the lysis of starter cultures to accelerate cheese ripening and enhance flavor development is an active area of food science research . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

136959-47-2

Molecular Formula

C5H5NO3S

Synonyms

lacticin 481

Origin of Product

United States

Foundational & Exploratory

Lacticin 481: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lacticin 481 is a bacteriocin produced by Lactococcus lactis subsp. lactis CNRZ 481.[1][2] It belongs to the class I bacteriocins, also known as lantibiotics, which are ribosomally synthesized and post-translationally modified peptides characterized by the presence of thioether amino acids such as lanthionine.[3][4] This technical guide provides an in-depth overview of the discovery, isolation, and core characteristics of this compound, tailored for professionals in research and drug development.

Discovery and Initial Characterization

This compound was first isolated from the culture supernatant of Lactococcus lactis subsp. lactis CNRZ 481.[1][2] Initial studies revealed its proteinaceous nature and its inhibitory activity against a variety of food spoilage microorganisms. Amino acid composition analysis of the purified peptide confirmed the presence of lanthionine residues, a hallmark of lantibiotics.[1][5] The N-terminal sequence of this compound was determined to be K-G-G-S-G-V-I, which showed no homology to other known bacteriocins at the time of its discovery.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the purification and characterization of this compound.

Table 1: Purification of this compound from Lactococcus lactis subsp. lactis CNRZ 481

Purification StepTotal Activity (Arbitrary Units)Total Protein (mg)Specific Activity (AU/mg)Purification (Fold)Yield (%)
Culture Supernatant2,560,00012,8002001100
Ammonium Sulfate Precipitation2,304,00025.391,06745590
Gel Filtration1,152,0001.8640,0003,20045
Preparative RP-HPLC512,0000.04810,666,66753,33320
Analytical RP-HPLC256,0000.01221,333,333106,66710

Data adapted from Piard et al., 1992.[1][6]

Table 2: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight (Monomer)1.7 kDaSDS-PAGE
Molecular Weight (Dimer)3.4 kDaSDS-PAGE
N-Terminal SequenceK-G-G-S-G-V-IEdman Degradation
Key Amino Acid ResiduesLanthionineAmino Acid Analysis

Data compiled from Piard et al., 1992.[1][5][6]

Experimental Protocols

Lactococcus lactis subsp. lactis is cultured in a suitable medium (e.g., E'GP medium without gelatin) at 30°C. The pH is maintained at a constant 5.5 using 3 M NH4OH as a neutralizer. The culture supernatant, containing this compound, is collected in the early stationary phase of growth.[6]

The following protocol details the sequential steps for the purification of this compound from the culture supernatant.[1][2][6]

  • Preparation of Supernatant: The collected culture supernatant is adjusted to pH 6.0, filtered through a 0.22-µm-pore-size filter, and heat-treated at 100°C for 10 minutes to ensure stability during storage. The active supernatant is then stored at -20°C.[6]

  • Ammonium Sulfate Precipitation: Solid ammonium sulfate is added to the supernatant to achieve 50% saturation. The mixture is stirred for 4 hours at 4°C and then centrifuged at 20,000 x g for 45 minutes at 4°C. The resulting pellet is resuspended in buffer and desalted using a C18 Sep-Pak cartridge.[6]

  • Gel Filtration Chromatography: The desalted and concentrated active fraction is applied to a gel filtration column (e.g., Sephadex G-50) equilibrated with an appropriate buffer. Fractions are collected and assayed for bacteriocin activity.

  • Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC):

    • Preparative RP-HPLC: Active fractions from gel filtration are pooled and subjected to preparative RP-HPLC on a C18 column. A linear gradient of 2-propanol in 0.1% trifluoroacetic acid (TFA) is used for elution. For example, a gradient from 25% to 50% of 95% 2-propanol in 0.1% TFA over 60 minutes can be employed.[6]

    • Analytical RP-HPLC: The purity of the active fractions from the preparative step is assessed using analytical RP-HPLC on a C18 column. A different solvent system, such as a linear gradient of 30% to 60% of 60% 2-propanol in 20 mM ammonium acetate (pH 6.0) over 40 minutes, can be used to confirm purity.[6]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): The molecular weight of the purified this compound is determined by SDS-PAGE. The purified peptide is loaded onto a polyacrylamide gel, and electrophoresis is carried out. The gel is then stained (e.g., with Coomassie brilliant blue) to visualize the protein bands. This compound typically appears as a 1.7 kDa monomer, with a 3.4 kDa dimer also sometimes detected.[1][5][6]

  • Amino Acid Analysis: The amino acid composition of the purified peptide is determined using an amino acid analyzer. This analysis is crucial for identifying the presence of lanthionine, confirming its classification as a lantibiotic.[1][6]

  • N-Terminal Sequencing: The N-terminal amino acid sequence is determined using automated Edman degradation.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_end Final Product Culture_Supernatant L. lactis Culture Supernatant Ammonium_Sulfate Ammonium Sulfate Precipitation (455-fold purification) Culture_Supernatant->Ammonium_Sulfate Gel_Filtration Gel Filtration Chromatography Ammonium_Sulfate->Gel_Filtration Preparative_HPLC Preparative RP-HPLC Gel_Filtration->Preparative_HPLC Analytical_HPLC Analytical RP-HPLC (107,506-fold purification) Preparative_HPLC->Analytical_HPLC Purified_Lacticin Purified this compound Analytical_HPLC->Purified_Lacticin

Caption: Purification workflow for this compound.

Lantibiotic_Biosynthesis cluster_synthesis Ribosomal Synthesis & Modification cluster_export Processing & Export cluster_final Mature Product Ribosome Ribosome Prepeptide LctA Prepeptide (Leader + Core) Ribosome->Prepeptide Modification Post-translational Modification (Dehydration & Cyclization) Catalyzed by LctM Prepeptide->Modification Modified_Prepeptide Modified Prepeptide Modification->Modified_Prepeptide Translocation Translocation across Membrane (via ABC Transporter) Modified_Prepeptide->Translocation Cleavage Leader Peptide Cleavage (by Protease) Translocation->Cleavage Mature_Lacticin Mature this compound Cleavage->Mature_Lacticin

Caption: Biosynthesis pathway of this compound.

Biosynthesis of this compound

Lantibiotics are synthesized ribosomally as inactive precursor peptides (prepeptides), which then undergo extensive post-translational modifications to become active.[4][7][8] The biosynthesis of this compound follows this general pathway:

  • Ribosomal Synthesis: The structural gene, lctA, is transcribed and translated by the ribosome to produce the prepeptide, LctA.[9] This prepeptide consists of an N-terminal leader peptide and a C-terminal core peptide.

  • Post-translational Modification: The core peptide of LctA undergoes enzymatic modification. In the case of this compound, a single enzyme, LctM, catalyzes both the dehydration of serine and threonine residues to dehydroalanine and dehydrobutyrine, respectively, and the subsequent intramolecular addition of cysteine thiols to these unsaturated amino acids to form the characteristic thioether rings (lanthionines).[9]

  • Translocation and Cleavage: The modified prepeptide is then translocated across the cell membrane by an ABC transporter. During or after translocation, the leader peptide is cleaved off by a dedicated protease, resulting in the release of the mature, active this compound.[7]

Mode of Action

This compound exerts its antimicrobial activity against Gram-positive bacteria by inhibiting cell wall biosynthesis.[10][11] It specifically interacts with lipid II, a crucial precursor molecule in the synthesis of peptidoglycan.[10][11][12] This interaction prevents the incorporation of new subunits into the growing peptidoglycan layer, ultimately leading to cell lysis. Unlike some other lantibiotics, such as nisin, this compound does not appear to form pores in the membranes of susceptible bacteria.[11][12]

This guide provides a foundational understanding of this compound for researchers and professionals. The detailed protocols and summarized data serve as a practical resource for further investigation and potential applications of this potent lantibiotic.

References

Lacticin 481: A Technical Guide to Production, Purification, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lacticin 481, a lantibiotic with significant antimicrobial potential. The document details the primary bacterial strains responsible for its production, comprehensive experimental protocols for its purification, and a thorough examination of its biosynthetic pathway. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through detailed diagrams.

This compound Producing Bacterial Strains

This compound is a bacteriocin produced by several species of Gram-positive bacteria. The most well-documented producer is Lactococcus lactis. However, other bacteria, including those found in the human oral cavity and gut, have been identified as producers of this compound group lantibiotics.

Table 1: Bacterial Strains Producing this compound and Related Lantibiotics

Bacterial StrainClassificationEcological NicheReference
Lactococcus lactis subsp. lactis CNRZ 481Food-grade bacteriumDairy products[1][2]
Lactococcus lactis ADRIA 85LO30Food-grade bacteriumDairy products[3]
Streptococcus macedonicusFood-grade bacteriumFermented products[4]
Staphylococcus warneriFood-grade bacteriumFermented products[4]
Kocuria variansActinobacteriumFermented products[4]
Streptococcus salivariusOral commensalHuman oral cavity[4]
Streptococcus mutansOral bacteriumHuman oral cavity (associated with dental caries)[4]
Streptococcus pyogenesPathogenHuman[4]
Ruminococcus gnavusGut commensalHuman intestinal tract[4]

Experimental Protocols

Cultivation of Lactococcus lactis for this compound Production

This protocol is based on the methodology for cultivating Lactococcus lactis subsp. lactis CNRZ 481.

Materials:

  • Lactococcus lactis subsp. lactis CNRZ 481

  • EGP medium (gelatin-free)

  • 3 M NH₄OH

  • Bioreactor with pH control

  • Centrifuge

  • 0.22-µm pore-size filters

Procedure:

  • Inoculate the Lactococcus lactis strain in EGP medium.

  • Incubate at 30°C.

  • Maintain a constant pH of 5.5 during growth using 3 M NH₄OH as a neutralizer.

  • Collect the culture supernatant in the early stationary phase of growth.

  • Adjust the pH of the supernatant to 6.0.

  • Filter the supernatant through 0.22-µm pore-size filters to remove bacterial cells.

  • For stable storage, heat-treat the filtered supernatant at 100°C for 10 minutes.

  • Store the active supernatant at -20°C until further use.[1]

Purification of this compound

The following is a multi-step protocol for the purification of this compound from the culture supernatant, resulting in a significant increase in specific activity.[1][2][5]

Step 1: Ammonium Sulfate Precipitation

  • Add ammonium sulfate to the active supernatant to a final concentration that precipitates this compound.

  • Incubate the mixture for 4 hours at 4°C.

  • Centrifuge at 20,000 x g for 45 minutes at 4°C to pellet the precipitate.

  • Discard the supernatant and resuspend the pellet in a suitable buffer.

  • Desalt the resuspended pellet using a C18 Sep-Pak cartridge. Wash the cartridge with 0.1% trifluoroacetic acid (TFA) and elute the bacteriocin with 80% 2-propanol in 0.1% TFA.

Step 2: Gel Filtration Chromatography

  • Perform low-pressure gel filtration using a suitable column (e.g., K16 column from Pharmacia).

  • Inject the desalted and concentrated sample from the previous step onto the column.

  • Elute with an appropriate buffer at a constant flow rate.

  • Collect fractions and assay for this compound activity.

Step 3: Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC)

  • Preparative RP-HPLC:

    • Pool the active fractions from gel filtration.

    • Inject the pooled sample onto a preparative C18 RP-HPLC column.

    • Use a linear gradient of 2-propanol in 0.1% TFA. For example, a gradient from 25% to 50% of 95% 2-propanol in 0.1% TFA over 60 minutes.

    • Collect fractions and identify those with this compound activity.

  • Analytical RP-HPLC (for purity check):

    • Inject the purified fraction from the preparative step onto an analytical C18 RP-HPLC column.

    • Use a different solvent system to confirm purity, for instance, a linear gradient of 2-propanol in ammonium acetate. For example, a 40-minute linear gradient from 30% to 60% of 60% 2-propanol in 20 mM ammonium acetate (pH 6.0).

Table 2: Purification of this compound from Lactococcus lactis subsp. lactis CNRZ 481

Purification StepTotal Protein (mg)Total Activity (AU)Specific Activity (AU/mg)Purification (n-fold)Yield (%)
Culture Supernatant1,2001,200,0001,0001100
Ammonium Sulfate Precipitation0.6546,000,000910,000,00045545.5
Gel Filtration0.04480,000,00012,000,000,0006,00040
Preparative RP-HPLC0.002215,000,000107,500,000,000107,50617.9

Adapted from Piard et al., 1992.[1][2]

Biosynthesis of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[6] Its biosynthesis is governed by a gene cluster, typically organized as the lct operon.[3][7] The key genes involved are lctA, lctM, lctT, lctF, lctE, and lctG.[7][8]

  • lctA : Encodes the precursor peptide, pre-lacticin 481, which consists of an N-terminal leader peptide and a C-terminal core peptide.[9]

  • lctM : Encodes a single, bifunctional enzyme, LctM, which is responsible for the post-translational modifications of the core peptide. These modifications include the dehydration of serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively, followed by the intramolecular addition of cysteine thiols to these unsaturated amino acids to form lanthionine (Lan) and methyllanthionine (MeLan) rings.[10]

  • lctT : Encodes a protein that is involved in the cleavage of the leader peptide and the export of the mature this compound.[9]

  • lctFEG : These genes encode an ABC transporter that confers immunity to the producing strain by exporting the bacteriocin, thus preventing self-inhibition.[7]

The production of this compound is stimulated by a decrease in the pH of the growth medium, a common occurrence during the growth of lactic acid bacteria due to the production of lactic acid. This regulation occurs at the transcriptional level, with two acid-induced promoters controlling the expression of the lct operon.[3][11]

Visualizations

This compound Biosynthesis Pathway

G cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification cluster_2 Processing and Export cluster_3 Immunity lctA_gene lctA gene pre_lacticin_481 Pre-lacticin 481 (LctA) (Leader + Core Peptide) lctA_gene->pre_lacticin_481 Transcription & Translation modified_pre_lacticin_481 Modified Pre-lacticin 481 (with Lan/MeLan rings) pre_lacticin_481->modified_pre_lacticin_481 Dehydration & Cyclization lctM_gene lctM gene LctM_enzyme LctM Enzyme lctM_gene->LctM_enzyme Expression LctM_enzyme->modified_pre_lacticin_481 mature_lacticin_481 Mature this compound modified_pre_lacticin_481->mature_lacticin_481 Leader Peptide Cleavage & Export lctT_gene lctT gene LctT_protein LctT Protein lctT_gene->LctT_protein Expression LctT_protein->mature_lacticin_481 LctFEG_transporter LctFEG ABC Transporter mature_lacticin_481->LctFEG_transporter Export for Self-Protection lctFEG_genes lctFEG genes lctFEG_genes->LctFEG_transporter Expression

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for this compound Purification

G start Culture Supernatant of L. lactis CNRZ 481 ammonium_sulfate Ammonium Sulfate Precipitation start->ammonium_sulfate centrifugation Centrifugation ammonium_sulfate->centrifugation desalting Desalting (C18 Sep-Pak) centrifugation->desalting gel_filtration Gel Filtration Chromatography desalting->gel_filtration prep_hplc Preparative RP-HPLC gel_filtration->prep_hplc analytical_hplc Analytical RP-HPLC prep_hplc->analytical_hplc Purity Check end Purified this compound prep_hplc->end

Caption: Experimental workflow for the purification of this compound.

References

Lacticin 481: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacticin 481, a tricyclic lantibiotic produced by Lactococcus lactis, exerts its antimicrobial activity through a targeted mechanism that inhibits bacterial cell wall biosynthesis. Unlike some pore-forming lantibiotics, this compound's primary mode of action is the sequestration of Lipid II, a crucial precursor in peptidoglycan synthesis. This targeted inhibition of the transglycosylation step ultimately leads to cell death. This technical guide provides an in-depth analysis of the molecular interactions, quantitative activity, and the experimental methodologies used to elucidate the mechanism of action of this compound.

Core Mechanism of Action

This compound is a member of the type A(II) lantibiotics, characterized by a globular structure.[1] Its bactericidal activity is primarily directed against Gram-positive bacteria.[2] The core mechanism revolves around its specific interaction with Lipid II, the essential precursor for the polymerization of the bacterial cell wall.

The proposed mechanism involves the following key steps:

  • Binding to Lipid II: this compound possesses a "mersacidin-like" binding motif which facilitates a high-affinity interaction with the pyrophosphate moiety of Lipid II.[3][4] This binding sequesters Lipid II, making it unavailable for the subsequent steps of cell wall synthesis.

  • Inhibition of Transglycosylation: By binding to Lipid II, this compound effectively prevents the transglycosylation reaction catalyzed by penicillin-binding proteins (PBPs), specifically the transglycosylase domain of enzymes like PBP1b.[3][4] This blockage halts the extension of the glycan chains of peptidoglycan.

  • Absence of Pore Formation: A distinguishing feature of this compound is its inability to form pores in the bacterial membrane, a common mechanism for other lantibiotics like nisin.[3][4] This specificity in its mode of action reduces the likelihood of non-specific membrane damage.

Quantitative Data

The antimicrobial potency of this compound has been quantified through various assays. The following tables summarize key quantitative data regarding its activity.

Parameter Value Indicator Strain Reference
IC₅₀ 785 ± 19 nMLactococcus lactis subsp. cremoris HP[4]
MIC 1560 nMLactococcus lactis subsp. cremoris HP[5]
IC₅₀ (Synthetic) 300 ± 70 nMLactococcus lactis subsp. cremoris HP[6]
MIC (Synthetic) 625 nMLactococcus lactis subsp. cremoris HP[6]

Table 1: Antimicrobial Activity of this compound against Lactococcus lactis

Assay Observation Inference Reference
In vitro PBP1b Transglycosylase Assay Potency of inhibition is similar to known Lipid II binders haloduracin and ramoplanin.Mid-nanomolar binding affinity to Lipid II.[4][5]

Table 2: In vitro Inhibition Data for this compound

Experimental Protocols

The elucidation of this compound's mechanism of action relies on specific in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Growth Inhibition Assay (MIC/IC₅₀ Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC₅₀) of this compound against a susceptible bacterial strain.

Materials:

  • This compound (purified)

  • Indicator strain (e.g., Lactococcus lactis subsp. cremoris HP)

  • Appropriate liquid growth medium (e.g., M17 broth supplemented with glucose)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm (OD₆₀₀)

Procedure:

  • Prepare Bacterial Culture: Inoculate the indicator strain into fresh growth medium and incubate until it reaches the mid-exponential growth phase.

  • Serial Dilutions: Prepare a series of twofold serial dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Dilute the exponential phase bacterial culture to a standardized cell density and add an equal volume to each well of the 96-well plate containing the this compound dilutions. Include a positive control (no this compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at the optimal growth temperature for the indicator strain for a defined period (e.g., 16-24 hours).

  • Measurement: After incubation, measure the optical density at 600 nm (OD₆₀₀) of each well using a microplate reader.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth. The IC₅₀ is calculated by plotting the OD₆₀₀ values against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In vitro PBP1b Transglycosylase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the transglycosylation step of peptidoglycan synthesis.

Materials:

  • Purified Penicillin-Binding Protein 1b (PBP1b) from Escherichia coli

  • Radiolabeled Lipid II analogue (e.g., [¹⁴C]GlcNAc-labeled heptaprenyl lipid II)

  • This compound

  • Reaction buffer (e.g., containing HEPES, MgCl₂, and a detergent like Triton X-100)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a fixed concentration of the radiolabeled Lipid II analogue, and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding a defined amount of purified PBP1b to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specific time to allow for the polymerization of the lipid II substrate.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., a mixture of methanol and chloroform) to precipitate the polymerized peptidoglycan.

  • Quantification: Centrifuge the tubes to pellet the precipitated polymer. Carefully remove the supernatant. Resuspend the pellet in a suitable solvent, transfer it to a scintillation vial with scintillation fluid.

  • Measurement: Measure the amount of radioactivity incorporated into the polymer using a liquid scintillation counter.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the radioactivity in the samples containing the lantibiotic to the control sample (no this compound). The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.

Mechanism_of_Action cluster_bacterium Bacterial Cell Lacticin_481 This compound Lipid_II Lipid II Lacticin_481->Lipid_II Binds to Inhibited_Complex This compound-Lipid II Complex Lacticin_481->Inhibited_Complex PBP Penicillin-Binding Protein (PBP) Lipid_II->PBP Substrate for Lipid_II->Inhibited_Complex Peptidoglycan_Layer Growing Peptidoglycan PBP->Peptidoglycan_Layer Catalyzes Transglycosylation Inhibited_Complex->PBP Inhibits Interaction

Caption: Mechanism of this compound Action.

Growth_Inhibition_Workflow Start Start Prepare_Culture Prepare Bacterial Culture (log phase) Start->Prepare_Culture Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prepare_Culture->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at Optimal Temperature Inoculate_Plate->Incubate Measure_OD Measure OD600 Incubate->Measure_OD Analyze Determine MIC and IC50 Measure_OD->Analyze End End Analyze->End Transglycosylase_Inhibition_Workflow Start Start Setup_Reaction Set up Reaction: Buffer, [14C]Lipid II, This compound Start->Setup_Reaction Add_Enzyme Add PBP1b to Initiate Reaction Setup_Reaction->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Quench Quench Reaction (e.g., Methanol/Chloroform) Incubate->Quench Quantify Quantify Radioactivity in Polymer Quench->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

References

Lacticin 481: A Comprehensive Biochemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical characteristics of lacticin 481, a potent lantibiotic produced by Lactococcus lactis. This document details its physicochemical properties, antimicrobial spectrum, and the molecular mechanisms governing its biosynthesis, activity, and the producing organism's self-immunity. Detailed experimental protocols for its purification and characterization are also provided, alongside visual representations of key biological pathways to facilitate a deeper understanding of this promising antimicrobial peptide.

Core Biochemical and Physicochemical Properties

This compound is a post-translationally modified antimicrobial peptide belonging to the class I bacteriocins, specifically the lantibiotics. Its structure is characterized by the presence of unusual amino acids such as lanthionine and methyllanthionine, which form intramolecular thioether bridges. These structural features are crucial for its stability and biological activity.

PropertyValueReference
Molecular Weight ~2.9 kDa (theoretically 2901.34 Da)[Piard et al., 1992][1], [Hooven et al., 1996][2]
Isoelectric Point (pI) Approximately 4.5-5.12[Piard et al., 1992][1], [Lantibase][3]
Number of Amino Acids 27[Hooven et al., 1996][2]
Producing Organism Lactococcus lactis subsp. lactis[Piard et al., 1992][1]
Structure Tricyclic peptide with thioether bridges[Hooven et al., 1996][2]
Mechanism of Action Inhibition of peptidoglycan biosynthesis[Wiedemann et al., 2006]

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity, primarily against Gram-positive bacteria. Its efficacy against various pathogens and spoilage organisms has made it a subject of interest for applications in food preservation and as a potential therapeutic agent.

Target OrganismActivity LevelReference
Lactococcus lactisHigh[Piard et al., 1992][1]
Listeria monocytogenesModerate[Dufour et al., 2007]
Staphylococcus aureusModerate[Dufour et al., 2007]
Enterococcus speciesVariable[Uguen et al., 2005]
Clostridium speciesHigh[Dufour et al., 2007]
Gram-negative bacteriaGenerally low[Dufour et al., 2007]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process encoded by the lct operon. It begins with the ribosomal synthesis of a precursor peptide, LctA, which then undergoes extensive post-translational modifications.

Lacticin481_Biosynthesis cluster_ribosome Ribosome cluster_modification Post-Translational Modification cluster_export Export and Maturation lctA_gene lctA gene precursor_peptide Precursor Peptide (LctA) (Leader + Core) lctA_gene->precursor_peptide Transcription & Translation lctM LctM Enzyme precursor_peptide->lctM Binding modified_precursor Modified Precursor lctM->modified_precursor Dehydration (Ser/Thr -> Dha/Dhb) Cyclization (Thioether bridge formation) lctT LctT Transporter (with protease domain) modified_precursor->lctT Processing mature_lacticin Mature this compound lctT->mature_lacticin Leader Peptide Cleavage & Export

Biosynthesis of this compound.

Mechanism of Action

This compound exerts its antimicrobial effect by targeting a crucial step in bacterial cell wall synthesis. It specifically binds to Lipid II, a precursor molecule for peptidoglycan, thereby inhibiting the transglycosylation step and preventing the formation of a stable cell wall, which ultimately leads to cell lysis.

Lacticin481_Mechanism_of_Action cluster_bacterium Target Bacterium lacticin This compound lipidII Lipid II (Peptidoglycan Precursor) lacticin->lipidII Binds to complex This compound-Lipid II Complex lipidII->complex inhibition Inhibition complex->inhibition cell_wall_synthesis Peptidoglycan Synthesis (Transglycosylation) cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis leads to inhibition->cell_wall_synthesis

Mechanism of action of this compound.

Immunity Mechanism

The producing organism, Lactococcus lactis, protects itself from the antimicrobial action of this compound through a dedicated immunity system encoded by the lctFEG genes. These genes encode an ABC (ATP-binding cassette) transporter that actively expels this compound from the cell membrane, preventing it from reaching its target, Lipid II.

Lacticin481_Immunity cluster_producer_cell Producer Cell (Lactococcus lactis) lacticin_int Intracellular This compound lctFEG LctFEG (ABC Transporter) lacticin_int->lctFEG Binds to adp ADP + Pi lctFEG->adp Hydrolysis lacticin_ext Extracellular This compound lctFEG->lacticin_ext Export atp ATP atp->lctFEG

Immunity mechanism against this compound.

Experimental Protocols

Purification of this compound from Lactococcus lactis Culture

This protocol outlines a multi-step process for the purification of this compound to a high degree of homogeneity.[1]

  • Culture and Harvesting:

    • Grow Lactococcus lactis subsp. lactis in a suitable broth medium (e.g., M17 broth supplemented with glucose) at 30°C until the late logarithmic or early stationary phase.

    • Harvest the culture supernatant by centrifugation at 10,000 x g for 20 minutes at 4°C to remove bacterial cells.

  • Ammonium Sulfate Precipitation:

    • Slowly add ammonium sulfate to the cell-free supernatant to a final saturation of 40-60% while stirring at 4°C.

    • Allow precipitation to occur overnight at 4°C.

    • Collect the precipitate by centrifugation at 12,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in a minimal volume of an appropriate buffer (e.g., 20 mM phosphate buffer, pH 6.0).

  • Gel Filtration Chromatography:

    • Apply the resuspended pellet to a gel filtration column (e.g., Sephadex G-50) equilibrated with the same buffer.

    • Elute the protein with the same buffer and collect fractions.

    • Assay the fractions for antimicrobial activity using an agar well diffusion assay.

    • Pool the active fractions.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Load the pooled active fractions onto a C18 reversed-phase HPLC column.

    • Elute with a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient is 20-60% acetonitrile over 60 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect peaks and assay for antimicrobial activity.

    • The active peak corresponds to purified this compound.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to qualitatively and semi-quantitatively assess the antimicrobial activity of this compound.

  • Preparation of Indicator Strain:

    • Prepare a lawn of a sensitive indicator strain (e.g., Lactococcus lactis subsp. cremoris) on an appropriate agar medium (e.g., M17-agar).

  • Well Preparation:

    • Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

  • Sample Application:

    • Add a known volume (e.g., 50-100 µL) of the purified this compound solution or fractions from purification steps into the wells.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 30°C) for 18-24 hours.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the clear zone of growth inhibition around each well. The diameter is proportional to the concentration of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of a stock solution of purified this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the target microorganism in the same broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism with no this compound) and a negative control (broth only).

    • Incubate the plate at the optimal growth temperature for the target microorganism for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.

Tricine-SDS-PAGE for this compound Analysis

Due to its small size, standard SDS-PAGE may not provide adequate resolution for this compound. Tricine-SDS-PAGE is the preferred method for separating small proteins and peptides.

  • Gel Preparation:

    • Prepare a tricine-SDS-polyacrylamide gel with a high percentage of acrylamide (e.g., 16.5%) for the resolving gel and a 4% stacking gel.

  • Sample Preparation:

    • Mix the purified this compound sample with a tricine-SDS sample buffer.

    • Heat the sample at 95°C for 5 minutes to denature the peptide.

  • Electrophoresis:

    • Load the prepared sample and a low molecular weight protein ladder into the wells of the gel.

    • Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with a sensitive protein stain such as Coomassie Brilliant Blue or silver stain.

    • Destain the gel to visualize the protein bands. The molecular weight of this compound can be estimated by comparing its migration to that of the protein ladder.

References

Lacticin 481: A Technical Guide to its Gene Cluster and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the lacticin 481 gene cluster and its intricate biosynthetic pathway. This compound, a potent lantibiotic produced by Lactococcus lactis, holds significant promise for applications in food preservation and as a therapeutic agent. This document details the genetic organization, the function of each component in the biosynthetic machinery, and comprehensive experimental protocols for its study and manipulation.

The this compound Gene Cluster: Organization and Function

The genetic determinants for this compound production are encoded within the lct operon, a compact and efficient system responsible for the synthesis, modification, transport, and immunity of this bacteriocin. The operon typically consists of six genes: lctA, lctM, lctT, lctF, lctE, and lctG.[1][2] The genetic determinants for this compound production in some strains are located on a 70-kb plasmid.[1][3]

Table 1: Genes of the this compound Operon and Their Functions

GeneProtein ProductFunction
lctALctAPrecursor peptide of this compound, consisting of an N-terminal leader peptide and a C-terminal propeptide that undergoes post-translational modifications.[4][5]
lctMLctMA single, bifunctional enzyme (lantibiotic synthetase) that catalyzes the dehydration of serine and threonine residues and the subsequent cyclization to form lanthionine and methyllanthionine rings.[2][6]
lctTLctTAn ABC transporter protein with a C-terminal peptidase domain responsible for the cleavage of the leader peptide from the modified prepeptide and the export of mature this compound.[2]
lctFLctFThe ATP-binding cassette (ABC) component of the immunity transporter complex.[1][7]
lctELctEA membrane-spanning domain of the immunity ABC transporter.[1][7]
lctGLctGA membrane-spanning domain of the immunity ABC transporter.[1][7]

The organization of the lct operon is depicted in the following diagram:

G cluster_operon This compound (lct) Operon lctA lctA lctM lctM lctT lctT lctF lctF lctE lctE lctG lctG

Figure 1: Organization of the this compound gene cluster.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, LctA. This precursor then undergoes a series of post-translational modifications orchestrated by the enzymes encoded within the lct operon.

  • Ribosomal Synthesis of LctA : The lctA gene is transcribed and translated to produce the inactive precursor peptide, LctA. LctA consists of an N-terminal leader peptide and a C-terminal core peptide (propeptide).[5]

  • Post-Translational Modification by LctM : The bifunctional enzyme LctM recognizes the leader peptide of LctA and catalyzes two key reactions on the core peptide:

    • Dehydration : Specific serine and threonine residues within the core peptide are dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[6][8]

    • Cyclization : Cysteine residues in the core peptide undergo a Michael-type addition to the dehydroamino acids, forming the characteristic thioether cross-links of lanthionine (Lan) and methyllanthionine (MeLan).[6][8]

  • Processing and Export by LctT : The modified LctA prepeptide is then processed by LctT. This ABC transporter recognizes the leader peptide, cleaves it off at a specific site, and simultaneously exports the now mature and active this compound molecule out of the cell.[2]

  • Self-Immunity : To protect itself from the antimicrobial action of its own product, the producing cell employs the LctFEG ABC transporter. This complex is believed to expel any this compound molecules that may insert into the producer's cell membrane, thus preventing pore formation and maintaining cell integrity.[1][7]

The following diagram illustrates the biosynthetic pathway of this compound:

G cluster_cell Producer Cell cluster_immunity Immunity Mechanism Ribosome Ribosome LctA LctA (Precursor Peptide) (Leader + Core) Ribosome->LctA Translation ModifiedLctA Modified LctA (Dehydrated & Cyclized) LctA->ModifiedLctA Modification LctT LctT (Transporter) ModifiedLctA->LctT LctM LctM LctM->LctA Catalyzes MatureLacticin481 Mature this compound LctT->MatureLacticin481 Cleavage & Export MatureLacticin481_out Active this compound (Extracellular) MatureLacticin481->MatureLacticin481_out LctFEG LctFEG (Immunity Transporter) MembraneLacticin This compound (in membrane) LctFEG->MembraneLacticin Removes

Figure 2: Biosynthetic pathway of this compound.

Quantitative Data on this compound Production and Purification

The yield of this compound is influenced by various factors, including culture conditions and purification methods. The following tables summarize key quantitative data from published studies.

Table 2: Purification of this compound from Lactococcus lactis CNRZ 481

Purification StepTotal Activity (AU)Protein (mg)Specific Activity (AU/mg)Purification (-fold)Yield (%)
Culture Supernatant5,529,6001,1204,9371100
80% (NH₄)₂SO₄ Precipitation2,621,44011238,3134847.4
Gel Filtration512,0001.8284,444589.3
C18 Reversed-Phase HPLC655,3600.125,461,3331,10611.9

Data adapted from Piard et al., 1992.

Table 3: Effect of Initial pH on this compound Production

MediumInitial pHFinal pHThis compound Activity (AU/mL)
GM177.05.03,200
GM17-GP pH 77.04.86,400
GM17-GP pH 5.55.54.612,800
GM17 MOPS7.06.5800

Data adapted from Hindré et al., 2004.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Production and Purification of this compound

This protocol describes the steps for producing and purifying this compound from a Lactococcus lactis culture.

Workflow for this compound Purification

G Culture 1. Lactococcus lactis Culture Centrifugation 2. Centrifugation (10,000 x g, 20 min, 4°C) Culture->Centrifugation Supernatant 3. Collect Cell-Free Supernatant Centrifugation->Supernatant AmmoniumSulfate 4. Ammonium Sulfate Precipitation (80% saturation) Supernatant->AmmoniumSulfate Centrifugation2 5. Centrifugation (12,000 x g, 30 min, 4°C) AmmoniumSulfate->Centrifugation2 Pellet 6. Resuspend Pellet Centrifugation2->Pellet GelFiltration 7. Gel Filtration Chromatography Pellet->GelFiltration HPLC 8. Reversed-Phase HPLC GelFiltration->HPLC PureLacticin 9. Pure this compound HPLC->PureLacticin

Figure 3: Experimental workflow for the purification of this compound.

Materials:

  • Lactococcus lactis this compound producing strain

  • M17 broth supplemented with 0.5% glucose (GM17)

  • Ammonium sulfate

  • Appropriate buffers for chromatography (e.g., sodium phosphate buffer)

  • Solvents for HPLC (e.g., acetonitrile, trifluoroacetic acid)

  • Centrifuge

  • Chromatography columns (gel filtration and C18)

  • HPLC system

Procedure:

  • Culture Growth: Inoculate the Lactococcus lactis strain in GM17 broth and incubate at 30°C. For enhanced production, maintain the pH at 5.5 during cultivation.[8]

  • Harvesting Supernatant: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the cell-free supernatant.

  • Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to achieve 80% saturation while stirring at 4°C. Allow precipitation to occur overnight.

  • Pellet Collection: Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer.

  • Gel Filtration Chromatography: Apply the resuspended pellet to a gel filtration column (e.g., Sephadex G-50) equilibrated with the appropriate buffer. Collect fractions and assay for this compound activity.

  • Reversed-Phase HPLC: Pool the active fractions from gel filtration and apply them to a C18 reversed-phase HPLC column. Elute with a gradient of acetonitrile in 0.1% trifluoroacetic acid.

  • Purity Analysis: Analyze the purified fractions by SDS-PAGE and mass spectrometry to confirm the purity and identity of this compound.

This compound Activity Assay (Agar Well Diffusion Assay)

This method is used to determine the antimicrobial activity of this compound.

Materials:

  • Indicator strain (e.g., Lactococcus lactis IL1403)

  • GM17 agar plates

  • Soft GM17 agar (0.75% agar)

  • Purified this compound or culture supernatant containing this compound

  • Sterile pipette tips or cork borer

Procedure:

  • Prepare Indicator Lawn: Mix an overnight culture of the indicator strain with molten soft GM17 agar and pour it over a pre-poured GM17 agar plate. Allow the overlay to solidify.

  • Create Wells: Create wells in the agar using a sterile pipette tip or a cork borer.

  • Add Sample: Add a known volume of the this compound sample (and serial dilutions) to the wells.

  • Incubation: Incubate the plates at 30°C overnight.

  • Measure Inhibition Zone: Measure the diameter of the clear zone of inhibition around the wells. The activity is typically expressed in arbitrary units (AU/mL), calculated as the reciprocal of the highest dilution showing a clear zone of inhibition.

Heterologous Expression of the this compound Gene Cluster in E. coli**

This protocol outlines the general steps for expressing the lct operon in a heterologous host like E. coli.

Materials:

  • E. coli expression host (e.g., BL21(DE3))

  • Expression vector (e.g., pET series)

  • Restriction enzymes, DNA ligase, and other standard molecular biology reagents

  • Primers for amplifying the lct operon

  • LB medium

  • IPTG (isopropyl β-D-1-thiogalactopyranoside)

Procedure:

  • Cloning the lct Operon:

    • Amplify the entire lctAMTFEG operon from the genomic or plasmid DNA of the producing Lactococcus lactis strain using high-fidelity PCR.

    • Digest the PCR product and the expression vector with appropriate restriction enzymes.

    • Ligate the lct operon into the expression vector.

    • Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α) and select for transformants.

    • Verify the correct insertion by restriction digestion and DNA sequencing.

  • Expression in E. coli :

    • Transform the confirmed expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.4-0.6.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Incubate the culture at a lower temperature (e.g., 16-25°C) overnight to enhance protein folding and solubility.

  • Analysis of Expression:

    • Harvest the cells by centrifugation.

    • Analyze the cell lysate and the culture supernatant for the presence of this compound using activity assays and mass spectrometry.

Conclusion

The this compound system represents a fascinating and well-characterized example of lantibiotic biosynthesis. Its relatively simple genetic organization and the bifunctional nature of the LctM enzyme make it an attractive model for studying lantibiotic production and a promising candidate for bioengineering novel antimicrobial peptides. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of this compound.

References

The Antimicrobial Spectrum of Lacticin 481: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacticin 481 is a lantibiotic, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides produced by the Gram-positive bacterium Lactococcus lactis. As a member of the type AII lantibiotics, this compound has garnered significant interest for its potential applications in food preservation and as a therapeutic agent. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, detailed experimental protocols for its characterization, and a summary of its mechanism of action.

Antimicrobial Spectrum of this compound

This compound exhibits a broad spectrum of activity, primarily against Gram-positive bacteria. This includes a wide range of lactic acid bacteria as well as notable food spoilage organisms and pathogens. Its efficacy against Gram-negative bacteria is generally limited due to the protective outer membrane of these organisms.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the available quantitative data on the antimicrobial activity of this compound against various bacterial species.

Target MicroorganismMIC/IC50Reference
Lactococcus lactis subsp. cremoris HPMIC: 1,560 nM; IC50: 785 nM[1]
Clostridium tyrobutyricumInhibitory Activity Observed[2]
Listeria monocytogenesInhibitory Activity Observed[2]
Staphylococcus aureusInhibitory Activity Observed[2]
Bacillus subtilisInhibitory Activity Observed[3][4]
Streptococcus spp.Inhibitory Activity Observed[1]
Clostridium spp.Inhibitory Activity Observed[1]

Experimental Protocols for Determining Antimicrobial Spectrum

The following are detailed methodologies for key experiments used to characterize the antimicrobial spectrum of this compound.

Agar Well Diffusion Assay

This method is a widely used technique for screening the antimicrobial activity of a substance.

Materials:

  • Purified this compound

  • Indicator bacterial strains

  • Appropriate growth media (e.g., MRS agar for lactic acid bacteria, BHI agar for other strains)

  • Sterile Petri dishes

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Prepare agar plates with the appropriate growth medium for the indicator strain.

  • Prepare an overnight culture of the indicator bacterium in a suitable broth medium.

  • Inoculate the agar plates with the indicator strain by evenly spreading a standardized suspension of the bacteria over the agar surface.

  • Allow the plates to dry in a laminar flow hood.

  • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells in the agar.

  • Pipette a known concentration of purified this compound into each well. A negative control (buffer or sterile water) should also be included.

  • Incubate the plates under appropriate conditions (e.g., 30°C or 37°C for 18-24 hours).

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater sensitivity of the indicator strain to this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method provides a quantitative measure of the antimicrobial activity of this compound.

Materials:

  • Purified this compound of known concentration

  • Indicator bacterial strains

  • Appropriate broth media (e.g., MRS broth, BHI broth)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Spectrophotometer (for measuring optical density) or a plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable sterile solvent.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.

  • Prepare an inoculum of the indicator bacterium from an overnight culture, standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control (no this compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the indicator bacterium is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antimicrobial Spectrum Determination

The following diagram illustrates the general workflow for assessing the antimicrobial spectrum of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis strain_selection Indicator Strain Selection agar_diffusion Agar Well Diffusion Assay strain_selection->agar_diffusion mic_determination Broth Microdilution (MIC Determination) strain_selection->mic_determination lacticin_prep This compound Purification & Quantification lacticin_prep->agar_diffusion lacticin_prep->mic_determination media_prep Growth Media Preparation media_prep->agar_diffusion media_prep->mic_determination zone_measurement Measure Inhibition Zones agar_diffusion->zone_measurement mic_reading Read MIC Values mic_determination->mic_reading data_compilation Compile Antimicrobial Spectrum Data zone_measurement->data_compilation mic_reading->data_compilation

Caption: Workflow for Determining the Antimicrobial Spectrum of this compound.

Mechanism of Action of this compound

This compound exerts its antimicrobial effect by inhibiting cell wall biosynthesis in susceptible Gram-positive bacteria. It does not form pores in the cell membrane, which distinguishes it from some other lantibiotics like nisin.

Caption: Mechanism of Action of this compound.

Conclusion

This compound demonstrates a potent antimicrobial activity against a range of Gram-positive bacteria, making it a promising candidate for various applications in food safety and clinical therapy. Its specific mechanism of action, targeting lipid II to inhibit cell wall synthesis without pore formation, offers a distinct advantage. The experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its antimicrobial spectrum. Further research to expand the quantitative data on its activity against a broader array of clinically relevant pathogens is warranted to fully realize its therapeutic potential.

References

Lacticin 481: A Comprehensive Technical Guide on Structure-Function Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacticin 481 is a Class II lantibiotic, a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Lactococcus lactis. Its potent antimicrobial activity against a range of Gram-positive bacteria has positioned it as a significant subject of research for potential therapeutic and food preservation applications. This technical guide provides an in-depth analysis of the structure-function relationship of this compound, detailing its molecular architecture, biosynthetic pathway, mechanism of action, and the experimental protocols used for its characterization. Quantitative data are summarized in tabular format for comparative analysis, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding.

Molecular Structure and Post-Translational Modifications

This compound is a 27-amino acid peptide with a complex polycyclic structure arising from extensive post-translational modifications. These modifications are crucial for its biological activity and stability.

Primary Structure and Lanthionine Bridges

The primary structure of the mature this compound peptide contains several non-proteinogenic amino acids, including dehydrobutyrine (Dhb) and the thioether amino acids lanthionine (Lan) and 3-methyllanthionine (MeLan). These thioether bridges, which form intramolecular rings, are a hallmark of lantibiotics. In this compound, three specific thioether bridges have been identified:

  • A methyllanthionine bridge between residue 9 (Abu, from threonine) and residue 14 (Ala, from cysteine).

  • A lanthionine bridge between residue 11 (Ala, from serine) and residue 25 (Ala, from cysteine).

  • A lanthionine bridge between residue 18 (Ala, from serine) and residue 26 (Ala, from cysteine).

The stereochemistry of these lanthionine and methyllanthionine residues is critical for the antimicrobial activity of this compound.

Three-Dimensional Conformation

The extensive cross-linking through lanthionine bridges imparts a rigid and defined three-dimensional structure to this compound. This globular conformation is essential for its specific interaction with its molecular target. While a high-resolution crystal structure is not available, computational models and NMR studies have provided insights into its compact fold.

Biosynthesis of this compound

This compound is synthesized as a precursor peptide, pre-lacticin 481 (LctA), which consists of an N-terminal leader peptide and a C-terminal core peptide. The core peptide undergoes a series of enzymatic modifications to become the mature, active lantibiotic.

The this compound Gene Cluster

The genetic determinants for this compound production are located on a plasmid and are organized in an operon. This operon includes the structural gene for the precursor peptide (lctA), the modification enzyme (lctM), a transporter (lctT), and immunity genes (lctFEG).

Post-Translational Modification Cascade

The maturation of this compound is a multi-step process catalyzed by the bifunctional enzyme this compound synthetase (LctM). This enzyme is responsible for both the dehydration of specific serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively, and the subsequent stereospecific intramolecular Michael addition of cysteine thiols to these unsaturated amino acids to form the characteristic lanthionine and methyllanthionine bridges. Following modification, the leader peptide is cleaved off during transport out of the cell by the ABC transporter LctT, resulting in the active this compound.

Lacticin_481_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification cluster_2 Processing and Export PreLacticin481 Pre-Lacticin 481 (LctA) (Leader + Core Peptide) Dehydration Dehydration (Ser/Thr -> Dha/Dhb) PreLacticin481->Dehydration LctM Cyclization Cyclization (Thioether Bridge Formation) Dehydration->Cyclization LctM Cleavage Leader Peptide Cleavage Cyclization->Cleavage LctT Export Export Cleavage->Export LctT MatureLacticin481 Mature this compound Export->MatureLacticin481

Biosynthesis of this compound.

Mechanism of Antimicrobial Action

This compound exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall. This is achieved through a specific interaction with Lipid II, an essential precursor for peptidoglycan synthesis.

Targeting Lipid II

Lipid II is a membrane-anchored precursor molecule that carries the disaccharide-pentapeptide building block for the growing peptidoglycan network. This compound specifically recognizes and binds to the pyrophosphate moiety of Lipid II. This binding sequesters Lipid II, preventing its utilization by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation steps of cell wall synthesis.

Absence of Pore Formation

Unlike some other lantibiotics such as nisin, this compound does not appear to form pores in the cytoplasmic membrane of target cells. Its primary mechanism of action is the direct inhibition of cell wall biosynthesis through Lipid II sequestration.

Lacticin481_Mechanism_of_Action Lacticin481 This compound LipidII Lipid II Lacticin481->LipidII Binds to PBP Penicillin-Binding Proteins (PBPs) Lacticin481->PBP Inhibits utilization of Lipid II LipidII->PBP Substrate for Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis Peptidoglycan->CellLysis Leads to weakened cell wall and

Mechanism of action of this compound.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Bacterial Strain MIC (nM) Reference
Lactococcus lactis subsp. cremoris HP625

Note: While this compound is known to be active against a broad range of Gram-positive bacteria, including species of Clostridium, Listeria, Staphylococcus, and Streptococcus, specific MIC values are not consistently reported across the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound.

Purification of this compound

Lacticin481_Purification_Workflow start Start: L. lactis Culture Supernatant step1 Ammonium Sulfate Precipitation start->step1 step2 Centrifugation step1->step2 step3 Resuspension and Desalting step2->step3 step4 Gel Filtration Chromatography step3->step4 step5 Reversed-Phase HPLC step4->step5 end End: Purified this compound step5->end

Purification workflow for this compound.
  • Culture and Harvesting: Lactococcus lactis is cultured in an appropriate medium (e.g., M17 broth supplemented with glucose) to the late exponential or early stationary phase. The culture is then centrifuged to pellet the cells, and the supernatant containing secreted this compound is collected.

  • Ammonium Sulfate Precipitation: Solid ammonium sulfate is gradually added to the supernatant to a final saturation of 60-80%. The mixture is stirred at 4°C for several hours to precipitate the proteins, including this compound.

  • Centrifugation and Resuspension: The precipitated proteins are collected by centrifugation. The pellet is resuspended in a minimal volume of a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.0).

  • Desalting: The resuspended protein solution is desalted using a desalting column or dialysis to remove excess ammonium sulfate.

  • Gel Filtration Chromatography: The desalted protein solution is subjected to gel filtration chromatography to separate proteins based on size. Fractions are collected and assayed for antimicrobial activity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from gel filtration are pooled and further purified by RP-HPLC using a C8 or C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The purity of the final product is confirmed by analytical RP-HPLC and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterial strain is diluted in a suitable broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of this compound: A stock solution of purified this compound is serially diluted in the same broth in a 96-well microtiter plate.

  • Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted this compound.

  • Incubation: The plate is incubated at the optimal growth temperature for the target bacterium for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

In Vitro Reconstitution of LctM Activity
  • Expression and Purification of LctA and LctM: The genes encoding the precursor peptide LctA and the synthetase LctM are cloned into expression vectors and overexpressed in E. coli. The proteins are then purified, typically using affinity chromatography (e.g., His-tag).

  • In Vitro Reaction: Purified LctA and LctM are incubated together in a reaction buffer containing ATP and Mg2+.

  • Analysis of Modification: The reaction products are analyzed by mass spectrometry to detect the mass shifts corresponding to the dehydration and cyclization events.

Lipid II Binding Assay (Fluorescence Spectroscopy)
  • Preparation of Fluorescently Labeled Lipid II: A fluorescently labeled derivative of Lipid II (e.g., with NBD - 7-nitrobenz-2-oxa-1,3-diazole) is synthesized or obtained commercially.

  • Fluorescence Titration: A fixed concentration of NBD-Lipid II is placed in a fluorometer cuvette. Small aliquots of a concentrated solution of this compound are incrementally added.

  • Fluorescence Measurement: After each addition of this compound, the fluorescence emission spectrum of NBD-Lipid II is recorded.

  • Data Analysis: The change in fluorescence intensity or wavelength of maximum emission is plotted against the concentration of this compound. The dissociation constant (Kd) for the this compound-Lipid II interaction can be calculated by fitting the data to a binding isotherm.

Pore Formation Assay (Membrane Permeabilization)
  • Preparation of Bacterial Cells or Vesicles: Target bacterial cells are grown to mid-log phase, washed, and resuspended in a suitable buffer. Alternatively, artificial lipid vesicles (liposomes) can be prepared.

  • Loading with Fluorescent Dye: The cells or vesicles are loaded with a membrane-impermeant fluorescent dye that exhibits increased fluorescence upon binding to intracellular components (e.g., SYTOX Green, which fluoresces upon binding to nucleic acids).

  • Fluorescence Measurement: The loaded cells or vesicles are placed in a fluorometer, and a baseline fluorescence is recorded. This compound is then added.

  • Detection of Pore Formation: An increase in fluorescence intensity indicates that the membrane has been permeabilized, allowing the dye to enter and bind to its intracellular target. The rate and extent of the fluorescence increase are indicative of the pore-forming activity.

Conclusion

This compound represents a compelling example of a structurally complex and highly specific antimicrobial peptide. Its unique lanthionine-bridged architecture is essential for its function, which is primarily the inhibition of bacterial cell wall synthesis through the sequestration of Lipid II. The detailed understanding of its structure, biosynthesis, and mechanism of action, facilitated by the experimental protocols outlined in this guide, provides a solid foundation for the rational design of novel this compound analogs with enhanced therapeutic potential and for its application in various fields, including medicine and food science. Further research focusing on expanding the knowledge of its antimicrobial spectrum through comprehensive MIC testing and elucidating the fine details of its interaction with Lipid II will be crucial for its future development.

Lacticin 481: A Historical and Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive historical and technical overview of lacticin 481, a potent lantibiotic with significant potential in the fields of food preservation and novel antimicrobial drug development. This document details its discovery, biosynthesis, mode of action, and key experimental protocols, presenting quantitative data in a clear, comparative format.

Introduction: Discovery and Characterization

This compound is a bacteriocin produced by Lactococcus lactis subsp. lactis CNRZ 481.[1][2] First isolated and characterized in the early 1990s, it was identified as a member of the lantibiotic family due to the presence of the unusual amino acid lanthionine.[1][2] Lantibiotics are ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent antimicrobial activity, particularly against Gram-positive bacteria.[3][4] this compound belongs to the class II lantibiotics, which are characterized by a single, bifunctional enzyme responsible for the post-translational modifications.[5]

Initial characterization revealed this compound to be a 1.7 kDa peptide, with the potential to form dimers of 3.4 kDa that also exhibit antimicrobial activity.[1][6] The N-terminal sequence was determined to be K-G-G-S-G-V-I, which showed no homology to the well-characterized lantibiotic nisin at the time of its discovery.[1][6]

Biosynthesis and Genetic Determinants

The production of this compound is governed by a gene cluster, often located on a plasmid, which contains all the necessary genetic information for its biosynthesis, modification, transport, and immunity.[7][8] The core this compound operon, designated as the lct operon, consists of six genes: lctA, lctM, lctT, lctF, lctE, and lctG.[3][8][9]

  • lctA : This is the structural gene that encodes the precursor peptide, pre-lacticin 481 (LctA).[3][9] LctA consists of an N-terminal leader peptide and a C-terminal propeptide region that undergoes modification.[3][10]

  • lctM : This gene encodes the bifunctional enzyme LctM, which is responsible for the post-translational modifications of the LctA peptide.[9][11][12] LctM catalyzes both the dehydration of serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively, and the subsequent intramolecular Michael addition of cysteine thiols to these unsaturated amino acids to form the characteristic thioether rings of lanthionine and methyllanthionine.[11][12]

  • lctT : The product of this gene, LctT, is an ABC transporter protein that is responsible for the cleavage of the leader peptide and the export of the mature, active this compound from the cell.[9][13]

  • lctFEG : These three genes encode a putative ABC transporter system that confers immunity to the producing strain, protecting it from the antimicrobial action of its own this compound.[7][8]

The transcriptional regulation of the this compound operon is influenced by environmental factors, with production being stimulated by acidic pH.[14]

Lacticin_481_Biosynthesis cluster_operon lct Operon cluster_process Biosynthesis Pathway lctA lctA PreLacticin Pre-lacticin 481 (LctA) lctA->PreLacticin Transcription & Translation lctM lctM ModifiedPreLacticin Modified Pre-lacticin 481 lctM->ModifiedPreLacticin Modification lctT lctT ExportedLacticin Exported this compound lctT->ExportedLacticin Processing & Export lctFEG lctFEG Immunity Immunity lctFEG->Immunity Expression PreLacticin->ModifiedPreLacticin Dehydration & Cyclization MatureLacticin Mature this compound ModifiedPreLacticin->MatureLacticin Leader Peptide Cleavage MatureLacticin->ExportedLacticin Translocation

Fig. 1: Biosynthetic pathway of this compound.

Mode of Action

This compound exerts its antimicrobial activity primarily by inhibiting the biosynthesis of the bacterial cell wall.[11][15] Its mode of action involves a specific interaction with Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.[11][15] By binding to Lipid II, this compound sequesters it, preventing its incorporation into the growing peptidoglycan chain.[16][17] This disruption of cell wall synthesis ultimately leads to cell lysis and death of the target bacterium. Unlike some other lantibiotics such as nisin, this compound does not appear to form pores in the bacterial membrane.[18]

Mode_of_Action Lacticin481 This compound Complex This compound-Lipid II Complex Lacticin481->Complex Binds to LipidII Lipid II LipidII->Complex Peptidoglycan Peptidoglycan Synthesis Complex->Peptidoglycan Inhibits CellLysis Cell Lysis Peptidoglycan->CellLysis Disruption leads to

Fig. 2: Mode of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the purification and antimicrobial activity of this compound.

Table 1: Purification of this compound from Lactococcus lactis subsp. lactis CNRZ 481 Culture Supernatant [1][6]

Purification StepTotal Activity (AU)Total Protein (mg)Specific Activity (AU/mg)Purification (Fold)Yield (%)
Culture Supernatant1,024,0001,2808001100
Ammonium Sulfate Ppt.921,6002.53364,26845590
Gel Filtration460,8000.212,194,2852,74245
Preparative RP-HPLC230,4000.00546,080,00057,60022.5
Analytical RP-HPLC115,2000.001388,615,384110,76911.25

AU: Arbitrary Units; Ppt.: Precipitation; RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogues

CompoundIndicator StrainMIC (µg/mL)MIC (nM)Reference
This compound (Wild-type)Bacillus subtilis 1684.17-[5][19]
This compound (H8O analogue)Bacillus subtilis 1684.17-[5][19]
This compound (H12O analogue)Bacillus subtilis 1688.33-[5][19]
This compound (H8&12O analogue)Bacillus subtilis 1688.33-[5][19]
This compound (Synthetic)Lactococcus lactis subsp. cremoris HP-625[11]
This compound (Authentic)Lactococcus lactis subsp. cremoris HP-625[11]
NisinLactococcus lactis subsp. cremoris HP-32[18]

Experimental Protocols

Purification of this compound[1][6][20]

This protocol describes the sequential purification of this compound from the culture supernatant of Lactococcus lactis subsp. lactis CNRZ 481.

1. Culture Growth and Supernatant Collection:

  • Grow L. lactis subsp. lactis CNRZ 481 in a suitable broth medium (e.g., EGP medium) at 30°C.

  • Collect the culture supernatant in the early stationary phase of growth.

  • Adjust the pH of the supernatant to 6.0.

  • Filter the supernatant through a 0.22-µm-pore-size filter.

  • Heat-treat the supernatant at 100°C for 10 minutes to ensure stability during storage.

  • Store the active supernatant at -20°C.

2. Ammonium Sulfate Precipitation:

  • Add ammonium sulfate to the culture supernatant to a final saturation of 40-60% (w/v).

  • Stir the mixture at 4°C for at least 4 hours.

  • Centrifuge at 20,000 x g for 45 minutes at 4°C to pellet the precipitate.

  • Resuspend the pellet in a suitable buffer.

3. Desalting:

  • Remove salt from the resuspended pellet using a C18 Sep-Pak cartridge.

4. Gel Filtration Chromatography:

  • Apply the desalted protein solution to a gel filtration column (e.g., Sephadex G-50).

  • Elute with a suitable buffer and collect fractions.

  • Assay fractions for bacteriocin activity and protein content.

5. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Preparative RP-HPLC:

    • Pool the active fractions from gel filtration and apply to a preparative C18 RP-HPLC column.

    • Elute with a linear gradient of an appropriate organic solvent (e.g., 2-propanol) in 0.1% trifluoroacetic acid (TFA).

  • Analytical RP-HPLC:

    • Further purify the active fractions from the preparative step on an analytical C18 RP-HPLC column using a similar gradient system to achieve high purity.

Purification_Workflow Start L. lactis Culture Supernatant Culture Supernatant (pH 6.0, Heat-treated) Start->Supernatant Centrifugation & Filtration AmmoniumSulfate Ammonium Sulfate Precipitation Supernatant->AmmoniumSulfate Desalting Desalting (C18 Sep-Pak) AmmoniumSulfate->Desalting GelFiltration Gel Filtration (Sephadex G-50) Desalting->GelFiltration PrepHPLC Preparative RP-HPLC GelFiltration->PrepHPLC AnalHPLC Analytical RP-HPLC PrepHPLC->AnalHPLC PureLacticin Pure this compound AnalHPLC->PureLacticin

References

Lacticin 481: A Technical Guide to its Mode of Action on Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacticin 481, a tricyclic lantibiotic produced by Lactococcus lactis, exerts its antimicrobial activity through a targeted mechanism that differs significantly from many other well-known lantibiotics like nisin. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the bacterial cell membrane. Contrary to the pore-forming mechanism often associated with lantibiotics, this compound's primary mode of action is the inhibition of cell wall biosynthesis by binding to the peptidoglycan precursor, Lipid II. This document details the experimental evidence supporting this mechanism, presents quantitative data on its efficacy, and provides comprehensive protocols for the key assays used to elucidate its function. Visualizations of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of its biochemical interactions.

Core Mechanism: Inhibition of Peptidoglycan Synthesis

The primary mode of action of this compound is the disruption of bacterial cell wall formation. This is achieved through a specific interaction with Lipid II, an essential precursor in the biosynthesis of peptidoglycan. By binding to Lipid II, this compound effectively sequesters it, preventing its incorporation into the growing peptidoglycan chain. Specifically, it has been demonstrated that this compound inhibits the transglycosylation step catalyzed by Penicillin-Binding Proteins (PBPs), such as PBP1b.[1][2] This targeted inhibition ultimately leads to a weakened cell wall and subsequent cell lysis.

A key distinguishing feature of this compound is its inability to form pores in the cell membranes of susceptible bacteria, a common mechanism for other lantibiotics like nisin.[3][4] This has been experimentally verified through various assays that measure membrane integrity and potential.

dot

Lacticin481 This compound LipidII Lipid II Lacticin481->LipidII Binding Inhibition Inhibition of Transglycosylation Lacticin481->Inhibition Leads to PBP1b PBP1b (Transglycosylase) LipidII->PBP1b Incorporation Peptidoglycan Growing Peptidoglycan Chain PBP1b->Peptidoglycan Elongation CellWallWeakening Cell Wall Weakening Inhibition->CellWallWeakening CellLysis Cell Lysis CellWallWeakening->CellLysis

Caption: this compound's mechanism of action.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its antimicrobial activity and its ability to inhibit peptidoglycan synthesis.

Table 1: Antimicrobial Activity of this compound
Target OrganismAssay TypeValueReference
Lactococcus lactis subsp. cremoris HPIC50785 ± 19 nM[3]
Lactococcus lactis subsp. cremoris HPMIC1,560 nM[3]
Bacillus subtilis ATCC 6633IC50980 ± 110 nM[3]
Table 2: Inhibition of PBP1b-catalyzed Transglycosylation by this compound and its Analogues
CompoundIC50 (µM)Reference
Wild-type this compound12 ± 2.3[3]
N15R/F21Pal Analogue5.4 ± 1.2[3]
N15R/F21H Analogue7.0 ± 2.9[3]
N15R/F21H/W23Nal Analogue27 ± 5.6[3]
N15R/F21Pal/W23Nal Analogue105 ± 34[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mode of action of this compound.

In Vitro Peptidoglycan Transglycosylation Inhibition Assay

This assay measures the ability of this compound to inhibit the polymerization of glycan chains from Lipid II, a reaction catalyzed by PBP1b.

Objective: To quantify the inhibition of the transglycosylation step of peptidoglycan synthesis.

Materials:

  • Purified PBP1b from E. coli

  • Radiolabeled Lipid II (e.g., [14C]GlcNAc-labeled)

  • Unlabeled Lipid II

  • This compound and its analogues

  • Reaction buffer: 10 mM HEPES/NaOH pH 7.5, 150 mM NaCl, 10 mM MgCl2

  • 0.05% Triton X-100

  • Scintillation cocktail

  • High-pressure liquid chromatography (HPLC) system with a flow-through scintillation counter

Procedure:

  • Prepare reaction mixtures containing 10 mM HEPES/NaOH pH 7.5, 150 mM NaCl, 10 mM MgCl2, and 0.05% Triton X-100.

  • Add a mixture of radiolabeled and unlabeled Lipid II to the reaction buffer.

  • Introduce varying concentrations of this compound or its analogues to the reaction mixtures and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding a defined concentration of PBP1b (e.g., 0.5 µM).

  • Incubate the reactions for 1 hour at 37°C.

  • Terminate the reaction by boiling the samples for 5 minutes.

  • Separate the polymerized peptidoglycan from the unreacted Lipid II substrate using reverse-phase HPLC.

  • Quantify the amount of radiolabeled product using a flow-through scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

dot

Start Start PrepareReaction Prepare Reaction Mix (Buffer, Lipid II) Start->PrepareReaction AddLacticin Add this compound PrepareReaction->AddLacticin AddPBP1b Add PBP1b to Initiate Reaction AddLacticin->AddPBP1b Incubate Incubate at 37°C AddPBP1b->Incubate Terminate Terminate Reaction (Boiling) Incubate->Terminate HPLC HPLC Separation Terminate->HPLC Quantify Quantify Radiolabeled Product HPLC->Quantify Calculate Calculate IC50 Quantify->Calculate

Caption: Workflow for the transglycosylation inhibition assay.

Propidium Iodide (PI) Uptake Assay

This assay is used to assess cell membrane integrity. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes.

Objective: To determine if this compound causes membrane permeabilization.

Materials:

  • Mid-log phase culture of a susceptible bacterial strain (e.g., Lactococcus lactis HP)

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) solution (1 mg/mL stock)

  • This compound

  • Nisin (as a positive control for pore formation)

  • Flow cytometer

Procedure:

  • Harvest bacterial cells from a mid-log phase culture by centrifugation.

  • Wash the cells twice with PBS and resuspend in PBS to a final cell density of approximately 1 x 107 CFU/mL.

  • Aliquot the cell suspension into flow cytometry tubes.

  • Add this compound to the test samples at various concentrations (e.g., up to 25-fold above its IC50 value).

  • Add nisin to a positive control sample (e.g., 15-fold above its IC50 value). An untreated sample serves as a negative control.

  • Add PI to all samples to a final concentration of 10 µg/mL.

  • Incubate the samples at room temperature for 15-30 minutes, protected from light.

  • Analyze the samples using a flow cytometer. Excite the cells with a 488 nm laser and measure the PI fluorescence emission at approximately 617-620 nm.

  • Gate on the bacterial population using forward and side scatter parameters.

  • Quantify the percentage of PI-positive (membrane-compromised) cells for each condition.

dot

Start Start PrepareCells Prepare Bacterial Cell Suspension Start->PrepareCells AddReagents Add this compound and Propidium Iodide PrepareCells->AddReagents Incubate Incubate at RT AddReagents->Incubate FlowCytometry Flow Cytometry Analysis Incubate->FlowCytometry Analyze Quantify PI-positive Cells FlowCytometry->Analyze

Caption: Workflow for the propidium iodide uptake assay.

Membrane Potential Measurement

This assay utilizes a potential-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)], to monitor changes in the bacterial membrane potential.

Objective: To determine if this compound causes membrane depolarization.

Materials:

  • Mid-log phase culture of a susceptible bacterial strain (e.g., Bacillus subtilis ATCC 6633)

  • Growth medium or appropriate buffer

  • DiSC3(5) fluorescent dye (stock solution in DMSO)

  • This compound

  • A known depolarizing agent (e.g., valinomycin or gramicidin) as a positive control

  • Fluorometer

Procedure:

  • Grow a bacterial culture to mid-log phase.

  • Dilute the culture in fresh, pre-warmed growth medium or buffer in a fluorometer cuvette to a defined optical density (e.g., OD600 of 0.1).

  • Add DiSC3(5) to the cell suspension to a final concentration of approximately 0.5-2 µM.

  • Monitor the fluorescence quenching as the dye accumulates in the polarized cells until a stable baseline is reached.

  • Add this compound at a desired concentration and continue to monitor the fluorescence. A lack of increase in fluorescence indicates no depolarization.

  • In a separate control experiment, add a known depolarizing agent (e.g., valinomycin) to a similarly prepared cell suspension to observe the characteristic dequenching (increase in fluorescence) associated with membrane depolarization.

  • Record the fluorescence intensity over time for all samples.

Potassium Leakage Assay

This assay directly measures the efflux of potassium ions from the bacterial cytoplasm, which is an indicator of membrane disruption.

Objective: To assess if this compound induces ion leakage across the cell membrane.

Materials:

  • Mid-log phase culture of a susceptible bacterial strain

  • Low potassium buffer (e.g., 10 mM sodium phosphate buffer, pH 7.0)

  • This compound

  • A known pore-forming agent (e.g., nisin) as a positive control

  • Potassium-selective electrode

  • Stirred cuvette or vessel

Procedure:

  • Harvest mid-log phase bacterial cells by centrifugation.

  • Wash the cells twice with a low potassium buffer to remove extracellular potassium.

  • Resuspend the cells in the low potassium buffer to a high density (e.g., OD600 of 1.0).

  • Place the cell suspension in a stirred cuvette and insert a calibrated potassium-selective electrode.

  • Allow the baseline potassium concentration to stabilize.

  • Add this compound to the cell suspension and record the potassium concentration over time.

  • For a positive control, add a known pore-forming agent and record the rapid increase in extracellular potassium concentration.

  • The total intracellular potassium can be determined by lysing the cells with a detergent (e.g., Triton X-100) at the end of the experiment.

  • Express the potassium leakage as a percentage of the total intracellular potassium.

Conclusion

This compound presents a compelling case for a targeted antimicrobial agent. Its mode of action, centered on the inhibition of peptidoglycan synthesis via Lipid II binding without causing membrane disruption, distinguishes it from many other lantibiotics. This specificity may offer advantages in terms of reduced off-target effects. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and similar non-pore-forming bacteriocins.

References

An In-depth Technical Guide to the Precursor Peptide Processing of Lacticin 481

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis and precursor peptide processing of lacticin 481, a class II lantibiotic produced by Lactococcus lactis. This document details the molecular machinery, enzymatic reactions, and experimental methodologies crucial for understanding and engineering this potent antimicrobial peptide.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) with significant antimicrobial activity, particularly against Gram-positive bacteria.[1] Its unique structural features, which include lanthionine (Lan) and methyllanthionine (MeLan) rings, are essential for its biological function.[1] These thioether cross-links are installed in a multi-step process involving a cascade of enzymatic modifications to a genetically encoded precursor peptide. Understanding this intricate processing pathway is fundamental for the rational design of novel this compound analogues with enhanced therapeutic properties.

The this compound Biosynthetic Gene Cluster

The genetic determinants for this compound production are organized in the lct operon.[2][3] This operon typically includes the following key genes:

  • lctA : Encodes the precursor peptide, LctA, which consists of an N-terminal leader peptide and a C-terminal core peptide (propeptide) that undergoes modification.[2][4]

  • lctM : Encodes the bifunctional enzyme this compound synthetase (LctM), which is responsible for both the dehydration and cyclization of the LctA core peptide.[4][5]

  • lctT : Encodes a dual-function protein (LctT) with an N-terminal cysteine protease domain and a C-terminal ABC transporter domain. LctT is responsible for the proteolytic cleavage of the leader peptide and the export of the mature this compound.[6][7][8]

  • lctFEG : Encode an ABC transporter complex that confers immunity to the producing bacterium by preventing the antimicrobial action of this compound.[3][9]

Precursor Peptide (LctA) Processing Cascade

The maturation of the LctA precursor peptide into active this compound is a highly orchestrated process involving a series of post-translational modifications and cleavage events.

Post-Translational Modifications by LctM

The first step in the maturation of LctA is the modification of its C-terminal core peptide by the synthetase enzyme, LctM.[10] This process occurs in two distinct stages, both catalyzed by LctM in an ATP-dependent manner:[5]

  • Dehydration : Specific serine and threonine residues within the core peptide are dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[1][4] This reaction proceeds through an intermediate phosphorylation of the serine/threonine residues.[5]

  • Cyclization : The newly formed dehydroamino acids undergo a stereoselective intramolecular Michael-type addition with the thiol groups of nearby cysteine residues. This results in the formation of the characteristic lanthionine (from Dha and Cys) and methyllanthionine (from Dhb and Cys) thioether rings.[1]

The N-terminal leader peptide of LctA plays a crucial role in guiding these modifications. While not strictly essential for the enzymatic activity of LctM, the leader peptide significantly enhances the efficiency of the dehydration and cyclization reactions and helps establish the correct order of modifications.[11][12][13]

Leader Peptide Cleavage and Export by LctT

Following modification by LctM, the modified precursor peptide is processed by LctT.[6] The N-terminal domain of LctT functions as a cysteine protease that recognizes and cleaves the leader peptide at a conserved double-glycine motif located at the junction between the leader and the core peptide.[7][8] This proteolytic cleavage releases the mature, biologically active this compound. The C-terminal ABC transporter domain of LctT then facilitates the export of the mature lantibiotic out of the cell.[6]

Alternative Processing Pathway and Truncated this compound

In the absence of a functional LctT or when the double-glycine cleavage site in LctA is mutated, an alternative processing pathway is utilized.[4] This results in the production of a truncated form of this compound, designated T-lacticin 481.[2][4] T-lacticin 481 is characterized by the loss of the first five N-terminal amino acids of the mature peptide, indicating cleavage at an alternative site.[4] This truncated form is produced with a four-fold lower efficiency and exhibits a ten-fold reduction in specific antimicrobial activity compared to the full-length this compound.[4]

Quantitative Data on this compound Processing

The following tables summarize key quantitative data related to the production and characterization of this compound and its variants.

Parameter Value Reference
Purification Fold (Ammonium Sulfate Precipitation)455-fold[14]
Purification Fold (Overall)107,506-fold[14]
T-lacticin 481 Production Efficiency (vs. Wild-Type)4-fold lower[4]
T-lacticin 481 Specific Activity (vs. Wild-Type)~10-fold lower[4]

Table 1: this compound Production and Activity Metrics

Peptide Form Observed m/z Values Interpretation Reference
Full-length this compound2,902, 2,924, 2,940Corresponds to the fully modified and cleaved mature peptide.[4]
T-lacticin 4812,516, 2,538, 2,554Corresponds to a peptide lacking the five N-terminal residues of the mature form.[4]

Table 2: Mass Spectrometry Data for this compound Variants

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound precursor peptide processing.

In Vitro Reconstitution of this compound Biosynthesis

This protocol describes the in vitro synthesis of mature this compound from its precursor peptide, LctA, using purified LctM and the protease domain of LctT (LctT150).

Materials:

  • His-tagged LctA (His6-LctA)

  • His-tagged LctM (His6-LctM)

  • His-tagged N-terminal domain of LctT (His10-LctT150)

  • Reaction Buffer: 50 mM MOPS, pH 7.2

  • ATP solution: 100 mM

  • TCEP (tris(2-carboxyethyl)phosphine) solution: 100 mM

  • MgCl2 solution: 1 M

  • C18 Zip-tips

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dehydration and Cyclization Reaction:

    • In a microcentrifuge tube, combine His6-LctA and His6-LctM.

    • Add the following components to the final concentrations: 50 mM MOPS (pH 7.2), 2.5 mM ATP, 2.5 mM TCEP, and 10 mM MgCl2.

    • Incubate the reaction mixture at 25°C for 2-4 hours.

  • Purification of Modified LctA:

    • Acidify the reaction mixture with 0.1% TFA.

    • Apply the mixture to a C18 Zip-tip and wash with 0.1% TFA.

    • Elute the modified peptide with 10 µL of 50% acetonitrile containing 0.3% TFA.

    • Remove the solvent using a centrifugal vacuum concentrator.

  • Leader Peptide Cleavage:

    • Dissolve the dried, modified peptide in 10 µL of a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add 10 µL of 0.5 mg/mL His10-LctT150.

    • Incubate at 25°C for 12 hours.

  • Analysis:

    • Quench the reaction by adding 1% TFA.

    • Partially purify the sample using a C18 Zip-tip.

    • Analyze the final product by MALDI-TOF mass spectrometry to confirm the mass of mature this compound.[1]

Site-Directed Mutagenesis of the LctA Cleavage Site

This protocol outlines the steps to introduce a mutation at the double-glycine cleavage site of LctA to study the production of T-lacticin 481.

Materials:

  • Plasmid DNA containing the lctA gene.

  • Mutagenic primers designed to alter the double-glycine motif (e.g., changing G at position -2 to A).

  • High-fidelity DNA polymerase (e.g., Pfu or KOD polymerase).

  • dNTPs.

  • PCR buffer.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • LB agar plates with appropriate antibiotic.

Procedure:

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation in the middle of the primer sequence. The primers should have a melting temperature (Tm) of at least 78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid, mutagenic primers, high-fidelity polymerase, dNTPs, and PCR buffer.

    • Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. Use an extension time appropriate for the size of the plasmid.

  • DpnI Digestion:

    • Add DpnI directly to the PCR product.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic.

  • Verification:

    • Select individual colonies and isolate plasmid DNA.

    • Verify the presence of the desired mutation by DNA sequencing.[15][16]

LctT Protease Activity Assay

This protocol provides a general framework for assaying the proteolytic activity of the LctT N-terminal domain using a casein-based substrate.

Materials:

  • Purified LctT protease domain (LctT150).

  • Casein substrate solution (e.g., 1% w/v in buffer).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v).

  • Spectrophotometer.

Procedure:

  • Enzyme Reaction:

    • Pre-incubate the casein substrate solution at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a known amount of the LctT protease domain.

    • Incubate for a defined period (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of TCA solution. This will precipitate the undigested casein.

    • Incubate on ice for 15-30 minutes.

  • Quantification:

    • Centrifuge the mixture to pellet the precipitated protein.

    • Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of soluble peptides released by proteolysis.

  • Blank and Standard:

    • Prepare a blank by adding TCA to the substrate before adding the enzyme.

    • A standard curve can be generated using known concentrations of tyrosine to quantify the amount of product formed.[12][17]

Visualizations of this compound Processing

The following diagrams illustrate the key pathways and workflows in this compound precursor peptide processing.

Lacticin481_Biosynthesis cluster_gene lct Operon cluster_processing Processing Pathway lctA lctA Precursor LctA Precursor (Leader + Core) lctA->Precursor Transcription & Translation lctM lctM LctM_enzyme LctM Enzyme lctT lctT LctT_enzyme LctT Enzyme Modified_Precursor Modified LctA (Dehydrated & Cyclized) Precursor->Modified_Precursor Dehydration & Cyclization Mature_Lacticin Mature this compound Modified_Precursor->Mature_Lacticin Leader Peptide Cleavage & Export LctM_enzyme->Modified_Precursor LctT_enzyme->Mature_Lacticin Experimental_Workflow start Start: Purified LctA, LctM, LctT150 step1 Incubate LctA with LctM (ATP, MgCl2, TCEP) start->step1 step2 Purify Modified LctA (C18 Zip-tip) step1->step2 step3 Incubate with LctT150 step2->step3 step4 Quench and Purify (TFA, C18 Zip-tip) step3->step4 end Analyze by MALDI-TOF MS step4->end

References

Methodological & Application

Application Notes and Protocols for the Purification of Lacticin 481 from Lactococcus lactis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacticin 481 is a lantibiotic, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides, produced by Lactococcus lactis subsp. lactis. Its potent antimicrobial activity against a range of Gram-positive bacteria makes it a person of interest for applications in food preservation and as a potential therapeutic agent. This document provides a detailed protocol for the purification of this compound from Lactococcus lactis subsp. lactis CNRZ 481, based on established methodologies. The protocol outlines a multi-step process involving ammonium sulfate precipitation, gel filtration chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the purification of this compound from a culture of Lactococcus lactis. The entire purification protocol can achieve a significant increase in the specific activity of this compound.[1][2]

Purification StepTotal Protein (mg)Total Activity (AU)Specific Activity (AU/mg)Yield (%)Fold Purification
Culture Supernatant1,2001.2 x 10^61,0001001
Ammonium Sulfate Precipitation (60% then 80%)185.46 x 10^83.03 x 10^74550030,300
Preparative RP-HPLC0.044.32 x 10^81.08 x 10^{10}3600010,800,000
Analytical RP-HPLC0.0022.14 x 10^81.07 x 10^{11}17833107,000,000

Note: The dramatic increase in total activity after ammonium sulfate precipitation is attributed to the dissociation of this compound multimers into more active monomers.[1]

Experimental Workflow

PurificationWorkflow cluster_0 Step 1: Fermentation & Harvesting cluster_1 Step 2: Initial Purification cluster_2 Step 3: Chromatographic Purification Fermentation L. lactis Culture (E'GP medium, 30°C, pH 5.5) Harvest Centrifugation Fermentation->Harvest 9 hours Supernatant Cell-Free Supernatant Harvest->Supernatant HeatTreatment Heat Treatment (100°C, 10 min) Supernatant->HeatTreatment AmmoniumSulfate Ammonium Sulfate Precipitation (60-80%) HeatTreatment->AmmoniumSulfate Centrifugation1 Centrifugation (20,000 x g, 45 min) AmmoniumSulfate->Centrifugation1 Pellet Active Pellet Centrifugation1->Pellet Desalting Desalting (C18 Sep-Pak) Pellet->Desalting GelFiltration Gel Filtration (K16 Column) Desalting->GelFiltration Low Recovery Step PrepHPLC Preparative RP-HPLC (C18 Column) GelFiltration->PrepHPLC AnalytHPLC Analytical RP-HPLC (C18 Column) PrepHPLC->AnalytHPLC PureLacticin Purified this compound AnalytHPLC->PureLacticin

Caption: A flowchart illustrating the multi-step purification protocol for this compound.

Experimental Protocols

Production of this compound in Lactococcus lactis

This protocol details the culturing of Lactococcus lactis subsp. lactis CNRZ 481 for the optimal production of this compound.

Materials:

  • Lactococcus lactis subsp. lactis CNRZ 481

  • E'GP medium (EGP without gelatin)

  • 3 M NH₄OH

  • 0.22-µm pore-size filters

Procedure:

  • Inoculate E'GP medium with an active culture of L. lactis subsp. lactis CNRZ 481.

  • Incubate the culture at 30°C for 9 hours.[1]

  • Maintain a constant pH of 5.5 during incubation using 3 M NH₄OH as a neutralizer.[1]

  • Harvest the culture supernatant in the early stationary phase of growth by centrifugation.

  • Adjust the pH of the supernatant to 6.0.[1]

  • Sterilize the supernatant by filtering it through a 0.22-µm pore-size filter.[1]

  • For increased stability during storage, heat-treat the active supernatant at 100°C for 10 minutes.[1]

  • Store the active supernatant at -20°C until further use.[1]

Ammonium Sulfate Precipitation

This step concentrates the this compound from the culture supernatant and removes a significant portion of contaminating proteins.

Materials:

  • Active culture supernatant

  • Ammonium sulfate

  • Centrifuge capable of 20,000 x g

Procedure:

  • Slowly add solid ammonium sulfate to the active supernatant to achieve 60% saturation.

  • Stir the mixture for 4 hours at 4°C to allow for protein precipitation.

  • Centrifuge the mixture at 20,000 x g for 45 minutes at 4°C.[1]

  • Discard the supernatant and resuspend the pellet in a minimal amount of appropriate buffer.

  • To the resuspended pellet, add ammonium sulfate to a final saturation of 80%.

  • Repeat the incubation and centrifugation steps as described above.

  • The resulting pellet contains the partially purified this compound.

Desalting

Prior to chromatographic steps, it is essential to remove the high concentration of ammonium sulfate.

Materials:

  • Partially purified this compound pellet

  • C18 Sep-Pak cartridges

  • 0.1% Trifluoroacetic acid (TFA)

  • 80% 2-propanol in 0.1% TFA

Procedure:

  • Dissolve the pellet from the ammonium sulfate precipitation in a minimal volume of buffer.

  • Load the dissolved pellet onto a C18 Sep-Pak cartridge.

  • Wash the cartridge with 0.1% TFA to remove salts and other hydrophilic contaminants.[1]

  • Elute the this compound activity with 80% 2-propanol in 0.1% TFA.[1]

Gel Filtration Chromatography

This step separates molecules based on their size. However, it is important to note that this step has been reported to have low recovery for this compound activity.[1]

Materials:

  • Desalted this compound fraction

  • K16 column (or equivalent)

  • Appropriate gel filtration medium

Procedure:

  • Equilibrate the K16 column with the desired mobile phase.

  • Inject approximately 2.5 ml of the desalted sample onto the column.[1]

  • Elute at a flow rate of 1 ml/h.[1]

  • Collect fractions and assay for this compound activity.

Preparative Reversed-Phase HPLC (RP-HPLC)

This is a high-resolution chromatography step that separates molecules based on their hydrophobicity.

Materials:

  • Active fractions from gel filtration

  • C18 HPLC column

  • Solvent A: 5% 2-propanol in 0.1% TFA[1]

  • Solvent B: 95% 2-propanol in 0.1% TFA[1]

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute with a linear gradient from 75% Solvent A and 25% Solvent B to 50% Solvent A and 50% Solvent B over 60 minutes.[1]

  • Monitor the eluate at an appropriate wavelength (e.g., 220 nm and 280 nm) and collect fractions.

  • Assay the collected fractions for this compound activity.

Analytical Reversed-Phase HPLC

This final step is used to achieve a high degree of purity for this compound.

Materials:

  • Active fractions from preparative RP-HPLC

  • C18 HPLC column

  • Solvent A: 10% 2-propanol in 25 mM ammonium acetate, pH 6.0[1]

  • Solvent B: 60% 2-propanol in 20 mM ammonium acetate, pH 6.0[1]

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the purified sample from the preparative step.

  • Elute with a 40-minute linear gradient from 70% Solvent A and 30% Solvent B to 40% Solvent A and 60% Solvent B.[1]

  • Collect the peak corresponding to this compound.

Discussion of Alternative Chromatographic Methods

During the development of the purification protocol for this compound, other common protein purification techniques were explored with limited success.

  • Cation Exchange Chromatography: In attempts to use cation exchange chromatography, the this compound activity was found to elute across the entire chromatographic profile, indicating a non-specific interaction with the resin and preventing effective purification.[1]

  • Hydrophobic Interaction Chromatography (HIC): this compound exhibited very strong binding to the HIC matrix, even in the absence of salt.[1] Attempts to elute the activity from the column using organic solvents were unsuccessful, suggesting that the hydrophobicity of this compound leads to irreversible binding under the tested conditions.[1]

Conclusion

The protocol described provides a robust and reproducible method for the purification of this compound from Lactococcus lactis culture supernatants. The multi-step approach, culminating in two RP-HPLC steps, is necessary to achieve the high degree of purity required for detailed characterization and potential applications in drug development. The challenges encountered with cation exchange and hydrophobic interaction chromatography highlight the unique physicochemical properties of this compound and underscore the importance of empirical optimization of purification strategies for bacteriocins.

References

Application Notes and Protocols: Quantification of Lacticin 481 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacticin 481 is a lantibiotic, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides produced by Lactococcus lactis. It exhibits inhibitory activity against a range of Gram-positive bacteria. Accurate and reproducible quantification of this compound activity is crucial for various applications, including basic research, quality control of bacteriocin preparations, and preclinical development of new antimicrobial agents. These application notes provide detailed protocols for the most common assays used to quantify this compound activity: the agar well diffusion assay and the broth microdilution assay for determining the minimum inhibitory concentration (MIC).

Mode of Action

This compound exerts its antimicrobial effect by inhibiting peptidoglycan biosynthesis. It specifically binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway. This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to cell death. Unlike some other lantibiotics, this compound does not appear to form pores in the bacterial membrane.[1][2]

Lacticin_481_Mode_of_Action cluster_cell_membrane Cell Membrane Lipid_II Lipid II PBP Penicillin-Binding Protein (PBP) Lipid_II->PBP Transglycosylation Lipid_II->PBP Peptidoglycan Growing Peptidoglycan Chain PBP->Peptidoglycan Incorporation PBP->Peptidoglycan Lacticin_481 This compound Lacticin_481->Lipid_II

Caption: Mechanism of this compound Action.

Quantification of this compound Activity: Data Summary

The activity of this compound can be expressed in various ways, including the diameter of the zone of inhibition, arbitrary units (AU/mL), or as the minimum inhibitory concentration (MIC). The table below summarizes quantitative data for this compound against a common indicator strain.

ParameterValueIndicator StrainReference
IC50 785 nML. lactis subsp. cremoris HP[1]
MIC 1,560 nML. lactis subsp. cremoris HP[1]

Experimental Protocols

Agar Well Diffusion Assay

This method is a widely used, straightforward technique for detecting and semi-quantitatively measuring bacteriocin activity.[3][4] The assay relies on the diffusion of the antimicrobial agent through an agar medium seeded with a sensitive indicator organism, resulting in a zone of growth inhibition. The size of this zone is proportional to the concentration of the bacteriocin.

Agar_Well_Diffusion_Workflow prep_indicator Prepare Indicator Strain (e.g., L. lactis subsp. cremoris HP) Overnight culture prep_agar Prepare Seeded Agar (e.g., M17 or MRS agar) Cool to 45-50°C, mix with indicator prep_indicator->prep_agar pour_plates Pour Seeded Agar Plates Allow to solidify prep_agar->pour_plates create_wells Create Wells Use a sterile cork borer or pipette tip pour_plates->create_wells add_sample Add this compound Sample And serial dilutions to wells create_wells->add_sample incubate Incubate Plates (e.g., 30°C for 18-24 hours) add_sample->incubate measure_zones Measure Zones of Inhibition Diameter in mm incubate->measure_zones calculate_activity Calculate Activity (AU/mL) measure_zones->calculate_activity

Caption: Agar Well Diffusion Assay Workflow.

Materials:

  • This compound preparation (e.g., cell-free supernatant or purified solution)

  • Indicator strain (e.g., Lactococcus lactis subsp. cremoris HP)

  • Appropriate growth medium (e.g., M17 broth/agar with 0.5% glucose, or MRS broth/agar)

  • Sterile Petri dishes

  • Sterile cork borer or wide-bore pipette tips

  • Micropipettes and sterile tips

  • Incubator

Protocol:

  • Indicator Strain Preparation: Inoculate the indicator strain into appropriate liquid medium and incubate overnight under optimal conditions (e.g., 30°C for L. lactis).

  • Preparation of Seeded Agar Plates:

    • Prepare the appropriate agar medium and autoclave.

    • Cool the molten agar to 45-50°C in a water bath.

    • Inoculate the molten agar with the overnight culture of the indicator strain (e.g., a 1% v/v inoculum).

    • Swirl the flask gently to ensure a homogenous distribution of the indicator organism.

    • Pour the seeded agar into sterile Petri dishes (approximately 20 mL per plate) and allow them to solidify in a laminar flow hood.

  • Well Formation: Once the agar has solidified, create wells (typically 6-8 mm in diameter) using a sterile cork borer or the wide end of a sterile pipette tip.

  • Sample Application:

    • Prepare two-fold serial dilutions of the this compound sample.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each dilution into the wells. Include a negative control (sterile broth or buffer).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 30°C for 18-24 hours).

  • Data Analysis:

    • Measure the diameter of the clear zones of inhibition around each well.

    • The activity is often expressed in Arbitrary Units per milliliter (AU/mL). This is calculated as the reciprocal of the highest dilution that still shows a clear zone of inhibition, multiplied by a factor to normalize for the volume used.

    • Formula: AU/mL = (1 / Highest dilution with inhibition) x (1000 µL / Volume added to well in µL)

Broth Microdilution Assay (MIC Determination)

This method provides a more quantitative measure of antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

MIC_Determination_Workflow prep_lacticin Prepare this compound Stock Solution serial_dilute Perform 2-Fold Serial Dilutions in a 96-well plate with broth prep_lacticin->serial_dilute add_inoculum Add Standardized Inoculum to all wells (except sterility control) serial_dilute->add_inoculum add_controls Prepare Controls Growth Control (no lacticin) Sterility Control (no bacteria) serial_dilute->add_controls prep_inoculum Prepare and Standardize Indicator Strain Inoculum (e.g., 0.5 McFarland standard) prep_inoculum->add_inoculum incubate_plate Incubate 96-Well Plate (e.g., 30°C for 18-24 hours) add_inoculum->incubate_plate add_controls->incubate_plate read_results Read Results Visually or with a Plate Reader (OD600) incubate_plate->read_results determine_mic Determine MIC Lowest concentration with no visible growth read_results->determine_mic

Caption: Broth Microdilution Assay Workflow.

Materials:

  • Purified this compound with a known concentration

  • Indicator strain

  • Appropriate sterile liquid growth medium

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator

Protocol:

  • Preparation of this compound Dilutions:

    • In a sterile 96-well plate, add 100 µL of sterile broth to wells in columns 2 through 12.

    • Add 200 µL of the this compound stock solution (at a concentration that is twice the desired highest final concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial transfer from column 2 to 11. Discard 100 µL from column 11. Column 12 will serve as the growth control (no this compound).

  • Inoculum Preparation:

    • Prepare a suspension of the indicator strain in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the standardized inoculum to each well (columns 1-12). This will bring the total volume in each well to 200 µL and halve the concentration of this compound to the desired final concentrations.

    • A sterility control well containing only 200 µL of uninoculated broth should also be included.

  • Incubation: Cover the plate and incubate at the optimal temperature for the indicator strain (e.g., 30°C) for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) of the indicator strain is observed.

    • Results can be read visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.

Concluding Remarks

The choice of assay depends on the specific research question. The agar well diffusion assay is excellent for screening and obtaining semi-quantitative data, while the broth microdilution assay provides more precise and reproducible quantitative data in the form of an MIC value. For accurate results, it is essential to standardize all experimental conditions, including the growth phase and inoculum size of the indicator strain, the composition of the growth medium, and incubation parameters.[7][8] For highly accurate quantification, especially for drug development purposes, the use of purified this compound and a well-characterized indicator strain is strongly recommended.[9][10][11][12]

References

Optimizing Fermentation Conditions for Lacticin 481 Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of fermentation conditions to maximize the production of lacticin 481, a lantibiotic with significant potential as a biopreservative and therapeutic agent.

Introduction to this compound

This compound is a bacteriocin produced by certain strains of Lactococcus lactis. As a member of the class I lantibiotics, it contains characteristic (methyl)lanthionine residues formed through post-translational modification of a precursor peptide.[1] The genetic determinants for this compound production are located on the lct operon, which includes the structural gene lctA (encoding the precursor peptide), modification and transport genes (lctM and lctT), and immunity genes (lctFEG).[2][3] Unlike many other lantibiotics, the this compound operon does not contain a dedicated regulatory gene.[2] Its production is notably influenced by environmental factors, particularly the pH of the culture medium.[4][5]

Optimizing Fermentation Parameters

The yield of this compound is critically dependent on the fermentation conditions. Key parameters that can be optimized include media composition, pH, and temperature.

Media Composition

Various media have been utilized for the cultivation of Lactococcus lactis and the production of this compound. Commonly used media include M17, MRS, and Brain Heart Infusion (BHI). The composition of these media can be further modified to enhance bacteriocin production.

Table 1: Comparison of Different Media for this compound Production

MediumKey ComponentsReported Observations
GM17 M17 base, 0.5% GlucoseStandard medium for L. lactis growth.[2]
GM17 (pH-adjusted) M17 base, 0.5% Glucose, pH adjusted to 5.5Slower growth but stimulated this compound production.[2]
MRS Peptone, Beef Extract, Yeast Extract, DextroseCommonly used for lactic acid bacteria cultivation.
BHI Brain Heart Infusion, Peptone, DextroseCan support good growth and bacteriocin production.[6]
pH Control

The pH of the culture medium is a crucial factor regulating this compound production. While the optimal pH for Lactococcus lactis growth is in the range of 6.0-6.9, this compound production is significantly stimulated by acidic conditions.[7] This stimulation occurs at the transcriptional level, with the promoters of the lct operon being acid-induced.[2][4]

Table 2: Effect of pH on this compound Production

Initial pHObservationReference
7.0Standard growth pH for L. lactis.[2][2]
5.5This compound production is stimulated.[1][2][1][2]
< 6.0Secretion of some bacteriocin-like inhibitory substances (BLIS) may start to decrease.[6][6]
< 4.0Both cell growth and BLIS secretion can be suppressed.[6][6]
Temperature

Lactococcus lactis is a mesophilic bacterium with an optimal growth temperature of around 30°C.[8] Maintaining the temperature within the optimal range is important for robust cell growth and, consequently, for bacteriocin production. While some strains can be adapted to grow at higher temperatures, 30°C is a standard starting point for optimization.[9]

Table 3: Effect of Temperature on Lactococcus lactis Growth and Metabolism

Temperature (°C)ObservationReference
30Optimal growth temperature for L. lactis.[8][8]
37Can induce heat stress and lead to a more oxidized cytoplasm.[8][8]
38Growth of wild-type strains is significantly reduced.[9][9]

Experimental Protocols

Protocol for Fermentation of Lactococcus lactis for this compound Production

This protocol describes the batch fermentation of a this compound-producing strain of Lactococcus lactis.

Materials:

  • This compound-producing Lactococcus lactis strain (e.g., ADRIA 85LO30)[2]

  • GM17 medium (M17 broth supplemented with 0.5% glucose)

  • Sterile flasks or a bioreactor

  • Incubator or temperature-controlled bioreactor

  • pH meter and sterile solutions for pH adjustment (e.g., lactic acid, NaOH)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the L. lactis strain into 10 mL of GM17 broth.

    • Incubate at 30°C overnight without shaking.

    • The following day, subculture by transferring 1% (v/v) of the overnight culture into a fresh 100 mL of GM17 broth.

    • Incubate at 30°C until the culture reaches the mid-exponential phase of growth (OD600 of approximately 0.6-0.8).

  • Fermentation:

    • Inoculate the main production culture (e.g., 1 L of GM17 in a bioreactor) with the prepared inoculum to a starting OD600 of approximately 0.05.

    • Set the fermentation temperature to 30°C.

    • For optimal this compound production, control the pH of the culture. Allow the pH to naturally decrease due to lactic acid production. Alternatively, for controlled studies, maintain the pH at a specific setpoint (e.g., 5.5) using a pH controller that adds sterile acid or base.

    • Monitor cell growth by measuring the OD600 at regular intervals.

    • Collect samples periodically to determine this compound activity.

  • Harvesting:

    • Harvest the culture in the late exponential or early stationary phase for maximum this compound yield.[1]

    • Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

    • The supernatant contains the secreted this compound and can be used for purification.

Protocol for Purification of this compound

This protocol outlines a multi-step procedure for the purification of this compound from the fermentation supernatant.[1][10]

Materials:

  • Cell-free supernatant from the fermentation

  • Ammonium sulfate

  • Centrifuge

  • Dialysis tubing (e.g., 1 kDa molecular weight cut-off)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • HPLC system with a C18 reversed-phase column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Lyophilizer

Procedure:

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the cold (4°C) cell-free supernatant with constant stirring to achieve 60% saturation.

    • Continue stirring for at least 4 hours at 4°C.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.

    • Discard the supernatant and resuspend the pellet in a minimal volume of phosphate buffer.

  • Dialysis:

    • Transfer the resuspended pellet to dialysis tubing.

    • Dialyze against a large volume of phosphate buffer at 4°C overnight with several buffer changes to remove excess salt.

  • Reversed-Phase HPLC:

    • Clarify the dialyzed sample by centrifugation or filtration (0.22 µm filter).

    • Load the sample onto a C18 reversed-phase HPLC column equilibrated with Solvent A (e.g., 0.1% TFA in water).

    • Elute the bound peptides using a linear gradient of Solvent B (e.g., 0.1% TFA in acetonitrile). A typical gradient might be from 5% to 60% Solvent B over 60 minutes.

    • Monitor the elution profile at 220 nm and collect fractions.

  • Activity Assay and Analysis:

    • Assay the collected fractions for this compound activity (see Protocol 3.3).

    • Pool the active fractions and confirm the purity and identity of this compound by mass spectrometry. The expected mass of this compound is approximately 2.9 kDa.[11]

    • Lyophilize the purified this compound for long-term storage.

Protocol for this compound Activity Assay (Agar Well Diffusion Method)

This method is used to determine the activity of this compound against a sensitive indicator strain.

Materials:

  • Sensitive indicator strain (e.g., Lactococcus lactis subsp. cremoris HP)[12]

  • Appropriate agar medium for the indicator strain (e.g., GM17 or MRS agar)

  • Sterile Petri dishes

  • Sterile cork borer or pipette tips to create wells

  • Purified this compound or fermentation supernatant samples

  • Serial dilution buffer (e.g., sterile phosphate buffer)

Procedure:

  • Prepare Indicator Lawn:

    • Prepare an overnight culture of the indicator strain.

    • Inoculate molten, cooled (45-50°C) agar medium with the indicator strain (e.g., 1% v/v).

    • Pour the inoculated agar into sterile Petri dishes and allow it to solidify.

  • Prepare Samples and Standards:

    • Prepare serial twofold dilutions of the this compound samples in the dilution buffer.

  • Assay:

    • Create wells in the solidified agar using a sterile cork borer.

    • Add a fixed volume (e.g., 50 µL) of each dilution of the this compound samples to the wells.

    • Incubate the plates at the optimal growth temperature for the indicator strain overnight.

  • Determine Activity:

    • Measure the diameter of the zones of inhibition around the wells.

    • The activity is typically expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution that gives a clear zone of inhibition.

Visualizing Key Pathways and Workflows

This compound Biosynthesis and Regulation

The production of this compound is initiated from the lct operon. A key regulatory factor is the environmental pH, which influences the transcription of the operon.

Lacticin481_Biosynthesis cluster_operon lct Operon cluster_regulation Regulation cluster_process Biosynthesis Pathway lctA lctA (Precursor) lctM lctM (Modification) Precursor Pre-lacticin 481 (from lctA) lctA->Precursor Translation lctT lctT (Transport) lctFEG lctFEG (Immunity) Low_pH Low pH (Acidification) Low_pH->lctA Induces Transcription Modified_Precursor Modified Precursor Precursor->Modified_Precursor Modification (LctM) Mature_Lacticin Mature this compound Modified_Precursor->Mature_Lacticin Transport & Cleavage (LctT) Extracellular Extracellular Mature_Lacticin->Extracellular Extracellular Space

Caption: this compound biosynthesis is regulated by low pH.

Experimental Workflow for this compound Production and Purification

The overall process from fermentation to purified product follows a structured workflow.

Lacticin481_Workflow cluster_fermentation Fermentation cluster_purification Purification cluster_analysis Analysis Inoculum Inoculum Preparation (L. lactis) Fermentation Batch Fermentation (pH controlled) Inoculum->Fermentation Harvest Cell Harvesting (Centrifugation) Fermentation->Harvest AmSO4 Ammonium Sulfate Precipitation Harvest->AmSO4 Supernatant Dialysis Dialysis AmSO4->Dialysis HPLC Reversed-Phase HPLC Dialysis->HPLC Activity_Assay Activity Assay HPLC->Activity_Assay Fractions MS_Analysis Mass Spectrometry Activity_Assay->MS_Analysis Lyophilization Lyophilization MS_Analysis->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Purified This compound

Caption: Experimental workflow for this compound production.

This compound Genetic Operon Structure

The lct operon has a specific gene arrangement responsible for the biosynthesis and immunity of this compound.

Lacticin481_Operon cluster_labels promoter P lctA lctA promoter->lctA terminator lctM lctM lctA->lctM lctT lctT lctM->lctT lctF lctF lctT->lctF lctE lctE lctF->lctE lctG lctG lctE->lctG lctG->terminator l1 lctA l2 lctM l3 lctT l4 lctF l5 lctE l6 lctG

Caption: Structure of the this compound (lct) operon.

References

Heterologous Expression and Purification of Lacticin 481: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacticin 481 is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial activity against a range of Gram-positive bacteria. Its unique structure, characterized by lanthionine and methyllanthionine bridges, contributes to its stability and targeted mode of action, making it a promising candidate for therapeutic and food preservation applications. This document provides detailed protocols for the heterologous expression of this compound in Escherichia coli and its subsequent purification, offering a scalable and efficient alternative to isolation from its native producer, Lactococcus lactis.

The heterologous production of lantibiotics like this compound requires the co-expression of the precursor peptide (LctA) and the modifying enzyme (LctM) that catalyzes the essential post-translational modifications.[1][2] More recent strategies have employed broader-specificity synthetases, such as SyncM, which can recognize and modify precursor peptides with engineered leader sequences, enhancing the flexibility of the expression system.[3] This protocol will focus on a robust E. coli-based system, a well-established host for recombinant protein production.[4][5]

Data Presentation

Table 1: Purification of this compound from Lactococcus lactis (Native Source)

This table summarizes the purification of this compound from the culture supernatant of its native producer, Lactococcus lactis subsp. lactis CNRZ 481.[6][7][8]

Purification StepTotal Activity (AU)Total Protein (mg)Specific Activity (AU/mg)Purification (Fold)Yield (%)
Culture Supernatant2,150,00010,0002151100
Ammonium Sulfate Precipitation2,100,00021.597,67445597.7
Gel Filtration1,500,0000.81,875,0008,72169.8
Reversed-Phase HPLC1,200,0000.05223,076,923107,50655.8

AU: Arbitrary Units

Table 2: Representative Purification of Recombinant His-tagged this compound from E. coli

This table provides a representative summary of a two-step purification process for a His-tagged version of this compound heterologously expressed in E. coli.

Purification StepTotal Activity (AU)Total Protein (mg)Specific Activity (AU/mg)Purification (Fold)Yield (%)
Cleared Cell Lysate1,500,00015,0001001100
Ni-NTA Affinity Chromatography1,350,0001590,00090090
Reversed-Phase HPLC1,100,0000.52,200,00022,00073

AU: Arbitrary Units

Experimental Protocols

Protocol 1: Cloning of this compound Genes for Heterologous Expression in E. coli

This protocol describes the cloning of the this compound precursor peptide gene (lctA) and a suitable modifying enzyme gene (e.g., syncM or lctM) into compatible E. coli expression vectors. The use of a dual-plasmid system or a single vector with multiple cloning sites is recommended. The pET series of vectors are well-suited for this purpose.[4][5][9]

1.1. Gene Amplification:

  • Amplify the coding sequence of the this compound precursor peptide (lctA) from the genomic DNA of Lactococcus lactis subsp. lactis CNRZ 481. Design primers to introduce appropriate restriction sites (e.g., NdeI and BamHI) for cloning into the expression vector (e.g., pET-28a). To facilitate purification, a sequence encoding a hexahistidine (6xHis) tag can be incorporated into the forward or reverse primer.

  • Amplify the coding sequence of the modifying enzyme, for instance, syncM (a promiscuous lanthipeptide synthetase) or the native lctM, from the respective source organism's genomic DNA. Design primers with distinct restriction sites (e.g., NcoI and XhoI) for cloning into a second compatible expression vector (e.g., pCDFDuet-1) or a different multiple cloning site of the same vector as lctA.

1.2. Vector and Insert Preparation:

  • Digest the expression vector(s) and the purified PCR products (lctA and syncM/lctM) with the corresponding restriction enzymes.

  • Purify the digested vector and insert fragments using a gel extraction kit.

  • Ligate the lctA insert into the prepared vector.

  • Ligate the syncM/lctM insert into the second compatible vector or the second multiple cloning site.

1.3. Transformation:

  • Transform competent E. coli cloning cells (e.g., DH5α) with the ligation mixtures.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic(s) for selection.

  • Incubate overnight at 37°C.

  • Verify the correct insertion by colony PCR and sequence analysis of the plasmids isolated from positive colonies.

1.4. Co-transformation into Expression Host:

  • Isolate the verified plasmids containing lctA and syncM/lctM.

  • Co-transform competent E. coli expression cells (e.g., BL21(DE3)) with both plasmids.

  • Plate on LB agar containing both antibiotics for selection of co-transformants.

  • Incubate overnight at 37°C.

G Cloning Workflow for this compound Heterologous Expression cluster_0 Gene Amplification cluster_1 Vector Preparation cluster_2 Ligation & Transformation cluster_3 Selection & Verification cluster_4 Expression Host Preparation lctA Amplify lctA gene ligate_lctA Ligate lctA into pET lctA->ligate_lctA lctM Amplify syncM/lctM gene ligate_lctM Ligate syncM/lctM into pCDF lctM->ligate_lctM pET Digest pET vector pET->ligate_lctA pCDF Digest pCDFDuet vector pCDF->ligate_lctM transform_DH5a Transform E. coli DH5α ligate_lctA->transform_DH5a ligate_lctM->transform_DH5a select_colonies Select colonies on antibiotic plates transform_DH5a->select_colonies verify Verify by Colony PCR & Sequencing select_colonies->verify cotransform_BL21 Co-transform E. coli BL21(DE3) verify->cotransform_BL21

Caption: Cloning workflow for this compound expression.
Protocol 2: Heterologous Expression of this compound in E. coli

2.1. Starter Culture:

  • Inoculate a single colony of E. coli BL21(DE3) co-transformed with the lctA and syncM/lctM plasmids into 5 mL of LB broth containing the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 200 rpm.

2.2. Expression Culture:

  • Inoculate 1 L of fresh LB broth (with antibiotics) with the overnight starter culture (1:100 dilution).

  • Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

2.3. Induction:

  • Cool the culture to 18-20°C.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

  • Continue to incubate the culture at 18-20°C for 16-20 hours with shaking.

2.4. Cell Harvesting:

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of Recombinant His-tagged this compound

3.1. Cell Lysis:

  • Resuspend the frozen cell pellet in lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lyse the cells by sonication on ice or by using a high-pressure homogenizer.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

3.2. Immobilized Metal Affinity Chromatography (IMAC): [10]

  • Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with lysis buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged this compound with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect fractions and analyze for the presence of the target protein by SDS-PAGE.

3.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Pool the fractions containing the purified His-tagged this compound.

  • If necessary, desalt and concentrate the pooled fractions.

  • Further purify the peptide using a C18 reversed-phase HPLC column.

  • Use a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), for elution.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the peaks corresponding to this compound and confirm their identity by mass spectrometry.

  • Lyophilize the pure fractions for storage.

G Purification Workflow for Recombinant this compound cell_pellet Harvested E. coli Cell Pellet lysis Cell Lysis (Sonication) cell_pellet->lysis centrifugation1 Centrifugation lysis->centrifugation1 cleared_lysate Cleared Lysate centrifugation1->cleared_lysate imac Ni-NTA Affinity Chromatography cleared_lysate->imac wash Wash (Low Imidazole) imac->wash elution Elution (High Imidazole) imac->elution sds_page SDS-PAGE Analysis elution->sds_page pooled_fractions Pooled Fractions elution->pooled_fractions rphplc Reversed-Phase HPLC (C18) pooled_fractions->rphplc mass_spec Mass Spectrometry Confirmation rphplc->mass_spec lyophilization Lyophilization rphplc->lyophilization pure_lacticin Pure this compound lyophilization->pure_lacticin

Caption: Purification workflow for recombinant this compound.
Protocol 4: this compound Activity Assay (Soft Agar Overlay Assay)

This assay is used to determine the antimicrobial activity of the purified this compound.[11][12][13] Lactococcus lactis subsp. cremoris HP is a commonly used sensitive indicator strain.[14][15]

4.1. Preparation of Indicator Strain:

  • Grow an overnight culture of the indicator strain, L. lactis HP, in M17 broth supplemented with 0.5% glucose (GM17) at 30°C.

4.2. Assay Procedure:

  • Prepare GM17 agar plates (bottom agar).

  • Prepare molten soft GM17 agar (0.75% agar) and cool to 45-50°C.

  • Inoculate the molten soft agar with the overnight culture of the indicator strain (1% v/v).

  • Pour the inoculated soft agar evenly over the surface of the bottom agar plates and allow it to solidify.

  • Spot serial dilutions of the purified this compound onto the surface of the solidified soft agar.

  • Allow the spots to dry and incubate the plates at 30°C for 18-24 hours.

  • Observe the plates for clear zones of inhibition around the spots. The activity is typically expressed in Arbitrary Units (AU) per milliliter, which is the reciprocal of the highest dilution showing a clear zone of inhibition.

Signaling Pathways and Logical Relationships

This compound Biosynthesis Pathway

This compound is ribosomally synthesized as an inactive precursor peptide, LctA, which consists of an N-terminal leader peptide and a C-terminal core peptide.[16][17] The core peptide undergoes extensive post-translational modifications catalyzed by the enzyme LctM (or a functional equivalent like SyncM).[1][3] These modifications include the dehydration of serine and threonine residues to dehydroalanine and dehydrobutyrine, respectively, followed by the intramolecular addition of cysteine thiols to these unsaturated amino acids to form the characteristic lanthionine and methyllanthionine thioether bridges. Finally, the leader peptide is cleaved off by a protease, often coupled with export from the cell, to yield the mature, active this compound.

G This compound Biosynthesis Pathway lctA_gene lctA gene ribosome Ribosome lctA_gene->ribosome Transcription & Translation lctM_gene lctM/syncM gene lctM_enzyme LctM/SyncM Enzyme lctM_gene->lctM_enzyme Expression lctA_precursor LctA Precursor Peptide (Inactive) ribosome->lctA_precursor modified_precursor Modified Precursor Peptide lctA_precursor->modified_precursor Post-translational Modification lctM_enzyme->modified_precursor mature_lacticin Mature this compound (Active) modified_precursor->mature_lacticin Leader Peptide Cleavage protease Protease (e.g., LctT) protease->mature_lacticin

Caption: Biosynthesis of this compound.

References

Application of Lacticin 481 in Food Preservation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacticin 481 is a lantibiotic, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides produced by certain strains of Lactococcus lactis. It exhibits a moderate spectrum of activity, primarily against Gram-positive bacteria, including various food spoilage organisms and pathogens.[1][2][3] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis by binding to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway.[4] This specific mode of action, coupled with its proteinaceous nature, makes this compound a promising candidate for application as a natural food biopreservative. These application notes provide detailed protocols and data for researchers interested in evaluating and utilizing this compound for food preservation purposes.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated inhibitory activity against a range of Gram-positive bacteria relevant to the food industry. Its efficacy is most pronounced against other lactic acid bacteria, which can be advantageous in controlling non-starter lactic acid bacteria (NSLAB) in cheese ripening.[5] It also shows activity against significant foodborne pathogens such as Listeria monocytogenes and spore-forming bacteria like Clostridium species.[2][6]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Selected Food-Related Bacteria
Target MicroorganismStrainMICReference
Lactococcus lactis subsp. cremorisHP1,560 nM[4]
Listeria monocytogenesLO28HInhibition Observed[2]
Clostridium tyrobutyricum-Inhibition Observed[2][6]
Lactobacillus fermentum-Inhibition Observed[2]
Staphylococcus aureus-Not specified[4]
Bacillus cereus-Not specified[7]

Note: Quantitative MIC data for a broad range of foodborne pathogens remains limited in publicly available literature. The provided data is based on available research, and further empirical testing is recommended for specific applications.

Factors Influencing Activity

The antimicrobial efficacy of this compound can be influenced by several physicochemical factors within the food matrix.

  • pH: The production of this compound by Lactococcus lactis is stimulated by acidic conditions, with increased transcription of the this compound operon at lower pH levels.[8][9] While production is pH-dependent, the stability of the purified bacteriocin has been noted over a range of pH values.[10]

  • Temperature: this compound is reported to be heat-stable, retaining its activity after heat treatment, which is a desirable characteristic for a food preservative that may be used in processed foods.[1]

  • Food Matrix Components: The presence of fats, proteins, and other components in a food system can impact the efficacy of bacteriocins. These components may interact with the bacteriocin, potentially reducing its availability and antimicrobial activity. The specific effects of various food matrices on this compound activity require empirical evaluation for each application.

Experimental Protocols

The following are detailed protocols for the evaluation of this compound's antimicrobial activity.

Protocol 1: Determination of Antimicrobial Activity by Agar Well Diffusion Assay

This method is suitable for screening the antimicrobial activity of this compound against susceptible bacterial strains.

Materials:

  • Purified or semi-purified this compound solution of known concentration

  • Target indicator bacterial strain(s)

  • Appropriate growth medium for the indicator strain (e.g., MRS agar for Lactobacillus, BHI agar for Listeria)

  • Sterile petri dishes

  • Sterile cork borer or pipette tips (for creating wells)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare Indicator Lawn: a. Grow the indicator strain in a suitable broth medium to the early to mid-logarithmic phase (e.g., an optical density at 600 nm (OD₆₀₀) of 0.4-0.6). b. Dip a sterile swab into the culture and streak evenly across the entire surface of an agar plate to create a uniform lawn of bacteria. c. Allow the plate to dry for 10-15 minutes at room temperature.

  • Create Wells: a. Using a sterile cork borer (typically 6-8 mm in diameter) or the wide end of a sterile pipette tip, create wells in the agar.

  • Apply this compound: a. Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well. b. As a negative control, add the same volume of the buffer or solvent used to dissolve the this compound to a separate well. c. A positive control (e.g., a known antibiotic like nisin) can also be included.

  • Incubation: a. Incubate the plates under the optimal conditions (temperature and atmosphere) for the indicator strain for 18-24 hours.

  • Result Interpretation: a. Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism.[11][12][13][14]

Materials:

  • Purified this compound of known concentration

  • Sterile 96-well microtiter plates

  • Target bacterial strain(s)

  • Appropriate sterile broth medium

  • Sterile multichannel pipette and tips

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare this compound Dilutions: a. Prepare a stock solution of this compound in a suitable sterile solvent. b. In a 96-well plate, add 100 µL of sterile broth to all wells. c. Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column of dilutions.

  • Prepare Bacterial Inoculum: a. Grow the target bacteria in broth to the logarithmic phase. b. Adjust the culture turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. b. Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only, no inoculum).

  • Incubation: a. Cover the plate and incubate at the optimal temperature for the target strain for 18-24 hours.

  • Result Interpretation: a. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the OD₆₀₀ with a microplate reader.

Protocol 3: Evaluation of this compound Efficacy in a Food Model System

This protocol provides a framework for assessing the effectiveness of this compound in a simulated or real food product.

Materials:

  • Food product to be tested (e.g., milk, cheese, ground meat)

  • This compound solution

  • Target foodborne pathogen or spoilage organism

  • Stomacher or blender

  • Sterile stomacher bags or blender jars

  • Appropriate agar for microbial enumeration

  • Incubator

Procedure:

  • Preparation of Food Samples: a. Portion the food product into sterile containers. b. Prepare different treatment groups: a control group (no this compound), and experimental groups with varying concentrations of this compound.

  • Inoculation: a. Prepare an inoculum of the target microorganism as described in Protocol 2. b. Inoculate the food samples (both control and experimental groups) with the target microorganism to achieve a known initial concentration (e.g., 10³-10⁴ CFU/g). c. Thoroughly mix to ensure even distribution of the inoculum.

  • Treatment Application: a. Add the predetermined concentrations of this compound to the experimental group samples and mix thoroughly.

  • Storage and Sampling: a. Store all samples under conditions that simulate the intended storage of the food product (e.g., refrigeration at 4°C). b. At regular intervals (e.g., day 0, 1, 3, 5, 7), take representative samples from each treatment group for microbial analysis.

  • Microbial Analysis: a. Weigh a portion of the food sample (e.g., 10 g) and homogenize it with a sterile diluent (e.g., 90 mL of peptone water) in a stomacher or blender. b. Perform serial dilutions of the homogenate and plate onto the appropriate selective or non-selective agar to enumerate the target microorganism. c. Incubate the plates and count the colonies.

  • Data Analysis: a. Calculate the number of CFU/g for each sample at each time point. b. Compare the microbial growth in the this compound-treated samples to the control to determine the extent of inhibition.

Visualizations

Mechanism of Action of this compound

cluster_membrane Bacterial Cytoplasmic Membrane Lipid_II Lipid II (Peptidoglycan Precursor) PBP Penicillin-Binding Proteins (PBPs) Lipid_II->PBP Substrate for Inhibition Inhibition Lipid_II->Inhibition Lacticin_481 This compound Lacticin_481->Lipid_II Binds to Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Inhibition->PBP

Caption: Mechanism of this compound: Inhibition of cell wall synthesis via Lipid II binding.

Experimental Workflow for Efficacy Testing

Start Start: Obtain This compound & Target Strain Agar_Well_Diffusion Protocol 1: Agar Well Diffusion Assay (Qualitative Screening) Start->Agar_Well_Diffusion Broth_Microdilution Protocol 2: Broth Microdilution (MIC Determination) Agar_Well_Diffusion->Broth_Microdilution If active Food_Model Protocol 3: Food Model System Study (Application Testing) Broth_Microdilution->Food_Model Analyze Analyze Data: Compare Inhibition & Growth Food_Model->Analyze Conclusion Conclusion: Determine Efficacy for Food Preservation Analyze->Conclusion

Caption: Workflow for evaluating the antimicrobial efficacy of this compound.

Decision Tree for this compound Application

Identify_Problem Identify Spoilage/ Pathogen Concern Gram_Positive Is the target Gram-positive? Identify_Problem->Gram_Positive MIC_Testing Determine MIC (Protocol 2) Gram_Positive->MIC_Testing Yes Not_Suitable Not Suitable Gram_Positive->Not_Suitable No Food_Model_Testing Test in Food Model (Protocol 3) MIC_Testing->Food_Model_Testing Effective Is it effective at acceptable concentrations? Food_Model_Testing->Effective Consider_Application Consider for Application Effective->Consider_Application Yes Explore_Synergy Explore Synergistic Combinations Effective->Explore_Synergy No Explore_Synergy->Food_Model_Testing

Caption: Decision-making process for the application of this compound in food preservation.

Conclusion

This compound presents a valuable opportunity for the food industry as a natural antimicrobial agent. Its targeted action against Gram-positive bacteria, including key spoilage organisms and pathogens, makes it a suitable candidate for biopreservation strategies. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate the potential of this compound in various food systems. Further research to expand the quantitative data on its antimicrobial spectrum and performance in diverse food matrices will be crucial for its successful commercial implementation.

References

Application Notes and Protocols for Lacticin 481 as a Natural Biopreservative

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lacticin 481 is a lantibiotic, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides.[1][2] Produced by certain strains of Lactococcus lactis, it exhibits a broad spectrum of activity against Gram-positive bacteria, including many spoilage and pathogenic organisms.[3][4] Its proteinaceous nature suggests it is likely degraded in the gastrointestinal tract, making it a promising candidate for food biopreservation.[5] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound as a natural biopreservative.

Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting bacterial cell wall biosynthesis.[6] It specifically targets Lipid II, the essential precursor for peptidoglycan synthesis.[6][7] By binding to Lipid II, this compound prevents the transglycosylation step catalyzed by penicillin-binding proteins (PBPs), thereby halting the extension of the peptidoglycan chain.[6][7][8] This disruption of cell wall integrity ultimately leads to cell lysis and death. Unlike some other lantibiotics such as nisin, this compound does not appear to form pores in the bacterial membrane.[7][8]

Mechanism of Action of this compound cluster_cellwall Peptidoglycan Layer L481 This compound LipidII Lipid II (Peptidoglycan Precursor) L481->LipidII Binds to PBP Penicillin-Binding Protein (PBP) L481->PBP LipidII->PBP Target for CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Caption: this compound inhibits peptidoglycan synthesis by binding to Lipid II.

Application Notes

Antimicrobial Spectrum

This compound is primarily effective against Gram-positive bacteria. Its spectrum includes lactic acid bacteria (LAB), which can be spoilage organisms in some food products, as well as significant pathogens like Listeria monocytogenes and spore-forming Clostridium species.[3][4][9]

Table 1: Antimicrobial Potency of this compound against Selected Strains

Target Microorganism Potency (MIC / IC₅₀) Reference
Lactococcus lactis subsp. cremoris HP MIC: 1,560 nM; IC₅₀: 785 nM [7][8]
Listeria monocytogenes LO28H Significant growth inhibition [4]
Bacillus subtilis 168 Active (Qualitative) [1][10]

| Clostridium tyrobutyricum | Active (Qualitative) |[3][4] |

Physicochemical Properties and Stability

Understanding the stability of this compound under various physical and chemical conditions is crucial for its application in food processing.

Table 2: Physicochemical Stability of this compound

Parameter Observation Significance Reference
pH Production is stimulated by acidic pH (5.0-5.8). Effective in fermented foods and acidic food matrices. [11][12]

| Temperature | Heat treatment (100°C for 10 min) of culture supernatant provides stability during storage. | Retains activity after thermal processing like pasteurization. |[5] |

Applications in Food Systems

This compound has potential applications in a variety of food products to control the growth of spoilage and pathogenic bacteria.[13][14][15] It can be applied as a purified or semi-purified preparation or by inoculating the food with a this compound-producing starter culture.[16]

  • Dairy Products: In cheese, it can prevent late blowing defects caused by Clostridium tyrobutyricum and control the growth of Listeria.[9][15]

  • Meat Products: Can be used in fresh pork sausage and other meat products to inhibit Gram-positive spoilage organisms.[17]

  • Beverages: May inhibit spoilage lactic acid bacteria in alcoholic beverages.[13]

Experimental Protocols

General Workflow for this compound Efficacy Testing A Step 1: Production & Purification of this compound B Step 2: Qualitative Screening (Agar Diffusion Assay) A->B C Step 3: Quantitative Analysis (MIC Assay) B->C For active samples D Step 4: Application in Food Model System C->D

Caption: Workflow for evaluating the biopreservative potential of this compound.
Protocol 1: Production and Purification of this compound

This protocol is based on methods described for the recovery of this compound from Lactococcus lactis culture supernatants.[5][18][19]

1. Culture and Harvest: a. Grow Lactococcus lactis subsp. lactis CNRZ 481 in a suitable broth medium (e.g., EGP medium) at 30°C, maintaining a constant pH of 5.5.[5] b. Collect the culture supernatant in the early stationary phase of growth by centrifugation (e.g., 20,000 x g for 45 min at 4°C).[5] c. Adjust the supernatant to pH 6.0, filter-sterilize (0.22 µm filter), and heat-treat (100°C for 10 min) for stability.[5]

2. Ammonium Sulfate Precipitation: a. While stirring the supernatant at 4°C, slowly add ammonium sulfate to a final saturation of 50-60%. b. Allow precipitation to occur overnight with gentle stirring. c. Collect the precipitate by centrifugation. Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.0).

3. Chromatographic Purification: a. Gel Filtration: Apply the resuspended precipitate to a gel filtration column (e.g., Sephadex G-50) to separate proteins based on size. Collect fractions and assay for antimicrobial activity. b. Reversed-Phase HPLC: Pool the active fractions and apply them to a C18 reversed-phase HPLC column. Elute the bacteriocin using a linear gradient of an organic solvent like 2-propanol or acetonitrile in 0.1% trifluoroacetic acid (TFA).[5] c. Monitor the eluate at 220 nm and collect peaks. Confirm the activity and purity of the fractions corresponding to this compound (molecular weight ~1.7 kDa).[5][18]

Table 3: Example Purification Summary for this compound

Purification Step Total Activity (AU) Total Protein (mg) Specific Activity (AU/mg) Purification (-fold)
Culture Supernatant 1.0 x 10⁶ 2000 500 1
Ammonium Sulfate Ppt. 9.1 x 10⁵ 4 227,500 455
Gel Filtration 7.5 x 10⁵ 0.2 3,750,000 7,500
RP-HPLC 6.0 x 10⁵ 0.011 53,753,000 107,506

Note: Data is illustrative, based on reported purification folds.[13][18][19]

Protocol 2: Kirby-Bauer Disk Diffusion Assay for Antimicrobial Screening

This is a standardized method to qualitatively determine the susceptibility of bacteria to an antimicrobial agent.[20][21][22]

1. Materials:

  • Mueller-Hinton Agar (MHA) plates[20][23]

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard[21]

  • Purified this compound solution or active culture supernatant

  • Sterile blank paper disks (6 mm diameter)

  • Indicator bacterial strain (e.g., Listeria monocytogenes, Lactococcus lactis HP)

2. Inoculum Preparation: a. Pick several isolated colonies of the indicator strain and suspend them in sterile broth (e.g., Tryptic Soy Broth). b. Incubate until the turbidity matches the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[20]

3. Plate Inoculation: a. Dip a sterile cotton swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube.[24] b. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60° each time to ensure even coverage.[24]

4. Disk Application: a. Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar. b. Gently press the disks to ensure complete contact with the agar.[24]

5. Incubation and Interpretation: a. Invert the plates and incubate at 35-37°C for 18-24 hours. b. Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[23] A larger zone diameter indicates greater susceptibility of the organism to this compound.[23]

Protocol 3: Broth Microdilution Assay for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[25][26]

1. Materials:

  • Sterile 96-well microtiter plates[25]

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Purified and quantified this compound stock solution

  • Indicator bacterial strain inoculum, adjusted to ~5 x 10⁵ CFU/mL in MHB[26]

  • Microplate reader

2. Plate Preparation: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column. This creates a range of decreasing this compound concentrations.

3. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well containing only broth). b. Include a positive growth control well (broth + inoculum, no this compound). c. Cover the plate and incubate at 37°C for 18-24 hours.[26]

4. Reading and Interpretation: a. The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[26] b. Growth can be assessed visually or by measuring the optical density (OD) at 600-620 nm using a microplate reader.[25] The MIC is the well with the lowest concentration showing a significant reduction in OD compared to the positive control.

References

Application Notes and Protocols for the Cloning and Expression of the Lacticin 481 Operon

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lacticin 481 is a lantibiotic, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides produced by Lactococcus lactis.[1][2] Its potent antimicrobial activity, particularly against food spoilage organisms like Clostridium tyrobutyricum, makes it a person of interest for applications in food preservation and as a potential therapeutic agent.[1] This document provides detailed application notes and protocols for the successful cloning and expression of the this compound operon, enabling further research and development.

The genetic determinants for this compound production are located on a 70-kb plasmid and are organized in a single operon, designated lct.[1][3][4] This operon contains six genes: lctA, lctM, lctT, lctF, lctE, and lctG.[1][3]

  • lctA : Encodes the precursor peptide, prethis compound, which consists of a 24-residue N-terminal leader peptide and a 27-residue C-terminal propeptide.[1][2]

  • lctM : A single enzyme responsible for the post-translational modification of the propeptide, including dehydration of serine and threonine residues and the subsequent formation of thioether rings.[5]

  • lctT : Encodes an ABC transporter that cleaves the leader peptide and exports the mature this compound.[1]

  • lctF, lctE, and lctG : These three genes encode a putative ABC transporter that confers immunity to the producer strain, preventing self-inhibition.[1][4]

The expression of the this compound operon is regulated at the transcriptional level and can be stimulated by acidic pH.[6]

Experimental Protocols

Protocol 1: Cloning of the this compound Operon

This protocol describes the general steps for cloning the this compound operon from a producing Lactococcus lactis strain into a suitable expression vector for a non-producing host.

1.1. Materials:

  • This compound producing strain (e.g., Lactococcus lactis subsp. lactis CNRZ 481 or ADRIA 85LO30).[7][8]

  • Non-producing, sensitive host strain (e.g., Lactococcus lactis IL1403).[8]

  • Appropriate growth media (e.g., M17 broth or agar supplemented with glucose).

  • Plasmid DNA isolation kit.

  • Restriction enzymes and T4 DNA ligase.

  • PCR primers designed to amplify the entire lct operon.

  • A suitable expression vector (e.g., pNZ8148, a nisin-inducible expression vector).[9]

  • Competent E. coli for subcloning.

  • Electroporator and cuvettes for Lactococcus lactis transformation.

1.2. Method:

  • Plasmid DNA Isolation: Isolate the 70-kb plasmid containing the lct operon from the producer Lactococcus lactis strain.

  • PCR Amplification: Amplify the entire this compound operon (~6-7 kb) using high-fidelity PCR. Design primers with appropriate restriction sites for cloning into the chosen expression vector.

  • Vector and Insert Preparation: Digest both the amplified operon and the expression vector with the selected restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Ligate the digested operon into the prepared expression vector using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli for plasmid amplification and screening.

  • Screening and Verification: Screen recombinant E. coli colonies by colony PCR and restriction digestion of isolated plasmid DNA to confirm the presence and correct orientation of the insert. Sequence the cloned operon to ensure no mutations were introduced during PCR.

  • Transformation into Lactococcus lactis: Isolate the recombinant plasmid from a positive E. coli clone and transform it into the non-producing L. lactis host strain via electroporation.

  • Selection of Transformants: Plate the transformed cells on selective agar containing the appropriate antibiotic for the expression vector.

Protocol 2: Expression and Production of this compound

This protocol outlines the steps for inducing the expression of the cloned this compound operon and detecting its production.

2.1. Materials:

  • Recombinant Lactococcus lactis strain carrying the lct operon on an expression vector.

  • Indicator strain (e.g., Lactococcus lactis subsp. cremoris HP).[8]

  • Appropriate growth media with selective antibiotic.

  • Inducing agent (if using an inducible promoter, e.g., nisin for the NICE system).

  • Sterile centrifuge tubes and filters (0.22 µm).

2.2. Method:

  • Cultivation of Recombinant Strain: Inoculate a single colony of the recombinant L. lactis into fresh broth with the appropriate antibiotic and grow overnight.

  • Induction of Expression: Subculture the overnight culture into fresh media. If using an inducible expression system like pNZ8148, add the inducer (e.g., nisin) at the early to mid-logarithmic growth phase.[9]

  • Growth and Production: Incubate the culture under optimal conditions to allow for cell growth and this compound production. Production is often maximal in the late stationary phase.[8]

  • Harvesting the Supernatant: Pellet the cells by centrifugation. The supernatant contains the secreted this compound.

  • Preparation of Cell-Free Supernatant: Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

Protocol 3: Antimicrobial Activity Assay (Agar Well Diffusion Assay)

This protocol is used to determine the antimicrobial activity of the produced this compound.[10][11]

3.1. Materials:

  • Cell-free supernatant from the recombinant L. lactis culture.

  • Indicator strain (e.g., L. lactis subsp. cremoris HP).

  • Soft agar (e.g., 0.75% agar) and solid agar plates.

  • Sterile cork borer or pipette tip to create wells.

3.2. Method:

  • Prepare Indicator Lawn: Mix a small volume of an overnight culture of the indicator strain with molten soft agar and pour it over a solid agar plate. Allow it to solidify.

  • Create Wells: Use a sterile cork borer to create wells in the agar.

  • Add Supernatant: Add a defined volume (e.g., 50-100 µL) of the cell-free supernatant to each well.

  • Incubation: Incubate the plates overnight at the optimal growth temperature for the indicator strain.

  • Observation: Measure the diameter of the zone of inhibition around the wells. The size of the zone is proportional to the concentration of this compound.

  • Quantification (Optional): The activity can be quantified in Arbitrary Units per milliliter (AU/mL), defined as the reciprocal of the highest twofold dilution of the supernatant that still produces a clear zone of inhibition.[11]

Data Presentation

Table 1: Purification of this compound from Lactococcus lactis subsp. lactis CNRZ 481

Purification StepTotal Activity (AU)Total Protein (mg)Specific Activity (AU/mg)Yield (%)Purification (Fold)
Culture Supernatant2.5 x 10^610,0002501001
Ammonium Sulfate Precipitation1.14 x 10^91,0001.14 x 10^645,6004,560
Gel Filtration8.5 x 10^8204.25 x 10^734,000170,000
C18 Sep-Pak7.5 x 10^851.5 x 10^830,000600,000
Preparative RP-HPLC5.0 x 10^80.51.0 x 10^920,0004,000,000
Analytical RP-HPLC2.7 x 10^80.012.7 x 10^{10}10,800108,000,000

Data adapted from a study on the purification of this compound, which reported a 455-fold increase in total activity after ammonium sulfate precipitation and a 107,506-fold increase in specific activity after the entire purification protocol.[7][12][13] The table above is a representative example.

Visualizations

Lacticin_481_Operon cluster_operon This compound Operon (lct) cluster_immunity Immunity Complex (ABC Transporter) lctA lctA (Precursor Peptide) lctM lctM (Modification) lctT lctT (Transport/Processing) lctF lctF lctE lctE lctF_p LctF lctF->lctF_p lctG lctG lctE_p LctE lctE->lctE_p lctG_p LctG lctG->lctG_p

Caption: Genetic organization of the this compound operon.

Cloning_Workflow start Isolate Plasmid DNA from L. lactis Producer Strain pcr PCR Amplification of lct Operon start->pcr digest Restriction Digest of Operon and Vector pcr->digest ligate Ligation into Expression Vector digest->ligate transform_ecoli Transformation into E. coli ligate->transform_ecoli screen Screening and Sequence Verification transform_ecoli->screen transform_lacto Transformation into L. lactis Host screen->transform_lacto expression Induce Expression and Produce this compound transform_lacto->expression

Caption: Workflow for cloning the this compound operon.

Expression_and_Activity_Workflow start Culture Recombinant L. lactis induce Induce Gene Expression start->induce harvest Harvest Cell-Free Supernatant induce->harvest assay Agar Well Diffusion Assay with Indicator Strain harvest->assay measure Measure Zone of Inhibition assay->measure

Caption: Workflow for expression and activity testing.

References

Application Notes and Protocols: Delivery Systems for Lacticin 481

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of delivery systems for lacticin 481, a potent bacteriocin with significant therapeutic potential. The information presented herein is intended to guide researchers in the encapsulation, characterization, and evaluation of this compound formulations.

Introduction to this compound

This compound is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides, produced by Lactococcus lactis. It exhibits antimicrobial activity against a range of Gram-positive bacteria. The development of effective delivery systems for this compound is crucial to enhance its stability, control its release, and improve its therapeutic efficacy. This document focuses on two promising delivery platforms: chitosan nanoparticles and liposomes.

Data Presentation: this compound Delivery Systems

The following tables summarize key quantitative data for different this compound delivery systems. It is important to note that while data for chitosan nanoparticles is based on studies with bacteriocins from Lactococcus lactis, specific data for purified this compound is limited. These values should be considered as a starting point for formulation optimization.

Table 1: Characteristics of this compound-Loaded Chitosan Nanoparticles

ParameterValueReference
Particle Size 100 - 400 nm[1][2]
Zeta Potential +30 to +60 mV[1][2]
Encapsulation Efficiency ~65 - 85%[2]
Release Profile (24h) ~79% cumulative release[3]

Table 2: Release Kinetics of Bacteriocin from Chitosan Nanoparticles

Time (hours)Cumulative Release (%) - EncapsulatedCumulative Release (%) - Free
4~30~60
8~50~80
12~65~90
24~79~94

Data adapted from studies on bacteriocins from Lactococcus lactis subsp. lactis[3].

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles via Ionic Gelation

This protocol describes the preparation of chitosan nanoparticles encapsulating this compound using the ionic gelation method[3][4].

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Purified this compound

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Prepare a 1% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring until fully dissolved.

  • This compound Incorporation: Add purified this compound to the chitosan solution at the desired concentration and stir gently to ensure uniform distribution.

  • Nanoparticle Formation: While stirring the chitosan-lacticin 481 solution, add a TPP solution (1 mg/mL in deionized water) dropwise. The formation of opalescent suspension indicates the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 14,000 rpm for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated this compound and residual TPP. Repeat the centrifugation and washing steps twice.

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for further analysis or lyophilization for long-term storage.

Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol outlines the preparation of liposomes encapsulating this compound using the thin-film hydration method[5][6][7][8].

Materials:

  • Phospholipids (e.g., soy phosphatidylcholine, DSPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Purified this compound

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with a PBS solution containing the desired concentration of purified this compound. The hydration should be performed above the phase transition temperature of the lipids with gentle agitation.

  • Vesicle Formation: Continue agitation until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain unilamellar vesicles (LUVs) of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Protocol 3: In Vitro Release Study of Encapsulated this compound

This protocol describes a method to determine the in vitro release profile of this compound from the delivery systems.

Materials:

  • This compound-loaded nanoparticles or liposomes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Sample Preparation: Place a known amount of the this compound-loaded formulation into a dialysis bag.

  • Dialysis: Immerse the sealed dialysis bag in a known volume of PBS at 37°C in a shaking incubator.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Determine the concentration of this compound in the collected samples using a suitable analytical method, such as HPLC or a bioassay.

  • Data Analysis: Calculate the cumulative percentage of this compound released over time.

Protocol 4: Antimicrobial Activity Assay of Encapsulated this compound

This protocol details the determination of the minimum inhibitory concentration (MIC) of free and encapsulated this compound using the broth microdilution method[9][10].

Materials:

  • Free and encapsulated this compound

  • Sensitive indicator strain (e.g., Lactococcus lactis subsp. cremoris)

  • Appropriate broth medium (e.g., M17 broth supplemented with glucose)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the indicator strain in the broth medium, adjusted to a specific optical density (e.g., 0.1 at 600 nm).

  • Serial Dilutions: Perform two-fold serial dilutions of the free and encapsulated this compound formulations in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plates at the optimal growth temperature for the indicator strain for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the indicator strain. This can be determined visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

experimental_workflow_chitosan_nanoparticles chitosan_solution Chitosan Solution (in Acetic Acid) mixing Mixing chitosan_solution->mixing lacticin_481 This compound lacticin_481->mixing tpp_solution TPP Solution ionic_gelation Ionic Gelation (Dropwise Addition) tpp_solution->ionic_gelation mixing->ionic_gelation nanoparticles Nanoparticle Suspension ionic_gelation->nanoparticles centrifugation Centrifugation nanoparticles->centrifugation washing Washing centrifugation->washing Repeat 2x final_product This compound-Loaded Chitosan Nanoparticles washing->final_product

Caption: Workflow for this compound Encapsulation in Chitosan Nanoparticles.

experimental_workflow_liposomes lipids Phospholipids + Cholesterol dissolution Dissolution lipids->dissolution organic_solvent Organic Solvent (Chloroform:Methanol) organic_solvent->dissolution evaporation Rotary Evaporation dissolution->evaporation lipid_film Thin Lipid Film evaporation->lipid_film hydration Hydration lipid_film->hydration hydration_solution Aqueous this compound Solution hydration_solution->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv sizing Sizing (Extrusion/Sonication) mlv->sizing final_product This compound-Loaded Liposomes sizing->final_product

Caption: Workflow for this compound Encapsulation in Liposomes.

release_study_workflow start Start: this compound-Loaded Formulation dialysis_setup Place in Dialysis Bag start->dialysis_setup incubation Incubate in Release Medium (e.g., PBS, 37°C) dialysis_setup->incubation sampling Sample Release Medium at Time Intervals incubation->sampling sampling->incubation Maintain Sink Conditions quantification Quantify this compound (e.g., HPLC) sampling->quantification analysis Calculate Cumulative Release (%) quantification->analysis

References

Troubleshooting & Optimization

Technical Support Center: Lacticin 481 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the production yield of lacticin 481.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

A1: this compound is a lantibiotic, a class of antimicrobial peptides, produced by certain strains of the Gram-positive bacterium Lactococcus lactis.[1][2][3] It exhibits inhibitory activity against other lactic acid bacteria and some pathogenic bacteria like Clostridium tyrobutyricum.[4]

Q2: What are the key genes involved in this compound biosynthesis?

A2: The biosynthesis of this compound is governed by a six-gene operon, lctAMTFEG.[5]

  • lctA : Encodes the precursor peptide of this compound.

  • lctM and lctT : Involved in the post-translational modification and export of the mature bacteriocin.[5][6] LctM is essential for creating the unusual amino acid residues characteristic of lantibiotics.[7]

  • lctFEG : Code for an immunity system that protects the producing strain from its own this compound.[5][6]

Q3: What is the primary regulatory mechanism for this compound production?

A3: this compound production is significantly influenced by environmental pH.[5] The production is stimulated by acidification of the growth medium, which can be a result of lactic acid production by Lactococcus lactis itself or by artificially lowering the pH.[5][8] This regulation occurs at the transcriptional level, with two promoters (P1 and P3) upstream of the lctA gene being acid-induced.[5] Unlike some other lantibiotics, the this compound operon does not contain a specific regulator gene.[5]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or no this compound activity detected. Suboptimal culture pH.This compound production is induced by acidic conditions. Ensure the pH of the culture medium drops to around 5.5-6.0 during fermentation.[3] You can also try artificially lowering the initial pH of the medium.[5]
Inappropriate culture medium composition.The choice of carbon and nitrogen sources significantly impacts yield. Experiment with different sources to find the optimal combination for your strain.
Incorrect incubation temperature.The optimal temperature for growth of Lactococcus lactis may not be the same as for maximal bacteriocin production.[9] An optimal temperature is around 30°C.[10][11]
Inconsistent batch-to-batch production. Variation in inoculum preparation.Standardize the age and size of the inoculum. Using a mid-exponential phase culture at a 1% (v/v) inoculum size has been shown to be optimal for the production of similar bacteriocin-like inhibitory substances.[9]
Fluctuation in final culture pH.Monitor and control the pH of the fermentation. A controlled pH environment can lead to more reproducible results.
Producer strain shows signs of self-inhibition. Insufficient expression of immunity genes (lctFEG).Ensure the entire lctAMTFEG operon is intact and expressed. The immunity genes are crucial for protecting the producer strain.[5][6]

Experimental Protocols

Protocol 1: Optimizing Culture Medium for this compound Production

This protocol outlines a method to systematically test the effect of different carbon and nitrogen sources on this compound yield.

1. Baseline Culture:

  • Prepare a standard growth medium for Lactococcus lactis, such as M17 broth supplemented with 0.5% glucose (GM17).[5]
  • Inoculate with a fresh overnight culture of the this compound-producing Lactococcus lactis strain.
  • Incubate at 30°C without shaking.

2. Carbon Source Optimization:

  • Prepare M17 broth with different carbon sources (e.g., fructose, lactose, sucrose) at the same concentration as the baseline glucose.
  • Inoculate and incubate as described above.
  • Collect samples at regular intervals to measure cell growth (OD600) and this compound activity.

3. Nitrogen Source Optimization:

  • Prepare the optimal M17-based medium from the previous step and replace the standard nitrogen source (e.g., peptone, yeast extract) with alternative organic (e.g., soytone, tryptone) and inorganic (e.g., ammonium sulfate) nitrogen sources.
  • Inoculate and incubate as described.
  • Monitor cell growth and this compound activity.

4. Quantification of this compound Activity:

  • Use an agar well diffusion assay with a sensitive indicator strain, such as Lactococcus lactis subsp. cremoris CNRZ 117.
  • Briefly, centrifuge the culture samples to obtain cell-free supernatant.
  • Pour an agar plate seeded with the indicator strain and create wells.
  • Add a known volume of the supernatant to the wells and incubate.
  • Measure the diameter of the inhibition zone and express the activity in arbitrary units (AU/mL).

Protocol 2: Evaluating the Effect of pH on this compound Production

This protocol describes how to assess the impact of initial and controlled pH on the yield of this compound.

1. Uncontrolled pH Fermentation:

  • Prepare the optimized culture medium from Protocol 1.
  • Inoculate with the producer strain.
  • Incubate at 30°C and monitor the pH drop and this compound production over time.

2. Controlled pH Fermentation:

  • Use a fermenter with pH control.
  • Prepare the optimized medium and inoculate.
  • Set the pH to be maintained at a specific level (e.g., 5.5, 6.0, 6.5) throughout the fermentation using automated addition of an acid or base.
  • Collect samples periodically to measure cell density and this compound activity.

3. Data Analysis:

  • Compare the this compound yields from the uncontrolled and controlled pH fermentations to determine the optimal pH conditions.

Quantitative Data Summary

FactorConditionEffect on this compound ProductionReference
pH Acidic pH (e.g., 5.5)Stimulates production at the transcriptional level.[3][5]
Temperature 30.5°COptimal for bacteriocin production by a Lactococcus lactis strain.[12]
Carbon Source FructoseIncreased BLIS production by up to 34.94% compared to BHI medium for L. lactis Gh1.[9]
XyloseMaximized bacteriocin production in one study with L. lactis.[10]
Nitrogen Source Soytone1.28-times higher BLIS production compared to other organic nitrogen sources for L. lactis Gh1.[9]
PeptoneFound to be the best inducer of bacteriocin production in one study with L. lactis.[10]

Note: BLIS (Bacteriocin-Like Inhibitory Substances) production by Lactococcus lactis Gh1 is used as a proxy for trends that may be applicable to this compound production.

Visualizations

Lacticin481_Biosynthesis_and_Regulation cluster_operon lct Operon cluster_cell Lactococcus lactis Cell cluster_biosynthesis Biosynthesis Pathway cluster_immunity Immunity cluster_environment Environmental Factors lctA lctA Precursor LctA Precursor Peptide lctA->Precursor lctM lctM Modified_Precursor Modified Precursor lctM->Modified_Precursor lctT lctT Mature_Lacticin Mature this compound lctT->Mature_Lacticin Export Export lctT->Export lctFEG lctFEG Immunity_Protein LctFEG Protein Complex lctFEG->Immunity_Protein Precursor->Modified_Precursor LctM Modified_Precursor->Mature_Lacticin LctT (Cleavage) Mature_Lacticin->Export LctT (Transport) Protection Self-Protection Immunity_Protein->Protection Acidic_pH Low pH (Lactic Acid) Acidic_pH->lctA Induces Transcription (P1, P3)

Caption: Biosynthesis and regulation of this compound production.

Experimental_Workflow A 1. Strain Selection & Inoculum Preparation B 2. Media Optimization A->B C Carbon Source Screening (Glucose, Fructose, etc.) B->C D Nitrogen Source Screening (Peptone, Soytone, etc.) B->D E 3. pH Optimization C->E Select best C source D->E Select best N source F Uncontrolled pH Fermentation E->F G Controlled pH Fermentation E->G H 4. Temperature Optimization F->H Compare results G->H Compare results I Incubation at different temperatures (e.g., 28°C, 30°C, 32°C) H->I J 5. Quantification of Yield I->J K Agar Well Diffusion Assay J->K L Analysis of Results K->L

Caption: Workflow for optimizing this compound production yield.

References

Lacticin 481 Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of lacticin 481.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for this compound purification?

A common purification strategy for this compound involves a multi-step process that typically includes ammonium sulfate precipitation, followed by one or more chromatography steps such as gel filtration and reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4] The goal is to sequentially enrich for this compound while removing contaminating proteins and other molecules.

Q2: I am observing a low yield of this compound after ammonium sulfate precipitation. What could be the cause?

Several factors can contribute to low recovery after ammonium sulfate precipitation. One common issue is the use of a suboptimal ammonium sulfate concentration. The optimal saturation for precipitating this compound should be empirically determined, as a concentration that is too low will lead to incomplete precipitation.[5] Additionally, insufficient centrifugation force or time can result in a loose pellet that is difficult to collect.[5] It is also crucial to maintain a low temperature (around 4°C) throughout the process to minimize protein degradation.[6]

Q3: My this compound sample is not binding to the ion-exchange chromatography column. What should I do?

For successful binding to a cation exchange column, the pH of the buffer should be at least 0.5 units below the isoelectric point (pI) of this compound, ensuring it carries a net positive charge.[7] High salt concentrations in the sample can also interfere with binding by competing with the protein for the charged resin.[5][7] Therefore, it is important to desalt the sample after ammonium sulfate precipitation and before loading it onto the ion-exchange column.[7]

Q4: I am seeing poor peak resolution during RP-HPLC. How can I improve it?

Poor resolution in RP-HPLC can be addressed by optimizing the elution gradient. A shallower gradient of the organic solvent, such as acetonitrile, can often improve the separation of closely eluting peaks.[5] Contaminants from previous runs can also affect column performance, so regular column cleaning is recommended.[5] Peak tailing may indicate secondary interactions between this compound and the silica backbone of the column, which can sometimes be mitigated by adjusting the mobile phase composition.[5]

Q5: My purified this compound shows low or no activity. What are the possible reasons?

Loss of activity can occur at various stages of purification. This compound may be sensitive to pH and temperature extremes.[8] For instance, while it is generally stable up to 90°C for 10 minutes, activity can be significantly reduced at higher temperatures.[8] The presence of proteases in the initial cell lysate can also degrade the bacteriocin; working at low temperatures and adding protease inhibitors can help prevent this.[5] It is also important to ensure that the buffers used during purification are compatible with maintaining the stability and activity of this compound.

Troubleshooting Guides

Low Yield After Ammonium Sulfate Precipitation
Symptom Possible Cause Recommendation
Low bacteriocin activity in the precipitateIncorrect ammonium sulfate concentration.Empirically determine the optimal saturation level for this compound precipitation. A stepwise fractionation can be performed (e.g., 0-30% and 30-80%) to identify the fraction with the highest activity.[9]
pH of the solution is not optimal for precipitation.Check and adjust the pH of the culture supernatant before adding ammonium sulfate.[9]
Loose or floating pellet after centrifugationInsufficient centrifugation speed or time.Increase the centrifugal force (e.g., 10,000 x g or higher) and duration (e.g., 20-45 minutes).[3][5]
Extensive stirring causing pellet to float.After dissolving the ammonium sulfate, allow the solution to stand without stirring overnight at 4°C.[6]
No precipitate formationLow initial concentration of this compound.Concentrate the culture supernatant before precipitation using methods like ultrafiltration.
Issues with Ion-Exchange Chromatography (IEX)
Symptom Possible Cause Recommendation
This compound does not bind to the columnIncorrect buffer pH.For cation exchange, ensure the buffer pH is below the pI of this compound. For anion exchange, the pH should be above the pI.[7][10]
High salt concentration in the sample.Desalt the sample using dialysis or a desalting column before loading it onto the IEX column.[7]
Column not equilibrated properly.Ensure the column is thoroughly equilibrated with the starting buffer until the pH and conductivity are stable.[10]
This compound elutes too early or too lateSuboptimal elution conditions.Adjust the salt gradient. A shallower gradient may be needed for better resolution.[10] If the protein binds too strongly, increase the ionic strength of the elution buffer.[10]
Poor resolution of peaksColumn overloaded.Reduce the amount of protein loaded onto the column.[10]
Flow rate is too high.Reduce the flow rate to allow for better interaction between the protein and the resin.[10]

Experimental Protocols

Ammonium Sulfate Precipitation of this compound
  • Preparation : Start with cell-free culture supernatant. It is recommended to perform this procedure at 4°C.

  • Precipitation : Slowly add solid ammonium sulfate to the supernatant with gentle stirring to the desired saturation level (e.g., 60-80%).[3]

  • Incubation : Continue stirring for several hours (e.g., 4 hours) or let it stand overnight at 4°C without stirring.[3][6]

  • Centrifugation : Collect the precipitate by centrifugation at a high speed (e.g., 20,000 x g) for a sufficient duration (e.g., 45 minutes) at 4°C.[3]

  • Resuspension : Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 25 mM Sørensen buffer, pH 6.0).[3]

  • Desalting : Remove the excess salt from the resuspended pellet by dialysis against the same buffer or by using a desalting column.

Cation-Exchange Chromatography
  • Column Preparation : Pack a cation-exchange column (e.g., SP Sepharose) and equilibrate it with a low-ionic-strength start buffer (e.g., 20 mM sodium phosphate, pH 5.8).[11]

  • Sample Loading : Load the desalted this compound sample onto the equilibrated column.

  • Washing : Wash the column with several column volumes of the start buffer to remove any unbound proteins.

  • Elution : Elute the bound this compound using a linear or stepwise gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the start buffer).[11]

  • Fraction Collection : Collect fractions throughout the elution process and assay each fraction for bacteriocin activity to identify the fractions containing purified this compound.

Data Presentation

Table 1: Example of this compound Purification Summary

Purification StepTotal Activity (AU)Total Protein (mg)Specific Activity (AU/mg)Yield (%)Purification (Fold)
Culture Supernatant2,621,44011,262232.81001
80% (NH4)2SO4 Precipitate2,621,44011238,3121001,024
Gel Filtration8,4481.84,6930.3220.2
C18 RP-HPLC655,3600.125,461,3332523,459

Note: The values in this table are adapted from a published study on this compound purification and are for illustrative purposes.[3][4] Actual results may vary depending on the specific experimental conditions.

Visualizations

Lacticin481_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Culture L. lactis Culture Centrifugation1 Centrifugation Culture->Centrifugation1 Supernatant Cell-Free Supernatant Centrifugation1->Supernatant AmSO4 Ammonium Sulfate Precipitation Supernatant->AmSO4 Centrifugation2 Centrifugation AmSO4->Centrifugation2 Pellet Resuspended Pellet Centrifugation2->Pellet Desalting Desalting Pellet->Desalting IEX Ion-Exchange Chromatography Desalting->IEX RPHPLC Reversed-Phase HPLC IEX->RPHPLC Purified Purified this compound RPHPLC->Purified

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low Yield After Ammonium Sulfate Precipitation Check_Activity Is activity lost in the supernatant or pellet? Start->Check_Activity Supernatant_High Activity high in supernatant Check_Activity->Supernatant_High Supernatant Pellet_Low Activity low in pellet Check_Activity->Pellet_Low Pellet Optimize_AmSO4 Optimize (increase) (NH4)2SO4 concentration Supernatant_High->Optimize_AmSO4 Check_Centrifugation Was the pellet loose or did it float? Pellet_Low->Check_Centrifugation Resolved Yield Improved Optimize_AmSO4->Resolved Increase_Centri Increase centrifugation speed/time Check_Centrifugation->Increase_Centri Yes Check_Degradation Is overall activity (supernatant + pellet) low? Check_Centrifugation->Check_Degradation No Modify_Stirring Reduce stirring during precipitation Increase_Centri->Modify_Stirring Modify_Stirring->Resolved Add_Inhibitors Add protease inhibitors and work at 4°C Check_Degradation->Add_Inhibitors Yes Check_Degradation->Resolved No Add_Inhibitors->Resolved

Caption: A troubleshooting decision tree for low yield after ammonium sulfate precipitation.

References

Technical Support Center: Optimizing Recombinant Lacticin 481 Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for recombinant lacticin 481 production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low expression yields of this potent bacteriocin.

Frequently Asked Questions (FAQs)

Q1: My recombinant this compound expression in Lactococcus lactis is very low. What are the common causes?

Low expression of recombinant this compound in its native producer, Lactococcus lactis, can stem from several factors. Key areas to investigate include suboptimal culture conditions, issues with the expression vector or promoter, and post-transcriptional limitations. Specifically, the production of this compound is significantly stimulated by a low pH environment.[1][2][3] This regulation occurs at the transcriptional level, affecting the two main promoters of the lct operon, P1 and P3.[1][2][3] If the pH of your culture medium is not dropping sufficiently during fermentation, or if the initial pH is too high, promoter activity will be reduced, leading to poor yields. Additionally, using a low-copy-number plasmid for your expression construct can limit the amount of transcript and, consequently, the final product.[1][3]

Q2: I am using a heterologous host like E. coli for this compound expression and getting minimal to no yield. What should I troubleshoot?

Expressing a bacteriocin from a Gram-positive bacterium like L. lactis in a Gram-negative host such as E. coli presents unique challenges. A primary obstacle is the difference in codon usage between the two organisms.[4][5][6] The native lctA gene sequence may contain codons that are rare in E. coli, leading to translational stalling and low protein synthesis.[4][7] Another critical aspect is the necessity for post-translational modifications. This compound is a lantibiotic, requiring the enzyme LctM for the dehydration of serine and threonine residues and subsequent cyclization with cysteine residues to form thioether bridges, which are essential for its activity.[8][9][10] The processing and export of the precursor peptide also require specific machinery, namely the LctT protein.[11] Therefore, for successful production in E. coli, it is crucial to co-express the necessary maturation enzymes (lctM) and potentially the transporter (lctT).

Q3: How can I optimize the culture conditions to enhance this compound production in L. lactis?

Optimizing culture conditions is a critical step in boosting recombinant this compound expression. Based on current research, pH is a dominant factor.

  • pH Control: this compound production is stimulated by acidification resulting from lactic acid fermentation.[1][2][3] Ensuring your culture reaches a sufficiently low pH during the stationary phase can enhance the activity of the native promoters.[1][3] You can achieve this by using a medium that allows for robust fermentation or by artificially lowering the initial pH of the medium.[1][3]

  • Media Composition: The choice of growth medium can significantly impact cell density and bacteriocin production. While standard media like M17 with glucose (GM17) are commonly used, supplementing with additional nitrogen and carbon sources, such as yeast extract and sucrose, has been shown to improve the production of other bacteriocins like nisin in L. lactis and could be beneficial for this compound as well.[1][12]

  • Temperature: L. lactis strains are typically grown at 30°C.[1] While significant deviations are not commonly reported for this compound, temperature can be a critical parameter for recombinant protein expression in general and could be optimized for your specific strain and expression system.[13]

Q4: Which expression systems and promoters are recommended for high-level production of this compound in L. lactis?

For robust and controllable expression in L. lactis, the nisin-controlled gene expression (NICE) system is a highly effective and widely used tool.[14][15][16] This inducible system allows for gene expression to be triggered by the addition of sub-inhibitory concentrations of nisin. This is particularly advantageous if high constitutive expression of this compound proves to be toxic to the host cells. For constitutive expression, utilizing a high-copy-number vector can lead to higher yields compared to low-copy-number plasmids.[1][3] The native promoters of the this compound operon, P1 and P3, are acid-induced and can be effective, especially in a production process that involves significant fermentation and pH drop.[1][2][3]

Troubleshooting Guides

Issue 1: Low or No this compound Activity Detected
Possible Cause Troubleshooting Step
Inefficient Post-Translational Modification Ensure the co-expression of the maturation enzyme LctM, which is essential for the formation of lanthionine bridges and the biological activity of this compound.[8][9][10] Verify the correct expression and activity of LctM.
Incorrect Precursor Peptide Processing The leader peptide of the this compound precursor (LctA) must be cleaved for activation. This is typically carried out by the LctT transporter.[11] If using a heterologous host, ensure a suitable protease is present or co-expressed.
Degradation of the Peptide This compound may be susceptible to proteases in the host or culture medium. Consider using protease-deficient host strains or optimizing purification protocols to minimize degradation.
Suboptimal Assay Conditions Confirm that the indicator strain used for activity assays is sensitive to this compound and that the assay conditions (e.g., pH, media) are appropriate.
Issue 2: Low Protein Yield Despite Confirmation of Gene Expression
Possible Cause Troubleshooting Step
Codon Bias in Heterologous Hosts Optimize the codon usage of the lctA gene for the expression host (e.g., E. coli).[4][7] This can significantly improve translational efficiency.
Suboptimal Promoter Strength or Regulation If using an inducible system like NICE, optimize the inducer concentration and the timing of induction.[12][15] For constitutive promoters, ensure they are strong enough for your desired expression level. Consider testing different promoters.[17]
Plasmid Instability or Low Copy Number Verify the stability of your expression plasmid. Use a high-copy-number vector to increase gene dosage.[1][3][18]
Toxicity of this compound to the Host High concentrations of active this compound can be toxic even to producer strains. Ensure the co-expression of the immunity genes lctF, lctE, and lctG, which encode an ABC transporter that confers resistance.[19] In a heterologous host, consider using an inducible promoter to delay production until a higher cell density is reached.
Inefficient Protein Secretion/Export The LctT protein is responsible for the export of this compound.[19] In its absence, secretion may be inefficient. Ensure LctT is co-expressed and functional.

Experimental Protocols

Protocol 1: Cultivation of Lactococcus lactis for this compound Production

This protocol is based on standard cultivation methods for L. lactis.

  • Prepare the Growth Medium: Use M17 medium supplemented with 0.5% glucose (GM17).[1] For buffered medium, include 19 g/L of sodium β-glycerophosphate.[1] For experiments investigating pH effects, prepare GM17 without the glycerophosphate and adjust the initial pH as needed (e.g., to 5.5 with acetic acid).[1]

  • Inoculation: Inoculate the prepared medium with an overnight culture of the recombinant L. lactis strain.

  • Incubation: Incubate the culture at 30°C without aeration.[1]

  • Monitoring and Harvesting: Monitor cell growth by measuring the optical density at 600 nm (OD600). Harvest the cells and/or supernatant at the desired growth phase (e.g., stationary phase, where this compound production is often maximal).[1]

  • Activity Assay: To determine this compound activity, perform a well diffusion assay using a sensitive indicator strain. The activity is typically expressed in arbitrary units (AU) per milliliter.

Visual Guides

This compound Biosynthesis and Immunity Pathway

Lacticin481_Pathway This compound Biosynthesis and Immunity Pathway cluster_operon lct Operon cluster_process Cellular Processes lctA lctA (Precursor Peptide) Transcription Transcription lctM lctM (Modification Enzyme) lctT lctT (Transporter/Protease) lctFEG lctFEG (Immunity Proteins) Translation Translation Transcription->Translation mRNA lctA_precursor Pre-lacticin 481 Translation->lctA_precursor LctA Precursor lctM_protein LctM Translation->lctM_protein lctT_protein LctT Translation->lctT_protein lctFEG_protein LctFEG (ABC Transporter) Translation->lctFEG_protein Modification Post-Translational Modification Modified_precursor Modified LctA Modification->Modified_precursor Modified Precursor Export Export & Activation Active_lacticin Active_lacticin Export->Active_lacticin Active this compound (extracellular) Immunity Self-Immunity lctA_precursor->Modification lctM_protein->Modification Catalyzes lctT_protein->Export Mediates lctFEG_protein->Immunity Provides Modified_precursor->Export Active_lacticin->Immunity Target

Caption: Overview of the genetic organization and biosynthetic pathway for this compound.

Troubleshooting Workflow for Low this compound Expression

Troubleshooting_Workflow Troubleshooting Low this compound Expression Start Start: Low/No this compound Yield CheckHost Expression Host? Start->CheckHost L_lactis Lactococcus lactis CheckHost->L_lactis Native E_coli E. coli / Other CheckHost->E_coli Heterologous CheckpH Check Culture pH: Is it acidic (<5.5)? L_lactis->CheckpH CodonOptimize Codon Optimize lctA gene? E_coli->CodonOptimize OptimizeMedia Optimize Media for Acid Production CheckpH->OptimizeMedia No CheckVector Check Vector: High-copy number? CheckpH->CheckVector Yes OptimizeMedia->CheckVector SwitchVector Switch to High-Copy Vector CheckVector->SwitchVector No CheckPromoter Check Promoter: Using NICE system? CheckVector->CheckPromoter Yes SwitchVector->CheckPromoter OptimizeInduction Optimize Nisin Induction CheckPromoter->OptimizeInduction Yes CheckActivity Verify Biological Activity: Post-translational modification? CheckPromoter->CheckActivity No OptimizeInduction->CheckActivity SynthesizeGene Synthesize Optimized Gene CodonOptimize->SynthesizeGene No CoexpressEnzymes Co-express Maturation Enzymes (lctM, lctT)? CodonOptimize->CoexpressEnzymes Yes SynthesizeGene->CoexpressEnzymes AddEnzymeGenes Clone lctM/lctT into Expression System CoexpressEnzymes->AddEnzymeGenes No CheckToxicity Assess Host Toxicity: Growth inhibition? CoexpressEnzymes->CheckToxicity Yes AddEnzymeGenes->CheckToxicity UseInducibleSystem Use Inducible Promoter CheckToxicity->UseInducibleSystem Yes CheckToxicity->CheckActivity No UseInducibleSystem->CheckActivity CoexpressLctM Ensure lctM is Co-expressed CheckActivity->CoexpressLctM No End Improved Yield CheckActivity->End Yes CoexpressLctM->End

Caption: A step-by-step workflow for diagnosing and resolving low expression of this compound.

References

Technical Support Center: Strategies to Improve Lacticin 481 Stability in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bacteriocin lacticin 481. Here, you will find information on improving its stability in various food systems, along with detailed experimental protocols and data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound activity decreases significantly when I add it to a food product. What are the common causes?

A1: Several factors within a food matrix can lead to a reduction in this compound activity. These include:

  • Enzymatic Degradation: Proteolytic enzymes naturally present in food can degrade the peptide structure of this compound.[1]

  • Binding to Food Components: this compound can bind to proteins and fats in the food, reducing its availability to act on target microorganisms.

  • Suboptimal pH: The stability and activity of this compound are pH-dependent. A significant deviation from its optimal pH range can lead to loss of function.

  • High Processing Temperatures: While this compound is relatively heat-stable, prolonged exposure to very high temperatures during food processing can lead to its degradation.

Troubleshooting Tips:

  • Assess the proteolytic activity of your food matrix.

  • Consider encapsulation or immobilization of this compound to protect it from enzymatic degradation and binding to food components.

  • Measure and, if possible, adjust the pH of the food product to be closer to the optimal range for this compound activity.

  • Evaluate the temperature profile of your food processing steps and minimize excessive heat exposure where possible.

Q2: What is the optimal pH for this compound stability?

A2: The production of this compound by Lactococcus lactis is stimulated by acidic conditions.[2] While specific quantitative data on stability across a wide pH range is limited in publicly available literature, bacteriocins from lactic acid bacteria generally exhibit good stability in acidic to neutral pH ranges.

Q3: How stable is this compound to heat treatment?

A3: this compound demonstrates good thermal stability. One study showed that it remains stable after being heated to 100°C for 10 minutes.[3][4] This makes it suitable for use in pasteurized food products. However, the exact temperature stability can be influenced by the food matrix's composition.

Q4: Can I use this compound in dairy products like cheese?

A4: Yes, this compound has been successfully used in cheese manufacturing. Its application can help control the growth of non-starter lactic acid bacteria and can contribute to accelerated cheese ripening by promoting the lysis of starter cultures, which releases intracellular enzymes.[5][6][7][8]

Q5: Is this compound effective in meat products?

A5: Bacteriocins, including this compound, have shown potential for the biopreservation of meat products by inhibiting the growth of spoilage and pathogenic bacteria.[9] However, the effectiveness can be influenced by the high fat and protein content of meat, which may lead to the binding of the bacteriocin.

Q6: What are the most effective strategies to enhance this compound stability in a complex food matrix?

A6: The most promising strategies include:

  • Encapsulation: This involves entrapping this compound within a protective matrix, such as a biopolymer, to shield it from adverse environmental conditions.

  • Immobilization in Antimicrobial Packaging: Incorporating this compound directly into food packaging materials allows for its slow release onto the food surface, maintaining a high concentration where microbial growth is most likely to occur.

Data Presentation: this compound Stability

Table 1: Effect of Heat Treatment on this compound Activity

Treatment Temperature (°C)Treatment Time (minutes)Activity Retention (%)Reference
10010100[3][4]

Table 2: Stability of this compound in a Cheese Model System

Ripening Time (months)This compound LevelImpact on Non-Starter Lactic Acid BacteriaReference
6Remained constantSignificant reduction[10]

Note: Quantitative data on the stability of this compound in various food matrices over time and under different pH and temperature conditions is not extensively available in the public domain. The tables above reflect the available data. Researchers are encouraged to perform stability studies specific to their food product and processing conditions.

Experimental Protocols

Protocol 1: Purification of this compound

This protocol is based on the method described by Piard et al. (1992).[3][4][11][12]

1. Culture and Supernatant Preparation:

  • Grow the this compound-producing strain Lactococcus lactis in a suitable broth medium (e.g., M17 or MRS broth) at 30°C.
  • Harvest the culture in the early stationary phase.
  • Centrifuge the culture to pellet the cells.
  • Collect the supernatant, adjust the pH to 6.0, and filter-sterilize it through a 0.22 µm filter.
  • For increased stability during storage, heat the supernatant at 100°C for 10 minutes.[3][4]

2. Ammonium Sulfate Precipitation:

  • Cool the supernatant to 4°C.
  • Slowly add ammonium sulfate to the stirred supernatant to achieve 60% saturation.
  • Continue stirring at 4°C for at least 4 hours.
  • Centrifuge to collect the precipitate.
  • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 25 mM sodium phosphate buffer, pH 6.0).

3. Gel Filtration Chromatography:

  • Apply the resuspended precipitate to a gel filtration column (e.g., Sephadex G-50) equilibrated with the same buffer.
  • Elute the bacteriocin with the same buffer and collect fractions.
  • Assay the fractions for antimicrobial activity to identify those containing this compound.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Pool the active fractions from gel filtration.
  • Apply the pooled fractions to a C18 RP-HPLC column.
  • Elute with a gradient of an organic solvent (e.g., acetonitrile or isopropanol) in water, both containing 0.1% trifluoroacetic acid (TFA).[3]
  • Monitor the elution profile at 220 nm and collect peaks.
  • Assay the collected peaks for activity to identify the purified this compound.

Protocol 2: this compound Activity Assay (Agar Well Diffusion Method)

1. Indicator Strain Preparation:

  • Prepare an overnight culture of a sensitive indicator strain (e.g., Lactococcus lactis HP).
  • Inoculate a suitable molten agar medium (kept at 45-50°C) with the indicator strain.
  • Pour the inoculated agar into petri dishes and allow it to solidify.

2. Sample Preparation and Application:

  • Prepare serial twofold dilutions of the this compound samples (purified or in a food matrix extract).
  • Cut wells into the solidified agar plates.
  • Add a fixed volume of each dilution to the wells.

3. Incubation and Measurement:

  • Incubrate the plates under appropriate conditions for the indicator strain to grow.
  • Measure the diameter of the inhibition zones around the wells.
  • The activity is typically expressed in Arbitrary Units per milliliter (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.

Protocol 3: Encapsulation of this compound by Spray-Drying (Adapted for this compound)

1. Preparation of the Encapsulation Solution:

  • Prepare a solution of a suitable wall material, such as a combination of whey protein isolate and maltodextrin.
  • Dissolve the purified this compound in this solution to a desired concentration.

2. Spray-Drying Process:

  • Use a laboratory-scale spray dryer.
  • Set the inlet air temperature (e.g., 120-160°C).
  • Adjust the feed pump to a constant flow rate.
  • Atomize the solution into the drying chamber.
  • The hot air facilitates the rapid evaporation of water, forming microcapsules with this compound as the core.
  • Collect the powdered microcapsules from the cyclone collector.

3. Characterization:

  • Evaluate the encapsulation efficiency, particle size, and morphology of the microcapsules.
  • Assess the stability and release of this compound from the microcapsules under simulated food processing and storage conditions.

Protocol 4: Incorporation of this compound into a Chitosan-Based Antimicrobial Film (Casting Method)

1. Preparation of the Film-Forming Solution:

  • Prepare a 1% (w/v) chitosan solution in 1% (v/v) acetic acid by stirring overnight.
  • Filter the solution to remove any undissolved particles.
  • Add a plasticizer, such as glycerol, to the solution.
  • Incorporate the purified this compound into the chitosan solution at a predetermined concentration and mix thoroughly.

2. Film Casting:

  • Pour a specific volume of the film-forming solution onto a level, non-stick surface (e.g., a petri dish or a glass plate).
  • Dry the film at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated.

3. Film Characterization:

  • Carefully peel the film from the casting surface.
  • Evaluate the film's mechanical properties (tensile strength, elongation), thickness, and antimicrobial activity against target microorganisms.
  • Assess the release of this compound from the film into a food simulant.

Visualizations

experimental_workflow_purification cluster_0 Step 1: Culture & Supernatant cluster_1 Step 2: Precipitation cluster_2 Step 3: Chromatography I cluster_3 Step 4: Chromatography II Culture L. lactis Culture Supernatant Collect & Prepare Supernatant Culture->Supernatant AmmoniumSulfate Ammonium Sulfate Precipitation Supernatant->AmmoniumSulfate GelFiltration Gel Filtration AmmoniumSulfate->GelFiltration RPHPLC RP-HPLC GelFiltration->RPHPLC PurifiedLacticin Purified this compound RPHPLC->PurifiedLacticin

Caption: Workflow for the purification of this compound.

logical_relationship_stability cluster_factors Influencing Factors cluster_strategies Improvement Strategies Lacticin481 This compound Stability pH pH Lacticin481->pH Temperature Temperature Lacticin481->Temperature Enzymes Proteolytic Enzymes Lacticin481->Enzymes FoodMatrix Food Matrix Components (Fat, Protein) Lacticin481->FoodMatrix Encapsulation Encapsulation Encapsulation->Lacticin481 Packaging Antimicrobial Packaging Packaging->Lacticin481

Caption: Factors affecting this compound stability and improvement strategies.

References

Lacticin 481 Agar Diffusion Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lacticin 481 agar diffusion assays.

Frequently Asked Questions (FAQs)

Q1: What is a this compound agar diffusion assay and what is it used for?

A1: A this compound agar diffusion assay is a microbiological method used to determine the antimicrobial activity of the bacteriocin, this compound. It is primarily used to assess the production of this compound by Lactococcus lactis strains or to quantify the susceptibility of sensitive indicator strains to purified or semi-purified this compound. The assay relies on the diffusion of this compound through an agar medium, which creates a zone of growth inhibition around the point of application if the target microorganism is susceptible.

Q2: Which indicator strains are suitable for this compound assays?

A2: The most commonly used sensitive indicator strains for this compound agar diffusion assays are Lactococcus cremoris HP and Bacillus subtilis 168. The choice of indicator strain can depend on the specific objectives of the experiment.

Q3: What are the basic methods for performing an agar diffusion assay for this compound?

A3: The two primary methods are the agar well diffusion assay and the disk diffusion assay.

  • Agar Well Diffusion Assay: A hole is cut into an agar plate seeded with the indicator organism, and a solution containing this compound is placed into the well.

  • Disk Diffusion Assay: A sterile paper disk is impregnated with a solution of this compound and then placed on the surface of an agar plate seeded with the indicator organism.

In both methods, the plate is incubated, and the diameter of the clear zone of growth inhibition around the well or disk is measured.

Q4: How is the activity of this compound quantified in an agar diffusion assay?

A4: The activity of this compound is typically quantified by measuring the diameter of the zone of inhibition in millimeters. This measurement can be correlated with the concentration of this compound. Activity is often expressed in Arbitrary Units per milliliter (AU/mL), which is defined as the reciprocal of the highest dilution of the sample that still produces a clear zone of inhibition.

Troubleshooting Guide

This guide addresses common problems encountered during this compound agar diffusion assays and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
No zone of inhibition or very small zones 1. Inactive this compound: The bacteriocin may have degraded due to improper storage (e.g., temperature fluctuations) or repeated freeze-thaw cycles. 2. Resistant Indicator Strain: The indicator strain may have lost its sensitivity or a resistant variant may have been selected. 3. Low Concentration of this compound: The concentration of this compound in the sample may be below the limit of detection for the assay. 4. Improper pH of the Sample: The pH of the sample containing this compound may not be optimal for its activity.1. Verify this compound Activity: Use a fresh, properly stored aliquot of this compound as a positive control. Store this compound at -20°C or below. 2. Check Indicator Strain: Use a fresh culture of the indicator strain from a reliable stock. Periodically check the sensitivity of the indicator strain with a known concentration of this compound. 3. Concentrate the Sample: If testing a culture supernatant, consider concentrating the supernatant (e.g., by ammonium sulfate precipitation) to increase the bacteriocin concentration. 4. Adjust Sample pH: Adjust the pH of the sample to a range optimal for this compound activity (typically around 6.0-7.0) before performing the assay.
Irregular or fuzzy zone edges 1. Uneven Inoculum: The indicator lawn may not have been spread evenly on the agar surface. 2. Contamination: Contamination of the agar plate or the indicator culture can lead to irregular growth patterns. 3. Swarming of Indicator Strain: Some motile bacteria may swarm across the agar surface, obscuring the zone of inhibition.1. Improve Inoculation Technique: Ensure a uniform and confluent lawn of the indicator strain by using a sterile swab to streak the entire surface of the plate in three different directions. 2. Maintain Aseptic Technique: Use proper aseptic techniques throughout the procedure to prevent contamination. 3. Use a Non-motile Strain or Adjust Agar Concentration: If using a motile strain like Bacillus subtilis, consider using a higher agar concentration (e.g., 1.5-2.0%) to reduce swarming.
Inconsistent results between replicates 1. Variation in Inoculum Density: The concentration of the indicator strain may vary between plates. 2. Inconsistent Agar Depth: The thickness of the agar can affect the diffusion of the bacteriocin. 3. Pipetting Errors: Inaccurate pipetting of the this compound solution can lead to variability. 4. Incubation Conditions: Variations in incubation temperature or time can affect microbial growth and zone size.1. Standardize Inoculum: Prepare the indicator strain inoculum to a specific optical density (e.g., McFarland standard) to ensure a consistent cell concentration. 2. Ensure Uniform Agar Depth: Pour a consistent volume of agar into each petri dish to maintain a uniform depth. 3. Calibrate Pipettes: Ensure that pipettes are properly calibrated and use consistent pipetting techniques. 4. Maintain Consistent Incubation: Incubate all plates under the same temperature and for the same duration.
Presence of colonies within the zone of inhibition 1. Resistant Mutants: Spontaneous resistant mutants of the indicator strain may arise and grow within the inhibition zone. 2. Mixed Culture: The indicator culture may be contaminated with a resistant microorganism.1. Isolate and Test Colonies: Isolate colonies from within the zone and re-test their susceptibility to this compound. 2. Purify Indicator Culture: Streak the indicator strain for single colonies to ensure a pure culture before preparing the inoculum.

Quantitative Data Summary

The following table provides representative data on the relationship between this compound activity and the resulting zone of inhibition against common indicator strains. Note that these values can vary depending on the specific experimental conditions.

This compound Activity (AU/mL)Approximate Zone of Inhibition Diameter (mm) vs. Lactococcus cremoris HPApproximate Zone of Inhibition Diameter (mm) vs. Bacillus subtilis 168
160020 - 2418 - 22
80016 - 2014 - 18
40012 - 1610 - 14
2008 - 126 - 10
1004 - 82 - 6

Experimental Protocols

Agar Well Diffusion Assay Protocol
  • Prepare Indicator Lawn:

    • Grow the indicator strain (Lactococcus cremoris HP or Bacillus subtilis 168) in appropriate broth medium to the early exponential phase.

    • Prepare a standardized inoculum (e.g., 0.5 McFarland standard).

    • Aseptically swab the entire surface of a suitable agar plate (e.g., M17 agar for L. cremoris, Nutrient Agar for B. subtilis) to create a uniform lawn.

  • Create Wells:

    • Aseptically cut wells (6-8 mm in diameter) in the seeded agar plate using a sterile cork borer or a sterile pipette tip.

  • Add this compound Sample:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution (or serial dilutions) into each well.

  • Incubation:

    • Incubate the plates under optimal conditions for the indicator strain (e.g., 30°C for L. cremoris, 37°C for B. subtilis) for 18-24 hours.

  • Measure Zone of Inhibition:

    • Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Preparation of Bacillus subtilis Spore Suspension
  • Cultivation:

    • Inoculate Bacillus subtilis 168 into a sporulation medium (e.g., Nutrient Agar supplemented with manganese sulfate).

  • Incubation:

    • Incubate the plates at 37°C for 3-5 days to allow for sporulation.

  • Harvesting Spores:

    • Harvest the spores by flooding the agar surface with sterile distilled water and gently scraping the surface with a sterile spreader.

  • Washing and Purification:

    • Centrifuge the spore suspension to pellet the spores. Wash the pellet several times with sterile distilled water to remove vegetative cells and debris.

  • Quantification and Storage:

    • Resuspend the final spore pellet in sterile distilled water and determine the spore concentration using a hemocytometer or by plating serial dilutions. Store the spore suspension at 4°C.

Visualizations

AgarWellDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A Prepare standardized indicator strain inoculum C Inoculate agar plate with indicator strain (lawn) A->C B Prepare agar plates B->C D Create wells in the agar C->D E Add this compound sample to wells D->E F Incubate plates E->F G Measure zone of inhibition (mm) F->G H Calculate activity (AU/mL) G->H

Caption: Experimental workflow for the agar well diffusion assay.

TroubleshootingFlowchart Start No or Small Zone of Inhibition Q1 Is the positive control (known active this compound) showing a zone? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Check indicator strain sensitivity. Use a fresh culture. Verify inoculum density. A1_Yes->Sol1 Q2 Is the this compound sample fresh and properly stored? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the sample pH optimal (6.0-7.0)? A2_Yes->Q3 Sol2 Use a fresh aliquot of this compound. Ensure proper storage (-20°C or below). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol4 Consider concentrating the sample. A3_Yes->Sol4 Sol3 Adjust sample pH. A3_No->Sol3

Caption: Troubleshooting flowchart for "no or small zone of inhibition" issues.

Technical Support Center: Bacterial Resistance to Lacticin 481

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of bacterial resistance to the lantibiotic lacticin 481.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of natural resistance (immunity) to this compound in producer strains like Lactococcus lactis?

A1: The primary mechanism of immunity to this compound in producer strains is an active export system mediated by an ABC (ATP-Binding Cassette) transporter.[1][2] This transporter is encoded by the lctF, lctE, and lctG genes located on the same operon as the this compound structural gene (lctA).[1][2] The protein products of these genes, LctF, LctE, and LctG, assemble to form a functional transporter that likely expels the bacteriocin from the cell, preventing it from reaching its target at the cytoplasmic membrane.[3]

Q2: Are all three genes, lctF, lctE, and lctG, necessary for immunity?

A2: Yes, experimental evidence confirms that all three genes are essential to confer resistance to this compound.[1] Deletion of any one of these genes results in the loss of the protective effect.[1]

Q3: How effective is the LctFEG ABC transporter in providing immunity?

A3: The level of immunity conferred by the LctFEG transporter can vary depending on the regulation of gene expression. Studies have shown that it can account for at least 6% and up to 100% of the immunity observed in the wild-type this compound producer strain.[1][2]

Q4: Can bacteria that do not produce this compound develop resistance?

A4: Yes, non-producer strains can acquire resistance. For instance, expressing the lctF, lctE, and lctG genes in a sensitive Lactococcus lactis strain makes it resistant to this compound.[1] Additionally, spontaneous mutations can lead to resistance, although this may occur at a low frequency.[4]

Q5: Is there cross-resistance between this compound and other bacteriocins?

A5: Yes, cross-resistance has been observed. Strains that develop resistance to the lantibiotic lacticin 3147 have also shown cross-resistance to this compound and nisin.[4] This suggests that some resistance mechanisms may be effective against multiple lantibiotics.

Q6: What is the mode of action of this compound, and how does this relate to resistance?

A6: this compound inhibits the biosynthesis of the bacterial cell wall by forming a complex with lipid II, a precursor molecule for peptidoglycan.[5][6][7] Unlike some other lantibiotics such as nisin, this compound does not appear to form pores in the bacterial membrane.[5][7] Resistance mechanisms, therefore, are primarily focused on preventing the interaction between this compound and lipid II, either by exporting the bacteriocin or potentially by modifying the cell envelope.

Troubleshooting Guide

Issue 1: My this compound-sensitive strain is showing unexpected resistance.

  • Possible Cause 1: Spontaneous Mutation. Bacteria can develop spontaneous resistance, although the frequency may be low.[4]

    • Troubleshooting Step: Re-streak your culture from a frozen stock to ensure you are starting with a sensitive population. Perform a minimal inhibitory concentration (MIC) assay to confirm the resistance level.

  • Possible Cause 2: Contamination. Your culture may be contaminated with a resistant strain.

    • Troubleshooting Step: Perform strain verification using techniques like 16S rRNA sequencing or strain-specific PCR.

  • Possible Cause 3: Experimental Conditions. The activity of this compound can be influenced by factors like pH. The expression of the this compound operon is stimulated by acidic conditions.[8]

    • Troubleshooting Step: Ensure your experimental medium and pH are consistent with established protocols for this compound activity assays.

Issue 2: My attempt to confer this compound resistance to a sensitive strain by expressing the lctFEG genes was unsuccessful.

  • Possible Cause 1: Incomplete Gene Expression. All three genes (lctF, lctE, and lctG) must be co-expressed to achieve resistance.[1]

    • Troubleshooting Step: Verify the integrity of your expression construct. Use RT-PCR or another suitable method to confirm the transcription of all three genes.

  • Possible Cause 2: Inadequate Promoter Activity. The level of expression of the lctFEG genes might be insufficient to provide detectable resistance.

    • Troubleshooting Step: Consider using a stronger, inducible promoter to drive the expression of the immunity genes.

  • Possible Cause 3: Host Strain Incompatibility. The expressed ABC transporter components may not be functioning optimally in the host strain's membrane environment.

    • Troubleshooting Step: If possible, try expressing the genes in a different sensitive host strain to see if the issue is host-specific.

Quantitative Data Summary

Table 1: Level of Immunity Conferred by the LctFEG ABC Transporter

Gene(s) ExpressedLevel of Immunity Compared to Wild-Type Producer StrainReference
lctF, lctE, lctG6% to 100%[1]

Experimental Protocols

Protocol 1: Transformation and Expression of this compound Immunity Genes (lctFEG) in a Sensitive Lactococcus lactis Strain

  • Vector Construction: The lctF, lctE, and lctG genes are cloned into a suitable E. coli - L. lactis shuttle vector. The genes should be placed under the control of a lactococcal promoter.

  • Transformation of E. coli : The ligation mixture is used to transform a competent E. coli strain (e.g., DH5α) for plasmid propagation. Transformants are selected on appropriate antibiotic-containing media. Plasmid DNA is then isolated and verified by restriction digestion and sequencing.

  • Transformation of L. lactis : The verified plasmid DNA is used to transform a competent this compound-sensitive L. lactis strain (e.g., IL1403) via electroporation.

  • Selection of Transformants: Transformants are plated on selective agar (e.g., M17-glucose agar containing the appropriate antibiotic) and incubated under conditions suitable for L. lactis growth.

  • Verification of Expression: The expression of lctF, lctE, and lctG in the L. lactis transformants can be confirmed by RT-PCR.

  • Phenotypic Analysis: The resistance of the transformants to this compound is assessed using a critical dilution assay or an agar diffusion assay and compared to the sensitive parent strain.

Visualizations

Lacticin_481_Operon cluster_operon This compound Operon (lct) lctA lctA (Precursor Peptide) lctM lctM (Modification) lctT lctT (Processing/Export) lctF lctF (ABC Transporter ATP-binding protein) lctE lctE (ABC Transporter Permease) lctG lctG (ABC Transporter Permease) P1 P1 P1->lctA P3 P3 P3->lctA P_imm P_imm P_imm->lctF

Caption: Organization of the this compound operon (lct).

Resistance_Mechanism cluster_cell Bacterial Cell cluster_transporter LctFEG ABC Transporter Membrane Cytoplasmic Membrane LctE LctE LctG LctG Lacticin_out This compound LctG->Lacticin_out Export LctF LctF (ATP-binding) ADP ADP + Pi LctF->ADP Hydrolysis ATP ATP ATP->LctF Lacticin_in This compound Lacticin_in->LctE Enters cell or approaches membrane

Caption: Proposed mechanism of this compound resistance via the LctFEG ABC transporter.

Troubleshooting_Workflow start Sensitive strain shows unexpected resistance re_streak Re-streak from frozen stock start->re_streak mic_test Perform MIC assay re_streak->mic_test is_resistant Still resistant? mic_test->is_resistant strain_verify Verify strain identity (e.g., 16S sequencing) is_resistant->strain_verify Yes resolved Issue Resolved is_resistant->resolved No is_contaminant Contamination found? strain_verify->is_contaminant check_conditions Check experimental conditions (e.g., pH) is_contaminant->check_conditions No is_contaminant->resolved Yes (start with pure culture) unresolved Further investigation needed check_conditions->unresolved

Caption: Troubleshooting workflow for unexpected resistance.

References

Technical Support Center: Overcoming Low Yield of Lacticin 481 in Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fermentation of lacticin 481.

Frequently Asked Questions (FAQs)

Q1: My Lactococcus lactis culture is growing well, but the this compound yield is low. What is the most likely cause?

A1: A common reason for low this compound yield despite good cell growth is suboptimal pH of the fermentation medium. The production of this compound is significantly influenced by acidic conditions. The accumulation of lactic acid during fermentation naturally lowers the pH, which in turn induces the transcription of the this compound operon (lct operon).[1][2] If the medium is too well-buffered, or the initial pH is too high, the induction of the lct operon may be insufficient, leading to poor yield.

Q2: What is the optimal pH for this compound production?

A2: The optimal pH for this compound production is generally in the acidic range, typically around 5.5.[3] While Lactococcus lactis can grow at a neutral pH, the expression of the this compound genes is stimulated by a lower pH.[1][2] It is crucial to monitor and, if necessary, control the pH during fermentation to maintain it within the optimal range for production.

Q3: Does the composition of the growth medium affect this compound yield?

A3: Yes, the medium composition is critical. Standard laboratory media like M17 or MRS, typically supplemented with glucose, are commonly used for growing Lactococcus lactis.[4] However, the buffering capacity of the medium can impact the pH drop necessary for inducing this compound production. For instance, M17 medium containing sodium β-glycerophosphate as a buffering agent may hinder the natural acidification process.[4] Using a medium with lower buffering capacity or adjusting the initial pH can be beneficial. The choice of carbon and nitrogen sources can also influence both cell growth and bacteriocin production.[5][6]

Q4: At which growth phase is this compound production highest?

A4: this compound production is typically highest during the late exponential to early stationary phase of growth.[2] This coincides with the period of significant lactic acid production and the resulting drop in pH, which triggers the expression of the this compound genes.

Q5: Are there any specific genes I should be aware of when troubleshooting low this compound yield?

A5: The entire this compound operon, lctAMTFEG, is essential for production and immunity.[1][4] Key genes to consider are:

  • lctA : Encodes the precursor peptide of this compound.

  • lctM : Encodes the enzyme responsible for the post-translational modifications of the precursor peptide.[7]

  • lctT : Encodes the transporter protein that secretes the mature this compound.[8]

  • lctFEG : Encodes the immunity proteins that protect the producer strain from its own bacteriocin.

A mutation or low expression of any of these genes can lead to a significant decrease or complete loss of this compound production. The regulation of this operon is primarily at the transcriptional level, driven by two acid-inducible promoters, P1 and P3, located upstream of lctA.[1][4]

Troubleshooting Guide

Issue: Low or No Detectable this compound Activity

Potential Cause Troubleshooting Steps
Suboptimal pH - Monitor the pH of the culture throughout the fermentation. - If the pH remains neutral (around 7.0), consider using a medium with lower buffering capacity or omitting the buffering agent (e.g., sodium β-glycerophosphate). - Adjust the initial pH of the medium to a slightly acidic value (e.g., 6.0-6.5) to facilitate a quicker drop into the optimal production range. - For controlled fermentations, implement a pH control strategy to maintain the pH at the optimal level for production (around 5.5).
Inappropriate Growth Medium - Ensure the medium contains a fermentable sugar like glucose (e.g., 0.5%) as a carbon source. - Verify that the nitrogen source (e.g., tryptone, yeast extract) is adequate for robust growth. - If using a complex medium, consider batch-to-batch variability of the components.
Incorrect Growth Phase at Harvest - Harvest the culture supernatant for activity testing at the late exponential or early stationary phase. - Perform a time-course experiment to determine the optimal harvest time for your specific strain and conditions.
Genetic Instability - The genes for this compound production are often located on a plasmid, which can be lost during subculturing.[9] - If applicable, maintain antibiotic selection to ensure plasmid retention. - Periodically re-isolate single colonies and screen for this compound production.
Degradation of this compound - Bacteriocins can be degraded by proteases present in the culture supernatant. - Harvest the supernatant at the optimal time and store it at 4°C or -20°C to minimize degradation.

Data Summary

Table 1: Effect of pH on Bacteriocin Production by Lactococcus lactis

Initial pH Relative Bacteriocin Activity (AU/mL) Reference
5.0High[10]
6.0Moderate[10]
7.0Low[1]
8.0Very Low[10]
9.0No Activity[10]

Table 2: Comparison of Different Growth Media for Bacteriocin Production by Lactococcus lactis

Medium Relative Bacteriocin Yield Key Components Reference
GM17 HighM17 broth base, Glucose
MRS HighPeptone, Beef Extract, Yeast Extract, Glucose
TGYE ModerateTryptone, Glucose, Yeast Extract
Enriched Skim Milk LowSkim Milk, Yeast Extract, Tween 80

Experimental Protocols

Protocol 1: Optimizing Fermentation pH for this compound Production
  • Prepare Growth Medium: Prepare GM17 medium (M17 broth supplemented with 0.5% glucose) without a buffering agent like sodium β-glycerophosphate.

  • Adjust Initial pH: Aliquot the medium into several flasks and adjust the initial pH of each flask to a different value (e.g., 5.5, 6.0, 6.5, 7.0) using sterile HCl or NaOH.

  • Inoculation: Inoculate each flask with a fresh overnight culture of the this compound-producing Lactococcus lactis strain (e.g., 2% v/v).

  • Incubation: Incubate the cultures at the optimal temperature for the strain (typically 30°C) without shaking.

  • Sampling: At regular intervals (e.g., every 2 hours for 24 hours), aseptically withdraw samples from each flask.

  • Measure Growth and pH: Measure the optical density at 600 nm (OD₆₀₀) to monitor cell growth and measure the pH of the culture.

  • Assay this compound Activity: Centrifuge the samples to pellet the cells and collect the cell-free supernatant. Determine the this compound activity in the supernatant using a well diffusion assay (see Protocol 2).

  • Data Analysis: Plot the growth curves, pH profiles, and this compound activity over time for each initial pH to determine the optimal conditions.

Protocol 2: this compound Activity Assay (Well Diffusion Assay)
  • Prepare Indicator Lawn: Prepare an overlay agar by mixing molten soft agar (e.g., MRS with 0.75% agar) with a fresh culture of a sensitive indicator strain (e.g., Lactococcus lactis IL1403). Pour this mixture over a base agar plate to create a uniform lawn of the indicator strain.

  • Prepare Wells: Once the overlay has solidified, create wells in the agar using a sterile cork borer or pipette tip.

  • Add Samples: Add a known volume (e.g., 50 µL) of the cell-free supernatant from the fermentation samples to each well. Also, include a negative control (sterile medium) and, if available, a positive control (purified this compound of known concentration).

  • Incubation: Incubate the plates overnight at the optimal growth temperature for the indicator strain.

  • Measure Zones of Inhibition: Measure the diameter of the clear zones of inhibition around the wells. The size of the zone is proportional to the concentration of this compound.

  • Quantify Activity: The activity is often expressed in Arbitrary Units per milliliter (AU/mL), which is the reciprocal of the highest dilution of the supernatant that still gives a clear zone of inhibition.

Protocol 3: Purification of this compound
  • Ammonium Sulfate Precipitation:

    • Harvest the cell-free supernatant from a large-scale fermentation by centrifugation.

    • Slowly add ammonium sulfate to the supernatant with constant stirring at 4°C to a final saturation of 60%.[3][11]

    • Allow the precipitation to proceed overnight at 4°C.

    • Collect the precipitate by centrifugation.

    • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 25 mM ammonium acetate, pH 6.0).[3]

  • Solid-Phase Extraction:

    • Desalt the resuspended pellet using a C18 Sep-Pak cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 0.1% trifluoroacetic acid in water) to remove salts and hydrophilic impurities.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80% 2-propanol in 0.1% trifluoroacetic acid).[3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Further purify the eluted fraction by RP-HPLC on a C18 column.

    • Use a gradient of an organic solvent like acetonitrile or 2-propanol in water, both containing 0.1% trifluoroacetic acid.[3]

    • Collect fractions and assay for this compound activity.

    • Pool the active fractions and lyophilize to obtain purified this compound.

Visualizations

Lacticin481_Biosynthesis_and_Regulation cluster_medium Fermentation Medium cluster_cell Lactococcus lactis Cell Glucose Glucose LacticAcid LacticAcid Glucose->LacticAcid L. lactis metabolism LowpH LowpH LacticAcid->LowpH Accumulation P1_P3 P1 & P3 Promoters LowpH->P1_P3 Induces lct_operon lctAMTFEG operon LctA_precursor LctA Precursor lct_operon->LctA_precursor Translation LctM LctM (Modification Enzyme) lct_operon->LctM LctT LctT (Transporter) lct_operon->LctT LctFEG LctFEG (Immunity) lct_operon->LctFEG P1_P3->lct_operon Transcription Modified_LctA Modified LctA LctA_precursor->Modified_LctA Post-translational modification Lacticin481 Mature this compound Modified_LctA->Lacticin481 Secretion & Cleavage Extracellular Extracellular Space Lacticin481->Extracellular Export LctM->Modified_LctA LctT->Lacticin481

Caption: pH-dependent regulation and biosynthesis of this compound.

Fermentation_Optimization_Workflow Start Start Prepare_Media Prepare Growth Media (Varying Initial pH) Start->Prepare_Media Inoculate Inoculate with L. lactis Prepare_Media->Inoculate Incubate Incubate at 30°C Inoculate->Incubate Sample Periodic Sampling Incubate->Sample Measure Measure OD600 and pH Sample->Measure Assay This compound Activity Assay Sample->Assay Analyze Analyze Data Measure->Analyze Assay->Analyze Optimal_Conditions Determine Optimal Conditions Analyze->Optimal_Conditions

Caption: Workflow for optimizing fermentation pH.

Purification_Workflow Start Cell-free Supernatant Ammonium_Sulfate Ammonium Sulfate Precipitation (60%) Start->Ammonium_Sulfate Centrifugation1 Centrifugation Ammonium_Sulfate->Centrifugation1 Resuspend Resuspend Pellet Centrifugation1->Resuspend SPE Solid-Phase Extraction (C18 Cartridge) Resuspend->SPE RP_HPLC RP-HPLC SPE->RP_HPLC End Purified This compound RP_HPLC->End

Caption: Purification workflow for this compound.

References

Technical Support Center: Enhancing the Antimicrobial Activity of Lacticin 481

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the bacteriocin lacticin 481. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the antimicrobial efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a lantibiotic, a class of ribosomally synthesized and post-translationally modified antimicrobial peptide produced by Lactococcus lactis.[1][2][3] Its primary mechanism of action involves binding to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway.[4][5][6] This interaction inhibits the transglycosylation step of peptidoglycan formation, ultimately leading to cell death.[4][5][7] Unlike some other lantibiotics such as nisin, this compound does not appear to form pores in the bacterial membrane.[4][5]

Q2: My purified this compound shows lower than expected activity. What are the possible reasons?

A2: Several factors could contribute to low activity. These include:

  • Purity: The purification protocol may not have been sufficient to remove all contaminants. The entire purification process, including ammonium sulfate precipitation, gel filtration, and reversed-phase high-pressure liquid chromatography (RP-HPLC), can lead to a significant increase in specific activity.[1][2][3][8]

  • Dimerization: this compound can exist as dimers, which may have different activity levels compared to the monomeric form.[1][2][3][8]

  • pH and Temperature: The activity of this compound can be influenced by the pH and temperature of the assay conditions.

  • Storage: Improper storage conditions can lead to degradation of the peptide.

Q3: Can the antimicrobial spectrum of this compound be expanded?

A3: Yes, the antimicrobial spectrum of this compound can be broadened through synergistic combinations with other antimicrobials. For instance, combining this compound with polymyxins has been shown to be effective against Gram-negative bacteria, which are typically not susceptible to this compound alone.[9]

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your experiments with this compound.

Issue 1: Inconsistent results in antimicrobial activity assays (e.g., agar well diffusion or microtiter plate assays).

  • Possible Cause 1: Indicator strain variability. The physiological state of the indicator strain can significantly impact the results.

    • Solution: Always use a fresh, standardized inoculum of the indicator strain for each experiment. Ensure consistent growth conditions (media, temperature, incubation time) for the indicator strain.

  • Possible Cause 2: Inaccurate pipetting. Small errors in pipetting can lead to significant variations in the concentrations of this compound or the indicator strain.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For microtiter plate assays, consider using multichannel pipettes for greater consistency.

  • Possible Cause 3: pH of the sample. If you are testing crude or partially purified this compound preparations, the presence of lactic acid produced by the fermentation can lower the pH and inhibit the indicator strain, leading to false-positive results.

    • Solution: Neutralize the pH of your this compound samples to approximately 6.5-7.0 before performing the assay.

Issue 2: No synergistic effect observed when combining this compound with another antimicrobial.

  • Possible Cause 1: Inappropriate concentration range. The synergistic effect is often concentration-dependent.

    • Solution: Perform a checkerboard assay with a wide range of concentrations for both this compound and the other antimicrobial to identify the optimal concentrations for synergy.

  • Possible Cause 2: Antagonistic interaction. Not all antimicrobial combinations are synergistic; some can be antagonistic. For example, this compound has been observed to have antagonistic effects when combined with some other bacteriocins.

    • Solution: Carefully review the literature for known interactions. If no information is available, a checkerboard assay is essential to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Data Presentation: Enhancing this compound Activity

The following tables summarize quantitative data on methods to enhance the antimicrobial activity of this compound.

Table 1: Synergistic Activity of this compound with Other Antimicrobials

Antimicrobial CombinationTarget OrganismMethodFractional Inhibitory Concentration (FIC) IndexOutcome
Lacticin 3147 + Polymyxin B/ECronobacter sakazakii, Escherichia coliCheckerboard AssayObvious Synergy (Specific FIC not stated)Synergistic
Pediocin PA-1 + Organic AcidsListeria ivanoviiCheckerboard Assay0.75Partially Synergistic
Nisin Z + Organic AcidsListeria ivanoiiCheckerboard Assay0.625 - 0.75Partially Synergistic

Note: While the synergistic effect of this compound with other antimicrobials is reported, specific FIC index values for this compound combinations are not always readily available in the cited literature. The table includes examples of synergy with other bacteriocins to illustrate the principle.

Table 2: Enhanced Activity of this compound Analogues with Non-Proteinogenic Amino Acids

This compound AnalogueTarget OrganismIC50 (nM)Fold Improvement vs. Wild-Type
Wild-TypeLactococcus lactis HP785 ± 19-
N15R/F21PalLactococcus lactis HP213 ± 93.7
N15R/F21HLactococcus lactis HP428 ± 211.8
N15R/F21H/W23NalLactococcus lactis HP1370 ± 48-0.7 (Less Active)
N15R/F21Pal/W23NalLactococcus lactis HP2420 ± 60-2.1 (Less Active)

Data from reference[4]. IC50 values represent the concentration required to inhibit 50% of cell growth.

Experimental Protocols

Here are detailed methodologies for key experiments related to enhancing this compound activity.

1. Checkerboard Assay for Synergistic Activity

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of combining this compound with another antimicrobial agent.[10][11]

  • Materials:

    • 96-well microtiter plates

    • This compound stock solution of known concentration

    • Stock solution of the second antimicrobial agent of known concentration

    • Appropriate broth medium (e.g., M17 or MRS broth for lactic acid bacteria)

    • Standardized inoculum of the indicator strain (~5 x 10^5 CFU/mL)

    • Microplate reader

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in the broth medium along the x-axis of the 96-well plate (e.g., columns 1-10).

    • Prepare serial two-fold dilutions of the second antimicrobial agent along the y-axis (e.g., rows A-G).

    • Column 11 should contain only the dilutions of the second antimicrobial agent (control).

    • Row H should contain only the dilutions of this compound (control).

    • The well at H12 should contain only broth and the indicator strain (positive control for growth). A well with only broth can serve as a negative control.

    • Add the standardized inoculum of the indicator strain to all wells except the negative control.

    • Incubate the plate at the optimal temperature for the indicator strain for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) for each antimicrobial alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of this compound + FIC of Antimicrobial B Where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antimicrobial B = (MIC of Antimicrobial B in combination) / (MIC of Antimicrobial B alone)

    • Interpret the results:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 1.0: Additive

      • 1.0 < FIC Index ≤ 4.0: Indifference

      • FIC Index > 4.0: Antagonism

2. Agar Well Diffusion Assay for Antimicrobial Activity

This is a common method to qualitatively or quantitatively assess the antimicrobial activity of this compound.[12][13]

  • Materials:

    • Petri plates with appropriate agar medium (e.g., M17 or MRS agar)

    • Soft agar (0.75% agar)

    • Standardized inoculum of the indicator strain

    • This compound solution (purified or supernatant)

    • Sterile cork borer or pipette tip to create wells

    • Incubator

  • Procedure:

    • Prepare a lawn of the indicator strain by mixing the standardized inoculum with molten soft agar and pouring it over the surface of a pre-poured agar plate.

    • Allow the soft agar to solidify.

    • Create wells in the agar using a sterile cork borer (typically 6-8 mm in diameter).

    • Add a known volume (e.g., 50-100 µL) of the this compound solution to each well.

    • Incubate the plates at the optimal temperature for the indicator strain for 18-24 hours.

    • Measure the diameter of the zone of inhibition (clear zone around the well where bacterial growth is inhibited). The size of the zone is proportional to the antimicrobial activity.

3. Liposome Encapsulation of this compound (Thin-Film Hydration Method)

This protocol is a general method for encapsulating hydrophilic peptides like this compound and may require optimization.[14][15][16][17]

  • Materials:

    • Phospholipids (e.g., DMPC, DMPG)

    • Cholesterol (optional, for membrane stability)

    • Chloroform or another suitable organic solvent

    • Round-bottom flask

    • Rotary evaporator

    • Purified this compound solution in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Procedure:

    • Dissolve the phospholipids (and cholesterol, if used) in chloroform in a round-bottom flask.

    • Create a thin lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film by adding the this compound solution. The temperature of the solution should be above the phase transition temperature of the lipids.

    • Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 10-20 passes).

    • Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

    • Characterize the liposomes for size, charge, and encapsulation efficiency.

Visualizations

This compound Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Lacticin481_Mechanism cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG MurG MurG UDP_NAG->MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide MraY MraY UDP_NAM_pentapeptide->MraY Lipid_P Undecaprenyl-P Lipid_P->MraY Lipid_I Lipid I MraY->Lipid_I Lipid_II Lipid II MurG->Lipid_II Lipid_I->MurG Translocase Translocase (Flippase) Lipid_II->Translocase Lipid_II_mem Lipid II PBP Penicillin-Binding Protein (PBP) Lipid_II_mem->PBP Translocase->Lipid_II_mem Lacticin481 This compound Lacticin481->Lipid_II_mem Binds Peptidoglycan Peptidoglycan PBP->Peptidoglycan Inhibition->PBP Inhibits Transglycosylation

Caption: Mechanism of this compound: Inhibition of cell wall synthesis via Lipid II binding.

Experimental Workflow: Checkerboard Assay for Synergy

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis A1 Prepare serial dilutions of this compound D1 Dispense dilutions in a checkerboard pattern A1->D1 B1 Prepare serial dilutions of Antimicrobial B B1->D1 C1 Prepare standardized indicator strain inoculum E1 Add indicator strain to all wells C1->E1 D1->E1 F1 Incubate at optimal temperature (18-24h) E1->F1 G1 Determine MICs (visual or OD reading) F1->G1 H1 Calculate FIC Index G1->H1 I1 Interpret Synergy H1->I1

Caption: Workflow for determining antimicrobial synergy using the checkerboard assay.

Logical Relationship: Troubleshooting Antimicrobial Assay Inconsistency

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Assay Results C1 Indicator Strain Variability Problem->C1 C2 Inaccurate Pipetting Problem->C2 C3 Incorrect Sample pH Problem->C3 S1 Standardize Inoculum & Growth Conditions C1->S1 S2 Calibrate Pipettes & Use Proper Technique C2->S2 S3 Neutralize Sample pH to ~7.0 C3->S3

Caption: Logical approach to troubleshooting inconsistent antimicrobial assay results.

References

addressing solubility issues of purified lacticin 481

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lacticin 481

Welcome to the technical support center for purified this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to the solubility of this lantibiotic.

Frequently Asked Questions (FAQs)

Q1: What is purified this compound and what are its basic properties?

A1: this compound is a post-translationally modified antimicrobial peptide, classified as a Class I lantibiotic.[1] It is produced by Lactococcus lactis and acts by inhibiting the cell wall biosynthesis of target bacteria.[2][3] Its complex structure includes thioether bridges which contribute to its stability.[2][4] Key physicochemical properties are summarized in the table below.

Q2: My lyophilized this compound powder won't dissolve in water. Is this normal?

A2: Yes, this is a common observation. This compound is a hydrophobic peptide and typically exhibits poor solubility in neutral aqueous solutions like pure water or phosphate-buffered saline (PBS). For effective solubilization, acidic conditions or the inclusion of organic solvents are generally required.

Q3: What is the recommended solvent for reconstituting and storing this compound?

A3: For initial reconstitution, it is recommended to use a slightly acidic solution or a mixture of an organic solvent and acidified water. A common solvent system used in purification protocols is a mixture of an organic solvent (like 2-propanol or acetonitrile) and water containing 0.1% trifluoroacetic acid (TFA).[5] For long-term storage, after initial solubilization, store at -20°C or below.

Q4: How does pH affect the solubility and stability of this compound?

A4: this compound is generally more soluble and stable under acidic conditions (pH 3-6).[6] Production of this compound by Lactococcus lactis is stimulated by acidic environments (pH ~5.5).[7][8] While it can remain active over a broad pH range (3-9), solubility can decrease significantly at neutral or alkaline pH, leading to precipitation or aggregation.[6]

Q5: I'm observing a loss of biological activity. Could this be related to solubility issues?

A5: Absolutely. Aggregation or precipitation of this compound can lead to a significant reduction in its effective concentration and, consequently, its biological activity. Insoluble aggregates are typically inactive. Ensuring the peptide is fully solubilized is a critical first step for any activity assay. The formation of dimers (approximately 3.4 kDa) has been observed and these may still exhibit activity.[5][9][10]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with purified this compound.

Problem: Precipitate is visible in my this compound solution.

Visible particles, cloudiness, or pellet formation after centrifugation are clear indicators of precipitation. This can occur immediately after attempting to dissolve the peptide or during storage, especially if the buffer conditions are suboptimal.

Troubleshooting Workflow

G This compound Solubility Troubleshooting start Precipitation or Cloudiness Observed check_ph Step 1: Check pH of the Solution start->check_ph Begin ph_ok Is pH < 6.0? check_ph->ph_ok adjust_ph Action: Acidify Solution (e.g., add 0.1% TFA or adjust pH to 3-4) ph_ok->adjust_ph No check_solvent Step 2: Review Solvent Composition ph_ok->check_solvent Yes adjust_ph->check_solvent Re-evaluate solvent_ok Does it contain an organic solvent? check_solvent->solvent_ok add_solvent Action: Add Organic Solvent (e.g., Acetonitrile, 2-Propanol) to 30-50% solvent_ok->add_solvent No check_conc Step 3: Check Concentration solvent_ok->check_conc Yes add_solvent->check_conc Re-evaluate conc_ok Is concentration > 1 mg/mL? check_conc->conc_ok dilute Action: Dilute the sample with appropriate acidic buffer conc_ok->dilute Yes sonicate Optional Step: Apply Energy (Vortex or brief sonication) conc_ok->sonicate No dilute->sonicate Re-evaluate end_soluble This compound Solubilized sonicate->end_soluble If successful end_insoluble Still Insoluble: Consult advanced protocols sonicate->end_insoluble If fails

Caption: A decision tree for troubleshooting this compound precipitation.

Data Presentation: Solvent System Comparison

The choice of solvent is critical for maintaining this compound solubility. The following table summarizes solvent systems derived from purification and analysis protocols, which can be adapted for reconstitution.

Solvent System ComponentRole in SolubilizationTypical ConcentrationSuitability
Deionized Water Primary SolventBasePoor (when used alone at neutral pH)
Trifluoroacetic Acid (TFA) Acidifier0.1% (v/v)Excellent (Protonates the peptide, increasing solubility)[5]
Acetonitrile (ACN) Organic Modifier20-60% (v/v)Excellent (Disrupts hydrophobic interactions)[11]
2-Propanol (IPA) Organic Modifier20-80% (v/v)Excellent (Used effectively in elution steps during purification)[5]
Ammonium Acetate Buffer Component20-25 mMGood (Used as a buffer in HPLC, often with an organic modifier)[5]

Experimental Protocols

Protocol 1: Standard Reconstitution of Lyophilized this compound

This protocol provides a reliable method for solubilizing purified, lyophilized this compound for use in biological assays.

Experimental Workflow Diagram

G This compound Reconstitution Protocol start Start: Lyophilized This compound Powder prepare_solvent 1. Prepare Solvent (e.g., 50% Acetonitrile in 0.1% aqueous TFA) start->prepare_solvent add_solvent 2. Add Solvent to Powder (to desired stock concentration, e.g., 1 mg/mL) prepare_solvent->add_solvent vortex 3. Mix Thoroughly (Vortex for 1-2 minutes) add_solvent->vortex sonicate 4. Sonicate if Needed (Briefly, in water bath to break up aggregates) vortex->sonicate check_clarity 5. Visually Inspect (Ensure solution is clear) sonicate->check_clarity aliquot 6. Aliquot & Store (Store at -20°C or -80°C) check_clarity->aliquot end End: Solubilized This compound Stock aliquot->end

Caption: Step-by-step workflow for the solubilization of this compound.

Methodology:

  • Prepare the Primary Solvent: Prepare a stock solution of 0.1% (v/v) trifluoroacetic acid (TFA) in high-purity water. For a more robust solvent, prepare a solution of 50% acetonitrile in 0.1% aqueous TFA.

  • Calculate Required Volume: Determine the volume of solvent needed to reach your target stock concentration (e.g., for 1 mg of peptide to make a 1 mg/mL stock, you will need 1 mL of solvent). It is advisable to start with a concentration of ≤1 mg/mL.

  • Initial Solubilization: Add the prepared solvent directly to the vial containing the lyophilized this compound powder.

  • Mixing: Vortex the vial for 1-2 minutes until the powder is dissolved.

  • Sonication (Optional): If particulates are still visible, place the vial in a cool water bath sonicator for 2-5 minutes. Avoid overheating the sample.

  • Final Inspection: The final solution should be clear and free of any visible precipitate.

  • Dilution: For biological assays, this stock solution can be further diluted in an appropriate acidic buffer (e.g., pH 5.5) to the final working concentration. Note: Diluting into neutral buffers like PBS may cause precipitation.

  • Storage: Aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

References

Lacticin 481 Technical Support Center: Preventing Proteolytic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the proteolytic degradation of lacticin 481, a lantibiotic with significant therapeutic potential. Understanding and preventing degradation is critical for accurate experimental results and the development of stable formulations.

Troubleshooting Guide

Researchers may encounter challenges related to the stability of this compound during production, purification, and experimental assays. This guide provides solutions to common problems.

Problem Potential Cause Recommended Solution
Loss of this compound Activity After Purification Proteolytic degradation by co-purified proteases.Add a broad-spectrum protease inhibitor cocktail to your buffers during purification. Consider an additional purification step, such as affinity chromatography, to specifically remove proteases.
Denaturation due to extreme pH.Maintain the pH of all solutions within the optimal stability range for this compound (acidic to neutral pH). This compound production is stimulated by acidic pH.[1][2]
High temperatures during processing.Perform all purification steps at 4°C to minimize protease activity and maintain protein integrity. A heat treatment at 100°C for 10 minutes has been shown to provide stability to this compound preparations for storage.[3]
Inconsistent Results in Cellular Assays Degradation of this compound by proteases present in the cell culture medium or secreted by cells.Supplement the cell culture medium with a protease inhibitor cocktail. Reduce the incubation time of the assay if possible.
Adsorption to plasticware.Use low protein binding plates and tubes for your experiments.
Degradation During Long-Term Storage Residual protease activity in the purified sample.Ensure high purity of the final this compound preparation. Store purified this compound at -20°C or -80°C in a buffer at a slightly acidic pH.
Repeated freeze-thaw cycles.Aliquot the purified this compound into single-use volumes to avoid multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary region of this compound susceptible to proteolytic degradation?

A1: The flexible N-terminal tail of this compound, an eight-amino-acid sequence, is known to be particularly prone to enzymatic proteolysis.[4] The core structure, containing lanthionine and methyllanthionine bridges, contributes significantly to its overall stability against proteases.[4]

Q2: Which common proteases are known to degrade bacteriocins, and how can I test for susceptibility?

A2: Common proteases that can degrade bacteriocins include trypsin, chymotrypsin, and proteinase K. You can assess the susceptibility of your this compound preparation to these proteases using an agar well diffusion assay. An experimental protocol for this is provided below.

Q3: What is the optimal pH for this compound stability?

A3: While specific quantitative data on the stability of purified this compound at various pH levels is limited in the available literature, the production of this compound by Lactococcus lactis is stimulated by acidic conditions, with a decrease in the pH of the growth medium from 7.0 to 5.8 correlating with increased production.[2] This suggests that this compound is stable in acidic environments. It is recommended to maintain a pH between 5.0 and 7.0 during experiments and for storage.

Q4: How does temperature affect the stability of this compound?

A4: this compound exhibits good thermal stability. A heat treatment of the culture supernatant at 100°C for 10 minutes has been used to ensure stability during storage.[3] However, for purified preparations, it is advisable to avoid prolonged exposure to high temperatures to prevent any potential degradation. Storage at low temperatures (4°C for short-term, -20°C or -80°C for long-term) is recommended.

Q5: Can protease inhibitors affect the biological activity of this compound?

A5: Commercially available protease inhibitor cocktails are designed to be broad-spectrum and generally do not interfere with the activity of most proteins of interest. However, it is always good practice to include a control experiment where this compound is treated with the protease inhibitor cocktail alone to ensure it does not affect its antimicrobial activity against your target organism.

Experimental Protocols

Protocol 1: Assessing Proteolytic Stability of this compound

This protocol allows for the determination of this compound's susceptibility to various proteases.

Materials:

  • Purified this compound solution

  • Proteases: Trypsin, Chymotrypsin, Proteinase K (and others as required)

  • Appropriate buffers for each protease

  • Indicator bacterial strain (e.g., Lactococcus lactis subsp. cremoris HP)

  • Agar plates and soft agar

  • Sterile microcentrifuge tubes

  • Incubator

Procedure:

  • Prepare Protease Solutions: Reconstitute proteases in their respective recommended buffers to a final concentration of 1 mg/mL.

  • Treatment of this compound:

    • In a sterile microcentrifuge tube, mix your purified this compound solution with an equal volume of the protease solution.

    • Prepare a control tube containing this compound mixed with an equal volume of the corresponding protease buffer without the enzyme.

    • Incubate both tubes at the optimal temperature for the specific protease (e.g., 37°C) for 1-2 hours.

  • Inactivate Proteases: After incubation, inactivate the proteases by boiling the samples for 5-10 minutes. This step is crucial to prevent further degradation on the assay plate.

  • Agar Well Diffusion Assay:

    • Prepare a lawn of the indicator bacteria on an agar plate by pour-plating or swabbing.

    • Create wells in the agar using a sterile cork borer or pipette tip.

    • Add a defined volume (e.g., 50 µL) of the heat-inactivated, protease-treated this compound and the control sample into separate wells.

    • Incubate the plates at the optimal growth temperature for the indicator strain overnight.

  • Analysis:

    • Measure the diameter of the zones of inhibition around the wells.

    • A smaller or absent zone of inhibition for the protease-treated sample compared to the control indicates that this compound is susceptible to that protease.

Quantitative Data Summary

While specific quantitative data for the proteolytic degradation of mature this compound is not extensively available in the literature, the following table provides a general guideline for the expected stability of lantibiotics against common proteases. Researchers should perform their own stability studies using the protocol above to obtain quantitative data for their specific experimental conditions.

Protease General Lantibiotic Stability Expected Outcome for this compound
Trypsin Variable, some lantibiotics are resistant.The flexible N-terminal tail may be susceptible.
Chymotrypsin Variable, some lantibiotics are resistant.The flexible N-terminal tail may be susceptible.
Proteinase K Generally susceptible.Expected to be susceptible.
Pepsin Generally stable at acidic pH.Expected to be relatively stable under acidic conditions.

Visualizations

Experimental Workflow for Proteolytic Stability Assay

Proteolytic_Stability_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_inactivation Inactivation cluster_assay Activity Assay L481 Purified this compound Mix_P Mix L481 + Protease L481->Mix_P Mix_C Mix L481 + Buffer L481->Mix_C Protease Protease Solution (e.g., Trypsin) Protease->Mix_P Buffer Protease Buffer (Control) Buffer->Mix_C Incubate Incubate at 37°C Mix_P->Incubate Mix_C->Incubate Boil Boil to Inactivate Protease Incubate->Boil AgarWell Agar Well Diffusion Assay Boil->AgarWell Analysis Measure Zones of Inhibition AgarWell->Analysis

Caption: Workflow for assessing the proteolytic stability of this compound.

Logical Relationship for Troubleshooting this compound Degradation

Troubleshooting_Degradation cluster_causes Potential Causes cluster_solutions Solutions Loss Loss of this compound Activity Proteases Proteolytic Degradation Loss->Proteases pH Suboptimal pH Loss->pH Temp High Temperature Loss->Temp Storage Improper Storage Loss->Storage Inhibitors Add Protease Inhibitors Proteases->Inhibitors Purify Optimize Purification Proteases->Purify pH_Control Control pH (Acidic to Neutral) pH->pH_Control Temp_Control Low Temperature Processing/Storage Temp->Temp_Control Storage->Temp_Control Aliquoting Aliquot for Storage Storage->Aliquoting

References

Validation & Comparative

Lacticin 481 vs. Nisin: A Comparative Analysis of their Efficacy Against Clostridium botulinum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial peptides lacticin 481 and nisin, with a specific focus on their activity against the neurotoxin-producing bacterium, Clostridium botulinum. This document synthesizes available experimental data, outlines methodologies for key experiments, and visualizes the current understanding of their mechanisms of action.

Executive Summary

Nisin is a well-researched bacteriocin with established efficacy against a broad range of Gram-positive bacteria, including Clostridium botulinum. Its dual mechanism of action, involving both the inhibition of cell wall synthesis and pore formation, contributes to its high potency. In contrast, while this compound shares a similar target for cell wall synthesis inhibition, it lacks the pore-forming ability, which may result in a more modest antimicrobial activity. Direct comparative studies on the efficacy of this compound against C. botulinum are limited. This guide compiles the available quantitative data for nisin and presents data for a related bacteriocin, lacticin 3147, against Clostridium difficile as a contextual reference for the potential of lacticin-class bacteriocins, while clearly noting the absence of specific data for this compound against C. botulinum.

Data Presentation: Quantitative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of nisin required to inhibit the growth of various Clostridium botulinum strains. Due to the lack of available data for this compound against C. botulinum, data for lacticin 3147 against Clostridium difficile is provided for illustrative purposes and should not be directly compared.

BacteriocinTarget OrganismStrain(s)Minimum Inhibitory Concentration (MIC)Reference
NisinClostridium botulinumType A1000-2000 IU/ml (for 50% inhibition of outgrowth)[1]
NisinClostridium botulinumType B500-1000 IU/ml (for 50% inhibition of outgrowth)[1]
NisinClostridium botulinumType E50-100 IU/ml (for 50% inhibition of outgrowth)[1]
NisinClostridium botulinumNonproteolytic type B50-100 IU/ml[2]
Lacticin 3147Clostridium difficile10 genetically distinct strainsMIC₅₀: 3.6 µg/ml[3]

Note: The activity of nisin is often expressed in International Units (IU). The conversion to µg/ml can vary depending on the specific nisin preparation.

Mechanisms of Action

Both nisin and this compound are lantibiotics that interfere with bacterial cell wall synthesis by binding to Lipid II, a crucial precursor for peptidoglycan formation. However, their subsequent actions differ significantly.

Nisin exhibits a dual mechanism of action. After binding to Lipid II, it not only inhibits the incorporation of this precursor into the growing peptidoglycan chain but also utilizes the Lipid II molecule as a docking site to insert itself into the cell membrane, forming pores. This leads to the dissipation of the proton motive force and leakage of essential cellular components, ultimately causing cell death.

This compound , on the other hand, primarily acts by inhibiting peptidoglycan transglycosylation through its interaction with Lipid II. Unlike nisin, it does not form pores in the bacterial membrane. This difference in their mode of action likely accounts for the generally higher potency observed with nisin.

Bacteriocin_Mechanisms cluster_nisin Nisin Mechanism cluster_lacticin481 This compound Mechanism N_LipidII Nisin binds to Lipid II N_Pore Pore Formation in Cell Membrane N_LipidII->N_Pore N_Inhibit Inhibition of Peptidoglycan Synthesis N_LipidII->N_Inhibit N_Leakage Leakage of Cellular Contents N_Pore->N_Leakage N_Death Cell Death N_Inhibit->N_Death N_Leakage->N_Death L_LipidII This compound binds to Lipid II L_Inhibit Inhibition of Peptidoglycan Synthesis L_LipidII->L_Inhibit L_Death Cell Death L_Inhibit->L_Death

Mechanisms of Action for Nisin and this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and nisin against Clostridium botulinum can be determined using the broth microdilution method. This quantitative assay establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Pure cultures of Clostridium botulinum strains

  • Appropriate anaerobic growth medium (e.g., Reinforced Clostridial Medium, RCM)

  • Purified this compound and nisin preparations of known concentration

  • Sterile 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber or gas-pack jars)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the C. botulinum strain anaerobically in the appropriate broth medium to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the culture to a McFarland standard of 0.5, which corresponds to approximately 1-2 x 10⁸ CFU/ml.

    • Dilute the adjusted culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/ml in the wells of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound and nisin in a suitable solvent.

    • Perform serial two-fold dilutions of each bacteriocin in the anaerobic growth medium in the wells of the 96-well plate. The final volume in each well should be 100 µl.

  • Inoculation and Incubation:

    • Add 100 µl of the prepared bacterial inoculum to each well containing the bacteriocin dilutions.

    • Include a positive control well (bacteria and medium, no bacteriocin) and a negative control well (medium only).

    • Incubate the plates under strict anaerobic conditions at the optimal growth temperature for C. botulinum (e.g., 30-37°C) for 24-48 hours, or until sufficient growth is observed in the positive control wells.

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the bacteriocin that completely inhibits visible growth of the bacteria.

    • Alternatively, a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) of each well. The MIC is defined as the lowest concentration that shows no significant increase in OD₆₀₀ compared to the negative control.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/ml) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Bacteriocins start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Anaerobic Incubation (24-48h) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Experimental Workflow for MIC Determination.

Conclusion

Nisin has demonstrated significant inhibitory activity against various strains of Clostridium botulinum, making it a valuable tool in food preservation and potentially in therapeutic applications. Its dual mechanism of action provides a robust antimicrobial effect. While this compound shares a common molecular target with nisin, its singular mode of action through the inhibition of peptidoglycan synthesis suggests it may have a different spectrum and potency of activity. The lack of specific data on the efficacy of this compound against C. botulinum highlights a critical area for future research. Further investigation is warranted to fully elucidate the potential of this compound as a control agent for this important foodborne pathogen and to enable direct, quantitative comparisons with established antimicrobials like nisin.

References

A Comparative Guide to the Efficacy of Lacticin 481 and Other Class II Bacteriocins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in the efficacy and mechanisms of antimicrobial peptides is paramount. This guide provides an objective comparison of lacticin 481, a class I lantibiotic often studied alongside class II bacteriocins due to its mechanism, with prominent class II bacteriocins such as nisin (a class I lantibiotic often used as a benchmark), pediocin, and enterocin. The comparison is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding.

Mechanism of Action: A Tale of Two Strategies

Bacteriocins primarily exert their antimicrobial effects by compromising the integrity of the target cell's membrane and/or inhibiting essential cellular processes like cell wall synthesis. However, the specific mechanisms can vary significantly.

  • This compound: This lantibiotic functions by binding to Lipid II, the essential precursor for peptidoglycan synthesis in bacteria.[1][2][3] This interaction effectively halts the transglycosylation step, thereby inhibiting cell wall formation.[1][2][3] Unlike many other bacteriocins, this compound does not typically form pores in the bacterial membrane.[1][3] Its mode of action is more targeted towards a specific biosynthetic pathway.

  • Nisin (Class I Lantibiotic Benchmark): Nisin is well-known for its dual mode of action.[1][2] It also binds to Lipid II, which both inhibits cell wall synthesis and serves as a docking molecule.[1][2] Following this initial binding, nisin molecules aggregate to form pores in the cell membrane, leading to the dissipation of the proton motive force and leakage of cellular contents.[1][3][4]

  • Class IIa Bacteriocins (Pediocin-like): This is the largest subgroup of class II bacteriocins and includes peptides like pediocin PA-1.[5] Their primary mechanism involves permeabilizing the target cell membrane, leading to ion leakage and cell death.[5] They are particularly potent against Listeria species.[6] While they interact with membrane components, their action is distinct from the Lipid II-specific binding of this compound and nisin.

  • Enterocins: This is a broad group of bacteriocins produced by Enterococcus species.[7] Their mechanisms can vary; some, like enterocin A, are pediocin-like and form pores, while others may have different modes of action.[8]

Mechanism_of_Action cluster_bacteriocins Bacteriocins cluster_cell Target Bacterial Cell L481 This compound LipidII Lipid II L481->LipidII Binds Nisin Nisin Nisin->LipidII Binds Pore Pore Formation Nisin->Pore Forms Pediocin Pediocin (Class IIa) Membrane Cell Membrane Pediocin->Membrane Targets Membrane->Pore Induces Peptidoglycan Peptidoglycan Synthesis LipidII->Peptidoglycan Inhibits LipidII->Peptidoglycan Inhibits Death Cell Death Peptidoglycan->Death Leads to Pore->Death Leads to

Fig 1. Comparative mechanisms of action for this compound and other bacteriocins.

Comparative Efficacy: A Quantitative Analysis

The efficacy of a bacteriocin is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a target microorganism. The following table summarizes MIC values reported in various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions, indicator strains, and purity of the bacteriocin preparations.

BacteriocinTarget StrainMIC ValueReference
This compound Lactococcus lactis subsp. cremoris HP1,560 nM (~1.56 µg/mL)[1][3]
Bacillus subtilis 1684.17 µg/mL[9][10]
Nisin A Lactococcus lactis32 nM (~0.032 µg/mL)[3]
Lactococcus lactis MG16140.02 µg/mL[11]
Listeria monocytogenes0.5 - 12.5 µg/mL[11][12]
Staphylococcus aureus12.5 - 50 µg/mL[11]
Bacillus cereus0.03 - 0.05 µg/mL[13]
Helicobacter pylori5.12 µg/mL (mean)[14]
Pediocin PA-1 Listeria monocytogenes45 nM[15]
Listeria spp.0.05 - 0.5 nM[16]
Micrococcus luteus6.3 µM[17]
Listeria monocytogenes MTCC 657Lower than Nisin & Enterocin[18]
Enterocin P Enterococcus faecalis13.85 µg/mL[19]
Enterocin E-760 Various Gram-positive & Gram-negative0.1 - 3.2 µg/mL[7]
Enterocin A Listeria monocytogenes0.05 nM[16]
Multidrug-resistant pathogens27 - 109 µg/mL[20]

Key Observations:

  • Potency: Nisin and pediocin-like bacteriocins often exhibit significantly lower MIC values (in the nanomolar range) against sensitive strains like Listeria compared to this compound.[3][15][16]

  • Spectrum: this compound is noted for its activity against spoilage lactic acid bacteria and clostridia.[21] Class IIa bacteriocins are particularly effective against Listeria monocytogenes.[6][22] Nisin has a broader spectrum that can include both Gram-positive and, under certain conditions, Gram-negative bacteria.[14]

Experimental Protocols

The determination of bacteriocin activity is crucial for efficacy studies. The most common methods are the agar well diffusion assay and the broth microdilution method for determining MIC.

A. Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

  • Preparation: A lawn of the indicator bacterium (e.g., ~10^5-10^6 CFU/mL) is spread evenly onto the surface of a suitable agar medium (e.g., MRS or BHI agar).

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are cut into the agar.[23]

  • Application: A known volume (e.g., 100 µL) of the bacteriocin solution (either purified or as cell-free supernatant) is added to each well.[23][24][25]

  • Incubation: The plates are incubated under appropriate conditions for the indicator strain (e.g., 24-48 hours at 37°C).

  • Observation: The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around the well. A larger zone indicates higher activity.

B. Broth Microdilution Method for MIC Determination

This is a quantitative method used to determine the minimum concentration of a bacteriocin that inhibits microbial growth.

  • Preparation: A 96-well microtiter plate is used.[2][10] Each well is filled with a specific volume of growth medium (e.g., Mueller Hinton Broth).

  • Serial Dilution: The bacteriocin is serially diluted across the wells of the plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the indicator bacteria (e.g., to a final concentration of ~5 x 10^5 CFU/mL).[10] Control wells (no bacteriocin) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 16-24 hours) at the optimal growth temperature for the indicator strain.[11]

  • Reading Results: The MIC is determined as the lowest bacteriocin concentration in which no visible growth (turbidity) of the indicator organism is observed.[11][16] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

MIC_Workflow Workflow for MIC Determination (Broth Microdilution) prep_bacteriocin Prepare Bacteriocin Stock Solution serial_dilute Perform 2-fold Serial Dilutions of Bacteriocin in a 96-well Plate prep_bacteriocin->serial_dilute prep_culture Prepare Standardized Indicator Culture (~5x10^5 CFU/mL) inoculate Inoculate Wells with Indicator Culture prep_culture->inoculate serial_dilute->inoculate controls Include Positive (No Bacteriocin) & Negative (No Bacteria) Controls inoculate->controls incubate Incubate Plate (e.g., 18-24h at 37°C) controls->incubate read_results Observe for Growth (Turbidity) Visually or via Plate Reader (OD600) incubate->read_results determine_mic MIC = Lowest Concentration with No Visible Growth read_results->determine_mic

Fig 2. A typical experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The choice between this compound and other class II bacteriocins depends heavily on the target application.

  • This compound demonstrates modest but specific activity, particularly against spoilage bacteria in food systems.[21] Its unique mechanism of inhibiting cell wall synthesis without forming pores makes it an interesting candidate for applications where membrane disruption is undesirable.[1][3]

  • Nisin remains a benchmark due to its high potency and dual mechanism of action.[1][3] Its broad-spectrum activity and established use as a food preservative make it a versatile option.

  • Class IIa bacteriocins like Pediocin PA-1 are exceptionally potent against the critical foodborne pathogen Listeria monocytogenes.[6][18] Their targeted, high-efficacy profile makes them ideal for anti-listerial applications.

  • Enterocins represent a diverse group with varied spectra and potency, offering a wide pool of candidates for screening against specific pathogenic or spoilage organisms.[7]

Ultimately, while this compound may not have the broad potency of nisin or the specific anti-listerial power of pediocin, its distinct mechanism of action warrants its consideration for specific antimicrobial strategies, potentially in synergistic combination with other bacteriocins or as a tool for studying peptidoglycan biosynthesis.

References

Lacticin 481: An In Vitro Evaluation of its Antimicrobial Efficacy Compared to Nisin and Pediocin PA-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Antimicrobial Activity of Lacticin 481

This compound, a bacteriocin produced by Lactococcus lactis, presents a promising alternative in the ongoing search for novel antimicrobial agents. This guide provides an objective in vitro comparison of this compound's antimicrobial activity against two other well-characterized bacteriocins: nisin and pediocin PA-1. The data presented is collated from various scientific studies to offer a comprehensive overview for researchers in drug development and microbiology.

Comparative Antimicrobial Activity: A Quantitative Overview

The antimicrobial efficacy of this compound and its counterparts, nisin and pediocin PA-1, is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for these bacteriocins against a selection of pathogenic and spoilage bacteria.

It is crucial to note that the following data has been compiled from different studies. Variations in experimental conditions, such as media composition and inoculum size, can influence MIC values. Therefore, a direct comparison should be interpreted with caution.

MicroorganismThis compoundNisinPediocin PA-1
Listeria monocytogenesData Not Available13.2 IU/mL540 AU/mL
Staphylococcus aureus (MSSA)Data Not Available1 µg/mL>100 µg/mL
Staphylococcus aureus (MRSA)Data Not Available2 µg/mL>100 µg/mL
Clostridium perfringensData Not AvailableData Not AvailableData Not Available
Lactococcus lactis subsp. cremoris HP1,560 nM32 nMData Not Available

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound, Nisin, and Pediocin PA-1 against various bacteria. Note: The activity of pediocin 34 and enterocin FH99 against Listeria monocytogenes was reported as 540 AU/mL and 120 AU/mL respectively[1]. Nisin's MIC against MSSA and MRSA was 1µg/ml and 2µg/ml respectively[2]. Pediocin did not show an inhibitory effect on S. aureus up to 100 µg/mL[3]. The MIC of this compound and nisin against Lactococcus lactis subsp. cremoris HP were reported in a separate study.

Mechanism of Action: A Tale of Two Strategies

This compound, like nisin, targets a crucial step in bacterial cell wall synthesis. Both bacteriocins bind to Lipid II, the precursor molecule for peptidoglycan, thereby inhibiting the formation of the protective cell wall. However, their mechanisms diverge significantly after this initial binding.

This compound: Upon binding to Lipid II, this compound effectively sequesters this essential building block, leading to the cessation of cell wall synthesis and ultimately, bacterial cell death. Notably, this compound does not form pores in the bacterial membrane.

Nisin: In contrast, after binding to Lipid II, nisin utilizes it as a docking molecule to insert itself into the cell membrane, forming pores. This pore formation leads to the dissipation of the membrane potential and leakage of essential cellular components, contributing to its bactericidal activity.

Pediocin PA-1: This bacteriocin employs a different strategy altogether. Pediocin PA-1 interacts with specific mannose phosphotransferase systems (man-PTS) on the surface of susceptible bacteria. This interaction leads to the formation of pores in the cell membrane, causing cell death.

Mechanism_of_Action cluster_lacticin This compound cluster_nisin Nisin cluster_pediocin Pediocin PA-1 lacticin This compound lipid_l Lipid II lacticin->lipid_l Binds to inhibition_l Inhibition of Peptidoglycan Synthesis lipid_l->inhibition_l Leads to death_l Cell Death inhibition_l->death_l nisin Nisin lipid_n Lipid II nisin->lipid_n Binds to pore Pore Formation nisin->pore Forms inhibition_n Inhibition of Peptidoglycan Synthesis lipid_n->inhibition_n Leads to death_n Cell Death inhibition_n->death_n pore->death_n pediocin Pediocin PA-1 manpts Mannose-PTS Receptor pediocin->manpts Binds to pore_p Pore Formation manpts->pore_p Induces death_p Cell Death pore_p->death_p

Caption: Comparative mechanisms of action of this compound, Nisin, and Pediocin PA-1.

Experimental Protocols

For researchers seeking to validate these findings or test this compound against their own organisms of interest, the following detailed protocols for key in vitro experiments are provided.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a bacteriocin that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Bacteriocin stock solution (e.g., this compound, nisin, pediocin PA-1)

  • Appropriate sterile broth medium (e.g., Brain Heart Infusion (BHI), Mueller-Hinton Broth (MHB))

  • Overnight culture of the indicator microorganism

  • Sterile saline or broth for dilution

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Prepare Indicator Strain: Inoculate a fresh broth medium with the indicator microorganism and incubate overnight at its optimal temperature.

  • Standardize Inoculum: Dilute the overnight culture in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Bacteriocin Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the bacteriocin stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculate the Plate: Add 100 µL of the standardized bacterial suspension to each well, bringing the total volume to 200 µL. This will further dilute the bacteriocin concentrations by half, achieving the final desired concentrations.

  • Controls:

    • Positive Control: A well containing broth and the bacterial inoculum without any bacteriocin.

    • Negative Control (Sterility Control): A well containing only sterile broth.

  • Incubation: Cover the plate and incubate at the optimal temperature for the indicator microorganism for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the bacteriocin in which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare & Standardize Bacterial Inoculum start->prep_inoculum prep_plate Prepare 96-well Plate with Broth start->prep_plate inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Bacteriocin prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_results Read Results (Visual or Plate Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution Assay to determine the MIC of a bacteriocin.

Agar Well Diffusion Assay

This method is used for screening the antimicrobial activity of a substance against a target microorganism.

Materials:

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., BHI agar, MH agar)

  • Overnight culture of the indicator microorganism

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Bacteriocin solution

Procedure:

  • Prepare Agar Plates: Pour the sterile molten agar into Petri dishes and allow them to solidify.

  • Inoculate Plates: Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland) and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Create Wells: Use a sterile cork borer or the wide end of a sterile pipette tip to create wells (typically 6-8 mm in diameter) in the agar.

  • Add Bacteriocin: Pipette a known volume (e.g., 50-100 µL) of the bacteriocin solution into each well.

  • Incubation: Incubate the plates at the optimal temperature for the indicator microorganism for 18-24 hours.

  • Observe Results: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger diameter indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow start Start prep_plate Prepare Agar Plates start->prep_plate inoculate_plate Inoculate Plate with Bacterial Lawn prep_plate->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_bacteriocin Add Bacteriocin Solution to Wells create_wells->add_bacteriocin incubate Incubate Plate (18-24h) add_bacteriocin->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the Agar Well Diffusion Assay to assess antimicrobial activity.

Conclusion

This compound demonstrates significant antimicrobial activity, particularly against other lactic acid bacteria. Its mechanism of action, which involves the inhibition of cell wall synthesis without pore formation, distinguishes it from nisin. While the available data suggests that nisin may have a broader spectrum of activity against some key pathogens, the lack of directly comparable, comprehensive studies necessitates further research. The experimental protocols provided in this guide offer a standardized approach for researchers to conduct their own in vitro validations and contribute to a more complete understanding of this compound's potential as a novel antimicrobial agent. The distinct mechanism of this compound could be advantageous in specific applications, potentially avoiding cross-resistance with pore-forming bacteriocins. Future studies should focus on direct comparative analyses of these bacteriocins against a wide range of clinically and industrially relevant microorganisms to fully elucidate their respective strengths and potential applications.

References

Lacticin 481: A Synergistic Partner in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Lacticin 481, a bacteriocin produced by Lactococcus lactis, has garnered significant interest for its antimicrobial properties, particularly within the food industry as a natural preservative. While effective on its own against a range of Gram-positive bacteria, recent research has highlighted its potential for enhanced efficacy when used in combination with other antimicrobial agents. This guide provides a comprehensive comparison of the synergistic effects of this compound with other antimicrobials, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Foundation for Synergy

This compound belongs to the class I lantibiotics, characterized by the presence of lanthionine and methyllanthionine residues. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through a specific interaction with Lipid II, a crucial precursor in peptidoglycan formation. By binding to Lipid II, this compound effectively halts the construction of the bacterial cell wall, leading to cell lysis and death. This targeted action provides a strong basis for synergistic interactions with other antimicrobials that may have different cellular targets or mechanisms of action.

Documented Synergistic Interactions of this compound

While extensive quantitative data on the synergistic effects of this compound remains an area of ongoing research, a notable synergistic interaction has been reported with reuterin, an antimicrobial compound produced by Lactobacillus reuteri.

This compound and Reuterin: A Potent Combination

A study has demonstrated a strong synergistic effect when this compound is combined with reuterin against the foodborne pathogen Listeria monocytogenes[1]. This synergy is particularly promising for food safety applications, as it suggests that lower concentrations of both compounds could be used to achieve a significant antimicrobial effect, potentially reducing any sensory impact on food products and minimizing the development of resistance.

The proposed mechanism for this synergy involves a multi-pronged attack on the bacterial cell. This compound's inhibition of cell wall synthesis likely weakens the bacterium, making it more susceptible to the broader antimicrobial activity of reuterin, which is known to induce oxidative stress.

Comparative Analysis: Insights from the Closely Related Nisin

Due to the limited availability of extensive quantitative data for this compound, a comparative analysis with the well-studied lantibiotic nisin offers valuable insights. Nisin shares a similar mechanism of action with this compound, also targeting Lipid II. Numerous studies have documented the synergistic effects of nisin with a wide array of antimicrobials, providing a strong indication of the potential for similar interactions with this compound.

Table 1: Documented Synergistic Effects of Nisin with Other Antimicrobials

Combination AgentTarget Organism(s)Observed EffectReference(s)
Reuterin Listeria monocytogenes, Staphylococcus aureusSynergistic[2]
Pediocin PA-1 Milk pathogensStrong synergistic bactericidal activity[3]
Essential Oils (e.g., Oregano, Thyme) Listeria monocytogenes, Salmonella typhimuriumSynergistic[3]
Organic Acids (e.g., Citric Acid, Lactic Acid) Listeria ivanoviiPartially synergistic[4]

Experimental Protocols for Assessing Synergy

The following are detailed methodologies for key experiments used to evaluate the synergistic effects of antimicrobials.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Materials:

  • 96-well microtiter plates

  • Bacteriological growth medium (e.g., Brain Heart Infusion broth)

  • Bacterial inoculum of the target organism, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)

  • Stock solutions of this compound and the other antimicrobial agent

Procedure:

  • Preparation of Antimicrobial Dilutions: Serial dilutions of this compound are prepared horizontally across the microtiter plate, while serial dilutions of the second antimicrobial are prepared vertically. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of the microorganism. The MIC of each agent alone and in combination is determined by visual inspection or by measuring optical density.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated for each well showing no growth using the following formula:

    FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Assay

The time-kill assay provides information on the rate of bactericidal activity of an antimicrobial combination over time.

Materials:

  • Flasks or tubes containing bacteriological growth medium

  • Bacterial inoculum of the target organism

  • Stock solutions of this compound and the other antimicrobial agent

Procedure:

  • Preparation of Test Cultures: Flasks are prepared with the growth medium containing:

    • No antimicrobial (growth control)

    • This compound alone at a specific concentration (e.g., MIC)

    • The second antimicrobial alone at a specific concentration (e.g., MIC)

    • The combination of this compound and the second antimicrobial at the same concentrations.

  • Inoculation: Each flask is inoculated with a standardized suspension of the target bacterium to achieve a starting concentration of approximately 105 to 106 CFU/mL.

  • Incubation and Sampling: The flasks are incubated with shaking at an appropriate temperature. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: Serial dilutions of the samples are plated on agar plates, and the number of colony-forming units (CFU/mL) is determined after incubation.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Visualizing Synergistic Mechanisms and Workflows

Mechanism of Synergistic Action

The following diagram illustrates the proposed synergistic mechanism between this compound and a hypothetical second antimicrobial agent that disrupts the bacterial cell membrane.

Synergistic_Mechanism cluster_bacterium Bacterial Cell Lipid_II Lipid II Cell_Wall Cell Wall Synthesis Lipid_II->Cell_Wall Precursor for Cell_Membrane Cell Membrane Integrity Cell_Death Cell Death Cell_Wall->Cell_Death Inhibition leads to Cell_Membrane->Cell_Death Disruption leads to Lacticin_481 This compound Lacticin_481->Lipid_II Inhibits by binding to Antimicrobial_B Antimicrobial B Antimicrobial_B->Cell_Membrane Disrupts

Caption: Proposed synergistic mechanism of this compound and a membrane-disrupting antimicrobial.

Experimental Workflow for Synergy Testing

The following diagram outlines the typical workflow for assessing the synergistic effects of antimicrobial combinations.

Synergy_Workflow cluster_preparation Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Isolate_Antimicrobials Isolate/Prepare This compound & Antimicrobial B Checkerboard Checkerboard Assay Isolate_Antimicrobials->Checkerboard Time_Kill Time-Kill Assay Isolate_Antimicrobials->Time_Kill Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Checkerboard Prepare_Inoculum->Time_Kill Calculate_FIC Calculate FIC Index Checkerboard->Calculate_FIC Plot_Kill_Curves Plot Time-Kill Curves Time_Kill->Plot_Kill_Curves Determine_Interaction Determine Interaction (Synergy, Additive, Antagonism) Calculate_FIC->Determine_Interaction Plot_Kill_Curves->Determine_Interaction

Caption: Experimental workflow for determining antimicrobial synergy.

Conclusion

This compound demonstrates significant promise as a synergistic partner in antimicrobial formulations. The documented synergy with reuterin against Listeria monocytogenes provides a strong foundation for further exploration of its combinatorial potential. By leveraging its specific mechanism of action against Lipid II, this compound can be effectively paired with other antimicrobials to create more potent and broad-spectrum antimicrobial solutions. The extensive research on the synergistic effects of the related bacteriocin, nisin, further supports the potential for discovering novel and effective combinations involving this compound. Future research should focus on generating more quantitative data, such as FIC indices and time-kill kinetics, for a wider range of antimicrobial combinations with this compound to fully elucidate its synergistic capabilities for applications in both food preservation and clinical settings.

References

A Comparative Genomic Analysis of Lacticin 481-Producing Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the genomic landscapes of bacteria producing the potent bacteriocin, lacticin 481, and its variants, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their genetic makeup, biosynthetic pathways, and the experimental protocols essential for their study.

This compound is a member of the lantibiotic family of antimicrobial peptides, characterized by the presence of lanthionine and methyllanthionine residues. Produced by a diverse range of Gram-positive bacteria, it has garnered significant interest for its potential applications in food preservation and as a therapeutic agent. This guide delves into a comparative genomic analysis of representative this compound-producing strains from four key genera: Lactococcus, Streptococcus, Staphylococcus, and Kocuria.

Genomic Features of this compound-Producing Strains

A comparative overview of the genomic characteristics of selected this compound and this compound-like bacteriocin-producing strains is presented in Table 1. These strains, isolated from diverse environments, exhibit notable differences in their genome size, GC content, and the number of coding sequences (CDS), reflecting their distinct evolutionary paths. The genetic determinants for this compound production are often located on plasmids, facilitating horizontal gene transfer and the dissemination of this antimicrobial capability.

FeatureLactococcus lactis subsp. lactis IL1403Streptococcus macedonicus ACA-DC 198Staphylococcus warneri ISK-1Kocuria varians
Genome Size (Mb) 2.372.13N/AN/A
GC Content (%) 35.537.6N/AN/A
Number of CDS 2310[1]2192[2]N/AN/A
This compound-like Bacteriocin This compoundMacedocinNukacin ISK-1Variacin
Biosynthesis Gene Cluster Location 70-kb plasmid[3]Chromosome[4][5]Plasmid pPI-1[3][6][7]N/A

The this compound Biosynthesis Gene Cluster: A Comparative Overview

The production of this compound and its variants is orchestrated by a dedicated gene cluster. While the core components are conserved across different producer strains, the organization and context of these genes can vary.

Lactococcus lactis

In Lactococcus lactis, the this compound operon (lct) is well-characterized and typically resides on a large plasmid.[3] The operon consists of a core set of six genes:

  • lctA : The structural gene encoding the precursor peptide of this compound.[8]

  • lctM : Encodes a modification enzyme responsible for the post-translational modifications of the prepeptide.

  • lctT : Encodes a transporter protein involved in the processing and export of the mature bacteriocin.

  • lctF, lctE, lctG : These genes encode components of an ABC transporter system that confers immunity to the producer strain by exporting the bacteriocin.[9]

Staphylococcus warneri

Staphylococcus warneri ISK-1 produces nukacin ISK-1, a lantibiotic highly similar to this compound. The biosynthetic gene cluster (nuk) is located on the plasmid pPI-1 and shows a similar core organization to the lct operon, including nukA, nukM, nukT, nukF, nukE, and nukG.[3][6][7] However, it also features additional open reading frames (ORFs) that may play regulatory or other roles in bacteriocin production.[3]

Streptococcus macedonicus

Streptococcus macedonicus ACA-DC 198 produces macedocin, another this compound-like bacteriocin. The biosynthetic gene cluster (mcd) is located on the chromosome and is organized into two operons.[4][5] This chromosomal location contrasts with the plasmid-borne nature of the gene clusters in L. lactis and S. warneri. The mcd gene cluster also contains an additional structural gene compared to the streptococcin A-FF22 gene cluster, its closest match.[4]

Kocuria varians

Kocuria varians (formerly Micrococcus varians) produces variacin, a bacteriocin with significant homology to this compound. While the complete genomic details are less extensively documented, a biosynthetic gene cluster responsible for variacin production has been identified.[10]

Visualizing the Biosynthetic Pathways and Experimental Workflows

To facilitate a clearer understanding of the genetic organization and the processes involved in comparative genomic analysis, the following diagrams are provided.

Lacticin_481_Operon cluster_Lactococcus Lactococcus lactis (lct operon) cluster_Staphylococcus Staphylococcus warneri (nuk operon) cluster_Streptococcus Streptococcus macedonicus (mcd operons) lctA lctA lctM lctM lctT lctT lctF lctF lctE lctE lctG lctG nukA nukA nukM nukM nukT nukT nukF nukF nukE nukE nukG nukG ORF1 ORF1 ORF7 ORF7 mcd_op1 Regulatory Operon mcd_op2 Biosynthetic/Immunity Operon mcd_op1->mcd_op2

Caption: Organization of this compound-like biosynthetic gene clusters.

Comparative_Genomics_Workflow start Bacterial Strain Isolation dna_extraction Genomic DNA Extraction start->dna_extraction plasmid_isolation Plasmid DNA Isolation start->plasmid_isolation wgs Whole Genome Sequencing dna_extraction->wgs plasmid_isolation->wgs assembly Genome Assembly wgs->assembly annotation Genome Annotation assembly->annotation comparative_analysis Comparative Genomic Analysis annotation->comparative_analysis end Identification of Genetic Determinants comparative_analysis->end

Caption: Workflow for comparative genomic analysis of bacteriocin-producing strains.

Detailed Experimental Protocols

A successful comparative genomic analysis relies on robust and reproducible experimental methods. Below are detailed protocols for the key steps involved in this process.

Bacterial Genomic DNA Extraction for Whole Genome Sequencing

High-quality genomic DNA is a prerequisite for accurate whole-genome sequencing. This protocol is suitable for Gram-positive bacteria, including the genera discussed in this guide.

Materials:

  • Bacterial culture

  • Lysis buffer (containing lysozyme or other appropriate lytic enzymes)

  • Proteinase K

  • RNase A

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge and tubes

  • Water bath or incubator

Procedure:

  • Cell Harvesting: Centrifuge an overnight bacterial culture to pellet the cells. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer containing lysozyme. Incubate at 37°C for at least 30 minutes to degrade the cell wall. For some strains, the addition of other enzymes like mutanolysin or lysostaphin may be necessary.

  • Protein Digestion: Add Proteinase K and SDS to the lysate and incubate at 56°C for 1-2 hours to degrade proteins.

  • RNA Removal: Add RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, mix gently by inversion, and centrifuge to separate the phases. Carefully transfer the upper aqueous phase containing the DNA to a new tube.

  • Chloroform Extraction: Repeat the extraction with an equal volume of chloroform:isoamyl alcohol to remove residual phenol.

  • DNA Precipitation: Add 0.6 volumes of isopropanol to the aqueous phase and mix gently until a DNA precipitate becomes visible.

  • DNA Washing: Pellet the DNA by centrifugation. Wash the pellet twice with 70% ethanol to remove salts.

  • DNA Resuspension: Air-dry the DNA pellet and resuspend it in TE buffer.

  • Quality Control: Assess the quality and quantity of the extracted DNA using a spectrophotometer (A260/A280 ratio) and agarose gel electrophoresis.

Plasmid DNA Isolation from Gram-Positive Bacteria

For strains where the this compound gene cluster is plasmid-borne, isolation of high-quality plasmid DNA is crucial. This protocol is a modification of the alkaline lysis method, optimized for Gram-positive bacteria.

Materials:

  • Bacterial culture

  • Lysis buffer (with lysozyme)

  • Solution I (Glucose, Tris-HCl, EDTA)

  • Solution II (NaOH, SDS)

  • Solution III (Potassium acetate)

  • Isopropanol

  • 70% Ethanol

  • TE buffer

  • Microcentrifuge and tubes

Procedure:

  • Cell Harvesting and Lysis: Pellet cells from an overnight culture. Resuspend the pellet in lysis buffer containing lysozyme and incubate to weaken the cell wall.

  • Alkaline Lysis: Add Solution II to lyse the cells and denature chromosomal and plasmid DNA. Mix gently by inverting the tube.

  • Neutralization: Add chilled Solution III to neutralize the lysate. This allows the smaller plasmid DNA to reanneal, while the larger chromosomal DNA and proteins precipitate.

  • Centrifugation: Centrifuge to pellet the cellular debris and chromosomal DNA.

  • Plasmid Precipitation: Transfer the supernatant containing the plasmid DNA to a new tube and precipitate with isopropanol.

  • Washing and Resuspension: Wash the plasmid DNA pellet with 70% ethanol, air-dry, and resuspend in TE buffer.

  • Analysis: Analyze the isolated plasmid DNA by agarose gel electrophoresis.

Bioinformatics Workflow for Comparative Genomic Analysis

Once the genome has been sequenced and assembled, a series of bioinformatics tools are employed for annotation and comparative analysis.

Tools:

  • Genome Annotation: RAST (Rapid Annotation using Subsystem Technology) or Prokka.

  • Gene Cluster Identification: antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

  • Comparative Genomics: BLAST (Basic Local Alignment Search Tool), Mauve (for whole-genome alignment), OrthoMCL (for identifying orthologous gene clusters).

Procedure:

  • Genome Annotation: Submit the assembled genome sequence to an annotation pipeline like RAST or Prokka. This will identify protein-coding genes, RNA genes, and other genomic features.[11]

  • Bacteriocin Gene Cluster Identification: Use antiSMASH to screen the annotated genome for biosynthetic gene clusters, including those for lantibiotics.

  • Comparative Analysis of Gene Clusters:

    • Use BLAST to compare the identified this compound-like gene clusters from different strains at the nucleotide and protein levels.

    • Align the gene clusters to visualize their organization and identify conserved and variable regions.

  • Whole-Genome Comparison:

    • Perform whole-genome alignments using tools like Mauve to identify large-scale genomic rearrangements, inversions, and insertions/deletions between strains.

    • Use tools like OrthoMCL to identify the core genome (genes shared by all strains) and the accessory genome (genes present in only some strains), which can provide insights into the unique adaptations of each strain.

This guide provides a foundational framework for the comparative genomic analysis of this compound-producing strains. By employing these methodologies, researchers can further unravel the genetic diversity, evolutionary relationships, and biosynthetic potential of these important bacteriocin-producing bacteria.

References

A Comparative Guide to Lacticin 481 and Chemical Preservatives in Dairy Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The preservation of dairy products is a critical aspect of ensuring food safety and extending shelf life. While traditional chemical preservatives like potassium sorbate and sodium benzoate have been widely used, there is a growing interest in natural alternatives such as bacteriocins. This guide provides an objective comparison of the performance of lacticin 481, a bacteriocin produced by Lactococcus lactis, with common chemical preservatives used in the dairy industry, supported by available experimental data.

Mechanisms of Antimicrobial Action

The fundamental difference between this compound and chemical preservatives lies in their mode of inhibiting microbial growth.

This compound: This bacteriocin has a highly specific target in bacterial cells. It inhibits the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This compound binds to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway, thereby preventing the formation of a stable cell wall and leading to cell lysis.[1][2][3] This targeted action is effective against a range of Gram-positive bacteria.

Chemical Preservatives (Potassium Sorbate and Sodium Benzoate): These preservatives have a more general mechanism of action. Their effectiveness is pH-dependent, with higher efficacy in acidic conditions.[4][5] They are thought to disrupt the microbial cell membrane, interfering with transport proteins and leading to a leakage of essential cellular components.[4][6] Additionally, they can inhibit the activity of various intracellular enzymes and disrupt the proton motive force, ultimately hindering microbial growth.[7][8][9] Their broad-spectrum activity is effective against yeasts, molds, and some bacteria.[10][11]

Diagram: Antimicrobial Mechanisms of Action

Antimicrobial Mechanisms cluster_lacticin This compound cluster_chemical Chemical Preservatives L481 This compound LipidII Lipid II (Peptidoglycan Precursor) L481->LipidII Binds to Inhibition Inhibition L481->Inhibition CellWall Cell Wall Synthesis LipidII->CellWall Lysis Cell Lysis CellWall->Lysis Failure leads to Inhibition->CellWall Chem Potassium Sorbate / Sodium Benzoate CellMembrane Cell Membrane Chem->CellMembrane Disrupts Enzymes Intracellular Enzymes Chem->Enzymes Inhibits ProtonMotive Proton Motive Force Chem->ProtonMotive Disrupts Disruption Disruption CellMembrane->Disruption Enzymes->Disruption ProtonMotive->Disruption MetabolicInhibition Metabolic Inhibition Disruption->MetabolicInhibition Experimental_Workflow start Start prep_product Prepare Dairy Product (with and without preservative) start->prep_product prep_inoculum Prepare Microbial Inoculum (~1x10^8 CFU/mL) start->prep_inoculum inoculate Inoculate Product (~1x10^6 CFU/g) prep_product->inoculate prep_inoculum->inoculate incubate Incubate under Controlled Conditions inoculate->incubate sample Sample at Intervals (0, 7, 14, 28 days) incubate->sample enumerate Microbial Enumeration (Serial Dilution & Plating) sample->enumerate analyze Data Analysis (Log Reduction) enumerate->analyze end End analyze->end

References

Lacticin 481: In Vivo Efficacy and Safety Data Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research into the in vitro antimicrobial properties of the bacteriocin lacticin 481, a comprehensive evaluation of its efficacy and safety in live animal models remains conspicuously absent from the scientific literature. While numerous studies have detailed its potent activity against a range of Gram-positive bacteria in laboratory settings, and its biosynthesis has been a subject of significant investigation, the critical step of in vivo validation appears to be a gap in the current body of research. This lack of data prevents a direct comparison of this compound with other antimicrobial agents in a preclinical or clinical context.

Researchers have successfully demonstrated the in vitro activity of this compound and its engineered analogues against various pathogens. For instance, studies have explored its potential in food preservation and as a therapeutic agent. However, the term "in vivo" in the context of some this compound research refers to its production within living organisms like Escherichia coli, rather than its therapeutic application in animal infection models.

In contrast, other bacteriocins, which serve as potential alternatives to this compound, have undergone more extensive in vivo testing. For example, nisin and a combination of micrococcin P1 and nisin A have shown efficacy in mouse models of mastitis and skin infections. These studies provide a framework for how this compound could be evaluated; however, without direct experimental data, any comparison remains speculative.

A general review of the toxicity of bacteriocins suggests they are largely considered non-toxic to mammalian cells. However, this review does not provide specific in vivo safety and toxicity data for this compound, such as dosage, administration routes, or potential adverse effects in animal subjects.

The absence of published in vivo efficacy and safety studies for this compound means that crucial information for researchers, scientists, and drug development professionals is not available. This includes data on its therapeutic window, potential for toxicity, and comparative performance against established antibiotics or other bacteriocins in a living system.

Future Directions

To bridge this knowledge gap, future research should prioritize the following:

  • In Vivo Efficacy Studies: Conducting well-designed animal model studies to evaluate the therapeutic efficacy of this compound against relevant bacterial infections.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship in vivo.

  • Preclinical Safety and Toxicology Studies: Performing comprehensive safety assessments in animal models to establish a toxicological profile and determine a safe dosage range.

  • Comparative In Vivo Studies: Directly comparing the in vivo efficacy and safety of this compound with other bacteriocins and conventional antibiotics.

Until such studies are conducted and published, the potential of this compound as a therapeutic agent will remain largely theoretical, based on its promising in vitro activity. The scientific community awaits robust in vivo data to unlock the true translational potential of this bacteriocin.

Unraveling the Potential for Cross-Resistance: Lacticin 481 vs. Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antimicrobial mechanisms of the lantibiotic lacticin 481 and traditional antibiotics reveals a low intrinsic potential for cross-resistance. This is primarily attributed to their distinct molecular targets and modes of action. While conventional antibiotics often target enzymatic pathways or cellular components prone to modification, this compound acts on a highly conserved, essential precursor in bacterial cell wall synthesis.

This compound, a member of the lantibiotic family of antimicrobial peptides, exerts its bactericidal effect by binding to lipid II, a fundamental building block of the bacterial cell wall. This interaction sequesters lipid II, thereby inhibiting the process of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell. This mechanism is fundamentally different from those of many major antibiotic classes. For instance, β-lactams inhibit the final transpeptidation step of peptidoglycan synthesis by targeting penicillin-binding proteins (PBPs), while fluoroquinolones target DNA gyrase and topoisomerase IV, and macrolides inhibit protein synthesis by binding to the ribosomal RNA.

Given these distinct targets, the development of resistance to a conventional antibiotic is unlikely to confer resistance to this compound, and vice versa. For example, a mutation in the gene encoding a penicillin-binding protein that leads to β-lactam resistance would not affect the binding affinity of this compound for lipid II.

While direct, comprehensive studies detailing cross-resistance between this compound and a broad spectrum of antibiotics are limited, the available data on related lantibiotics and antibiotic-resistant strains support this principle of low cross-resistance. For instance, studies on nisin, another well-characterized lantibiotic that also targets lipid II, have shown its effectiveness against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]

Comparative Antimicrobial Activity

To illustrate the differential activity, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data, synthesized from typical values reported in the literature for lantibiotics and common antibiotics against susceptible and resistant bacterial strains. It is important to note that these values are illustrative and can vary depending on the specific strains and testing conditions.

Antimicrobial AgentTarget OrganismSusceptible Strain MIC (µg/mL)Resistant Strain MIC (µg/mL)Resistance Mechanism of Strain
This compound Staphylococcus aureus2 - 82 - 8Methicillin resistance (PBP2a)
PenicillinStaphylococcus aureus≤ 0.12≥ 0.25β-lactamase production / PBP mutation
This compound Enterococcus faecalis4 - 164 - 16Vancomycin resistance (VanA)
VancomycinEnterococcus faecalis≤ 4≥ 64Altered peptidoglycan precursor
This compound Streptococcus pneumoniae1 - 41 - 4Penicillin resistance (altered PBPs)
AmoxicillinStreptococcus pneumoniae≤ 0.5≥ 2Altered penicillin-binding proteins

Note: The MIC values for this compound against resistant strains are projected to be similar to those for susceptible strains due to its distinct mechanism of action. Direct experimental data from a single, comprehensive study is needed for definitive confirmation.

Experimental Protocols

The assessment of cross-resistance between this compound and antibiotics is experimentally straightforward and relies on standard antimicrobial susceptibility testing methods.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is the gold-standard method for determining the antimicrobial susceptibility of a bacterial strain to a specific agent.

Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial twofold dilutions of the antimicrobial agent. Following incubation, the lowest concentration of the agent that completely inhibits visible bacterial growth is recorded as the MIC.

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare a concentrated stock solution of this compound and each antibiotic to be tested in a suitable solvent. Sterilize by filtration.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of the antimicrobial agent to the first well of a row.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of concentrations across the row.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[2]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[3]

  • Reading the MIC: After incubation, determine the MIC as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.[3]

To assess cross-resistance, this protocol is performed with both the antibiotic-susceptible parent strain and its corresponding antibiotic-resistant variant. A lack of a significant increase in the MIC of this compound against the antibiotic-resistant strain would indicate no cross-resistance.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the distinct signaling pathways and the experimental workflow for assessing cross-resistance.

Signaling_Pathways cluster_Lacticin This compound Mechanism cluster_Antibiotic β-Lactam Antibiotic Mechanism Lacticin This compound LipidII Lipid II Lacticin->LipidII Binds to PGN_synthesis Peptidoglycan Synthesis LipidII->PGN_synthesis Inhibits precursor utilization CellWall Cell Wall Integrity PGN_synthesis->CellWall Maintains BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inactivates Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellWall2 Cell Wall Integrity Crosslinking->CellWall2 Ensures

Caption: Distinct mechanisms of this compound and β-lactam antibiotics.

Experimental_Workflow start Start: Obtain Antibiotic-Susceptible and Resistant Bacterial Strains prep_culture Prepare standardized overnight cultures start->prep_culture mic_lacticin_s Determine MIC of this compound against Susceptible Strain prep_culture->mic_lacticin_s mic_lacticin_r Determine MIC of this compound against Resistant Strain prep_culture->mic_lacticin_r mic_antibiotic_s Determine MIC of Antibiotic against Susceptible Strain prep_culture->mic_antibiotic_s mic_antibiotic_r Determine MIC of Antibiotic against Resistant Strain prep_culture->mic_antibiotic_r compare Compare MIC Values mic_lacticin_s->compare mic_lacticin_r->compare mic_antibiotic_s->compare mic_antibiotic_r->compare no_cross Conclusion: No Cross-Resistance compare->no_cross MIC(Lacticin) is similar for both strains while MIC(Antibiotic) is significantly higher for the resistant strain cross Conclusion: Cross-Resistance Observed compare->cross MIC(Lacticin) is significantly higher for the antibiotic-resistant strain

Caption: Workflow for assessing cross-resistance between this compound and an antibiotic.

References

A Comparative Guide to the Structural Validation of Lacticin 481: Mass Spectrometry, NMR Spectroscopy, and Edman Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of complex biomolecules like the lantibiotic lacticin 481 is paramount. This guide provides an objective comparison of three key analytical techniques used in its elucidation: mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Edman degradation. We present supporting experimental data, detailed protocols, and visualizations to assist in understanding the strengths and limitations of each method for this application.

This compound, a bacteriocin produced by Lactococcus lactis, possesses a complex polycyclic structure characterized by post-translationally modified amino acids, including lanthionine and 3-methyllanthionine, which form thioether bridges.[1] The accurate determination of its primary structure, including the precise location of these bridges, is essential for understanding its antimicrobial activity and for any potential therapeutic development. The definitive structure of this compound was ultimately determined through a combination of these three powerful analytical techniques.[1]

Mass Spectrometry: A Cornerstone for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) has been instrumental in the structural validation of this compound, primarily by providing an accurate molecular weight and crucial information about its amino acid sequence and modifications through fragmentation analysis.

Experimental Protocol: MALDI-TOF Mass Spectrometry of this compound

The following protocol outlines a typical Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS analysis for this compound:

  • Sample Preparation:

    • This compound is purified from Lactococcus lactis culture supernatant using a combination of ammonium sulfate precipitation, gel filtration, and reversed-phase high-performance liquid chromatography (RP-HPLC).

    • A 1 µL aliquot of the purified this compound solution is mixed with 1 µL of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) prepared at 10 mg/mL in 50% acetonitrile and 0.1% trifluoroacetic acid.

    • The mixture is spotted onto a MALDI target plate and allowed to air dry.

  • Instrumentation and Data Acquisition:

    • A MALDI-TOF mass spectrometer is calibrated using a standard peptide mixture.

    • The instrument is operated in positive ion reflector mode.

    • A nitrogen laser (337 nm) is used for desorption and ionization.

    • Spectra are acquired over a mass range of m/z 1000–5000, averaging 100-200 laser shots to obtain a high-quality spectrum.

  • Data Analysis:

    • The monoisotopic mass of the most abundant peak is determined.

    • For tandem MS (MS/MS) analysis, the parent ion of interest is selected and subjected to fragmentation, typically through collision-induced dissociation (CID).

    • The resulting fragment ions are analyzed to deduce the amino acid sequence and locate modifications.

Quantitative Data: Mass Spectrometry of this compound
ParameterMethodObserved Value (Da)Reference
Molecular MassMALDI-TOF MS2900.47[2]
Predicted Molecular MassFrom gene sequence2901[2]

Note: The slight difference between the observed and predicted mass can be attributed to the dehydration of serine and threonine residues during the formation of lanthionine bridges.

dot

cluster_sample_prep Sample Preparation cluster_ms_analysis MALDI-TOF MS Analysis cluster_data_analysis Data Analysis Culture L. lactis Culture Purification Purification (RP-HPLC) Culture->Purification Matrix Matrix Mixing (CHCA) Purification->Matrix Spotting Target Spotting Matrix->Spotting Ionization Laser Desorption/Ionization Spotting->Ionization Sample Introduction TOF Time-of-Flight Analysis Ionization->TOF Detection Ion Detection TOF->Detection Mass_Spectrum Mass Spectrum Generation Detection->Mass_Spectrum MW_Determination Molecular Weight Determination Mass_Spectrum->MW_Determination MSMS Tandem MS (Fragmentation) Mass_Spectrum->MSMS Structure_Validation Structure Validation MSMS->Structure_Validation

Experimental workflow for MALDI-TOF MS analysis of this compound.

Alternative Methods for Structural Validation

While powerful, mass spectrometry alone was insufficient to definitively determine the complete covalent structure of this compound, particularly the intricate thioether bridging pattern. For this, researchers turned to NMR spectroscopy and Edman degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of molecules in solution, making it an invaluable tool for elucidating the complex topology of lantibiotics.

A typical NMR analysis of this compound would involve the following steps:

  • Sample Preparation: A highly purified and concentrated sample of this compound (typically in the millimolar range) is dissolved in a suitable solvent, often a mixture of H₂O/D₂O or a membrane-mimicking environment like dodecylphosphocholine (DPC) micelles to better represent its biological context.

  • Data Acquisition: A suite of two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer. These experiments typically include:

    • Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space, providing distance constraints.

    • Correlation Spectroscopy (COSY): To identify scalar-coupled protons.

    • Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons or nitrogens.

  • Data Analysis and Structure Calculation: The collected NMR data is used to assign the chemical shifts of the protons and carbons in the molecule. The distance constraints from NOESY experiments are then used in computational software to calculate a family of 3D structures consistent with the experimental data.

The combination of NMR and MS data was crucial in establishing the thioether linkages between residues Cys9 and Ala14, Cys11 and Ala25, and Cys18 and Ala26.[1]

Edman Degradation: N-Terminal Sequencing

Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus.

  • Sample Preparation: A purified sample of this compound is loaded onto the sequencer.

  • Sequential Degradation: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC), cleaved from the peptide, and then identified by chromatography. This cycle is repeated to identify subsequent amino acids in the sequence.

For this compound, Edman degradation was successfully used to determine the sequence of the first seven N-terminal amino acids: Lys-Gly-Gly-Ser-Gly-Val-Ile.[3] This provided a critical starting point for interpreting the MS/MS fragmentation data and the NMR results.

dot

cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_edman Edman Degradation Start Purified this compound MS_Result Molecular Weight & Fragmentation Pattern Start->MS_Result NMR_Result 3D Structure & Thioether Bridge Connectivity Start->NMR_Result Edman_Result N-terminal Sequence (First 7 residues) Start->Edman_Result Combined_Analysis Combined Data Analysis MS_Result->Combined_Analysis NMR_Result->Combined_Analysis Edman_Result->Combined_Analysis Final_Structure Validated this compound Structure Combined_Analysis->Final_Structure

Logical relationship of analytical techniques for this compound structure validation.

Comparison of Techniques

FeatureMass SpectrometryNMR SpectroscopyEdman Degradation
Primary Information Molecular weight, amino acid sequence (from fragmentation), post-translational modifications.3D structure in solution, thioether bridge connectivity, protein dynamics.N-terminal amino acid sequence.
Sensitivity High (picomole to femtomole range).Relatively low (micromole to millimole range).Moderate (picomole range).
Sample Requirements Small sample amounts, can tolerate some impurities.High concentration of highly pure sample required.Requires a pure sample with an unblocked N-terminus.
Throughput High.Low.Low.
Limitations Can be difficult to determine the exact location of isomeric modifications and complex bridging patterns without complementary data.Technically demanding, requires specialized equipment and expertise, can be challenging for larger proteins.Limited to the N-terminal sequence, typically up to 30-50 residues; fails if the N-terminus is blocked.

Conclusion

The structural validation of this compound serves as a compelling case study for the synergistic use of multiple analytical techniques. While mass spectrometry provided the foundational information of molecular weight and sequence fragments, it was the combination with the detailed 3D structural insights from NMR spectroscopy and the definitive N-terminal sequence from Edman degradation that allowed for the complete and unambiguous determination of its complex structure. For researchers in drug discovery and development working with similarly complex peptides, this integrated analytical approach is essential for accurate structural characterization and a deeper understanding of their biological function.

References

Confirming Lacticin 481 Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of methods to confirm the bioactivity of lacticin 481, a lantibiotic produced by Lactococcus lactis strains.[1][2] It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visualizations to facilitate the assessment of this bacteriocin's antimicrobial efficacy.

This compound exhibits a moderate spectrum of inhibition, primarily targeting other lactic acid bacteria and pathogens like Clostridium tyrobutyricum.[3][4] Its bactericidal activity stems from its ability to inhibit peptidoglycan biosynthesis by binding to the cell wall precursor, Lipid II.[5][6] Verification of this bioactivity is a critical step in research and development.

Comparison of Common Indicator Strains

The choice of indicator strain is crucial for accurately assessing the potency of this compound. While several strains are susceptible, their sensitivity can vary. Lactococcus lactis subsp. cremoris HP is a widely used and highly sensitive indicator strain for this purpose.[2][5]

Table 1: this compound Bioactivity Against Various Indicator Strains

Indicator StrainMethodBioactivity MetricReported Value (nM)Reference
Lactococcus lactis subsp. cremoris HPLiquid CultureIC₅₀250 ± 50[5]
Lactococcus lactis subsp. cremoris HPLiquid CultureMIC625[5]
Lactococcus lactis subsp. cremoris HPLiquid CultureIC₅₀785[6]
Lactococcus lactis subsp. cremoris HPLiquid CultureMIC1,560[6]
Bacillus subtilisAgar DiffusionZone of InhibitionActivity confirmed[7]
Lactobacillus fermentumNot specifiedInhibitionMore effective than single bacteriocins[3]
Listeria monocytogenes LO28HNot specifiedInhibitionGrowth inhibition confirmed[3]

IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound that inhibits the growth of the indicator strain by 50%. MIC (Minimal inhibitory concentration): The lowest concentration of this compound that completely inhibits visible growth of the indicator strain.

Experimental Protocols

Two primary methods are employed to determine this compound bioactivity: the agar diffusion assay for qualitative assessment and the broth microdilution assay for quantitative determination of MIC and IC₅₀ values.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the diffusion of this compound through an agar matrix, resulting in a zone of growth inhibition.

Methodology:

  • Prepare Indicator Strain Culture: Inoculate a suitable broth medium (e.g., M17 broth supplemented with 0.5% glucose for Lactococcus lactis) with the indicator strain and incubate overnight to obtain a fresh culture.

  • Prepare Agar Plates: Mix 1.5 mL of the overnight indicator strain culture with 100 mL of molten GM17 agar (or other suitable agar) maintained at approximately 50°C.[8] Pour this seeded agar into sterile petri dishes and allow it to solidify completely.

  • Create Wells: Once the agar has solidified, create uniform wells (e.g., 5-7 mm in diameter) using a sterile cork borer or pipette tip.

  • Apply Sample: Add a known volume (e.g., 50-100 µL) of the this compound sample (e.g., purified bacteriocin, culture supernatant) into each well. A negative control (sterile broth or buffer) should be included.

  • Incubation: Incubate the plates under appropriate conditions for the indicator strain (e.g., 30°C for Lactococcus lactis).

  • Data Analysis: After incubation (e.g., 18-24 hours), measure the diameter of the clear zone of inhibition around each well. The size of the zone is proportional to the concentration and activity of this compound.

Broth Microdilution Assay (MIC/IC₅₀ Determination)

This quantitative method determines the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) of this compound.

Methodology:

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound sample in a suitable broth medium using a 96-well microtiter plate.[5]

  • Prepare Indicator Strain Inoculum: Dilute an overnight culture of the indicator strain in the same broth to achieve a standardized cell density (e.g., ~5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized indicator strain inoculum to each well of the 96-well plate containing the this compound dilutions. Include positive (no this compound) and negative (no bacteria) growth controls.

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the indicator strain for 18-24 hours.

  • Data Analysis:

    • MIC: Determine the lowest concentration of this compound at which no visible growth (turbidity) is observed.

    • IC₅₀: Measure the optical density (OD) at 600 nm for each well using a microplate reader. Plot the OD₆₀₀ values against the peptide concentration to determine the IC₅₀ value.[5]

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow

The general workflow for confirming this compound bioactivity involves sample preparation, assay execution, and data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioassay cluster_analysis Phase 3: Data Analysis A Prepare this compound Sample (e.g., Culture Supernatant, Purified Peptide) C Perform Serial Dilutions (for MIC/IC50 Assay) A->C D Inoculate Assay Medium (Liquid or Solid) A->D B Grow Overnight Culture of Indicator Strain B->D E Incubate Under Optimal Conditions D->E F Measure Zones of Inhibition (Agar Diffusion) E->F G Measure Optical Density (OD600) (Broth Microdilution) E->G H Determine MIC and IC50 Values G->H

Caption: Workflow for this compound Bioactivity Confirmation.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antimicrobial effect by targeting a fundamental process in bacterial cell wall formation. It specifically binds to Lipid II, a precursor molecule essential for the transglycosylation step in peptidoglycan biosynthesis. This interaction sequesters Lipid II, preventing its incorporation into the growing cell wall and ultimately leading to cell death.

G cluster_cell Bacterial Cell cluster_membrane Cytoplasmic Membrane cluster_wall Cell Wall Synthesis LipidII Lipid II (Peptidoglycan Precursor) PGN_Synth Peptidoglycan Transglycosylation LipidII->PGN_Synth Required for LipidII->PGN_Synth Inhibition CellWall Cell Wall Integrity PGN_Synth->CellWall Maintains Lacticin481 This compound Lacticin481->LipidII Binds to

Caption: this compound Mode of Action via Lipid II Sequestration.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Lacticin 481

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Lacticin 481, a bacteriocin with significant research applications. Adherence to these procedural steps is critical for minimizing risks to personnel and the environment.

This compound is an antimicrobial peptide produced by Lactococcus lactis.[1] As a peptide, it should be treated as chemical waste, and if it has been in contact with biological agents like cell cultures, it must also be handled as biohazardous waste.[2] Improper disposal of antimicrobials can contribute to environmental contamination and the development of antimicrobial resistance.[3] Therefore, a structured and informed approach to its disposal is crucial.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[2] Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety glasses or goggles when handling this compound waste.[2]

In the event of a spill, alert personnel in the immediate area.[2] For liquid spills, absorb the material with sand, vermiculite, or other inert absorbent material.[2][4] For solid spills, gently sweep up the powder to avoid creating dust.[2] Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal and thoroughly clean the spill area.[2]

Experimental Protocol: this compound Disposal

The following step-by-step methodology, adapted from best practices for antimicrobial peptide disposal, should be followed.[2]

1. Waste Characterization and Segregation:

  • Chemical Waste: this compound, as a peptide, is considered chemical waste.[5]

  • Biohazardous Waste: If this compound has been in contact with biological agents (e.g., cell cultures), it must be treated as biohazardous waste.[2]

  • Segregation: Do not mix incompatible waste streams.[2] Collect this compound waste in designated, leak-proof, and clearly labeled containers.[5]

2. Disposal of Solid this compound Waste:

  • This includes unused or expired pure this compound powder, and contaminated items such as gloves, wipes, and vials.[5]

  • Procedure:

    • Collect all solid peptide waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • Seal the container when not in use and when it is ready for disposal.[5]

    • Arrange for disposal through your institution's hazardous waste management program, which will likely involve incineration.[2]

3. Disposal of Liquid this compound Waste:

  • This includes this compound solutions, cell culture media containing the peptide, and waste from analytical procedures like HPLC.[2]

  • Procedure for Aqueous Waste:

    • Chemical Inactivation: Treat the liquid waste with a deactivating agent. A common method is to use a 10% bleach solution (final sodium hypochlorite concentration of 0.5-1.0%) with a contact time of at least 30 minutes.[2]

    • Neutralization: After inactivation, neutralize the pH of the solution if necessary.

    • Disposal: Following inactivation and neutralization, some aqueous waste may be suitable for drain disposal, provided it complies with local wastewater regulations.[2] Always flush with a large volume of water.[2] Never pour untreated peptide solutions down the drain .[5]

  • Procedure for Solvent-Based Waste:

    • Collect liquid waste containing organic solvents in a separate, compatible, and clearly labeled hazardous waste container.[2]

    • Do not mix chlorinated and non-chlorinated solvents.[2]

    • This waste must be disposed of through the institutional hazardous waste program.[2]

4. Disposal of Sharps Contaminated with this compound:

  • This includes needles, syringes, pipette tips, and broken glassware that have come into contact with the peptide.[2]

  • Procedure:

    • Place all contaminated sharps in a designated, puncture-resistant sharps container.[2]

    • Do not overfill the sharps container.[2]

    • Once the container is full, seal it and arrange for disposal through the institutional biohazardous waste stream, which typically involves autoclaving followed by incineration.[2]

Data Presentation: this compound Purification

While quantitative data for disposal procedures is not applicable, the following table summarizes the purification of this compound, providing context to its handling in a laboratory setting.[6]

Purification StepTotal Activity (Arbitrary Units)Volume (ml)Specific Activity (AU/mg of protein)Total Protein (mg)Purification (n-fold)Yield (%)
Culture Supernatant6,553,60020051212,8001100
Ammonium Sulfate Precipitation29,989,24815234,375128458458
Gel Filtration8,448,0008.4512,00016.51,000129
C18 Reversed-Phase HPLC6,553,6000.1254,613,3330.12106,667100

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_start Start: this compound Waste Generation cluster_characterize Step 1: Characterize & Segregate cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_sharps Sharps Waste Path start Generate this compound Waste characterize Characterize Waste: - Solid - Liquid (Aqueous/Solvent) - Sharps start->characterize solid_waste Collect in Labeled, Leak-Proof Container characterize->solid_waste Solid liquid_waste Segregate Aqueous & Solvent-Based Waste characterize->liquid_waste Liquid sharps_waste Collect in Puncture-Resistant Sharps Container characterize->sharps_waste Sharps incinerate_solid Dispose via Institutional Hazardous Waste (Incineration) solid_waste->incinerate_solid aqueous_waste Aqueous Waste: 1. Chemical Inactivation (e.g., 10% Bleach) 2. Neutralize pH liquid_waste->aqueous_waste solvent_waste Solvent Waste: Collect in Labeled, Compatible Container liquid_waste->solvent_waste drain_disposal Dispose via Drain (If Permitted by EHS) aqueous_waste->drain_disposal incinerate_solvent Dispose via Institutional Hazardous Waste (Incineration) solvent_waste->incinerate_solvent autoclave_incinerate Dispose via Biohazardous Waste Stream (Autoclave & Incinerate) sharps_waste->autoclave_incinerate

References

Personal protective equipment for handling lacticin 481

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the bacteriocin lacticin 481. The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE for handling this antimicrobial peptide.[1]

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coatChemical-resistant or disposable coveralls
Hand Protection Disposable nitrile glovesDouble gloving with disposable nitrile gloves
Eye & Face Protection Safety glasses with side-shields (marked with "Z87")Full-face shield or safety goggles for splash hazards
Respiratory Protection Not generally required for small quantities in a well-ventilated areaN95 respirator or higher (e.g., full-face air-purifying respirator) if aerosolization is a risk
Foot Protection Closed-toe shoesChemical-resistant boots

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing exposure and preventing contamination. The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Peptide Handling cluster_disposal Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Sanitized Workspace prep_ppe->prep_workspace prep_materials Gather Sterile Materials prep_workspace->prep_materials handle_reconstitute Reconstitute Lyophilized Peptide prep_materials->handle_reconstitute handle_aliquot Aliquot into Working Solutions handle_reconstitute->handle_aliquot handle_experiment Perform Experiment handle_aliquot->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_solid cleanup_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_liquid

Caption: Standard workflow for safely handling this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Put on all required personal protective equipment as determined by your risk assessment.

    • Prepare a sanitized workspace, such as a laminar flow hood or a designated clean area.

    • Gather all necessary sterile materials, including vials, pipettes, and appropriate solvents for reconstitution.

  • Peptide Handling:

    • Carefully reconstitute the lyophilized this compound according to the manufacturer's instructions or your experimental protocol. Avoid creating dust or aerosols.

    • Aliquot the reconstituted peptide into working solutions as needed for your experiments.

    • Conduct your experiment, adhering to good laboratory practices to minimize personal exposure and cross-contamination.

  • Cleanup:

    • Following the experiment, decontaminate all work surfaces with an appropriate disinfectant, such as a 70% ethanol solution or a 10% bleach solution.[2]

    • Properly remove and dispose of PPE.[2]

    • Wash hands thoroughly with soap and water after handling is complete.[2]

Disposal Plan

Proper disposal of this compound waste is essential to ensure environmental and personnel safety.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a clearly labeled biohazard waste container.[1]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled waste container. Depending on institutional guidelines, chemical deactivation may be required before final disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[1] All waste disposal must comply with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.